molecular formula C9H13N3O5 B3152745 Cytarabine-13C3 CAS No. 7428-39-9

Cytarabine-13C3

Numéro de catalogue: B3152745
Numéro CAS: 7428-39-9
Poids moléculaire: 243.22 g/mol
Clé InChI: UHDGCWIWMRVCDJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cytosar has been reported in Fritillaria taipaiensis, Fritillaria walujewii, and other organisms with data available.

Propriétés

IUPAC Name

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGCWIWMRVCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859078
Record name 4-Amino-1-pentofuranosylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688007-26-3, 147-94-4, 7428-39-9, 65-46-3
Record name 4-Amino-1-pentofuranosyl-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688007-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cytarabine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC249004
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cytidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

The Role of Cytarabine-13C3 in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (B982), a cornerstone in the treatment of various hematological malignancies, functions as a nucleoside analog, effectively disrupting DNA replication in rapidly dividing cancer cells. To accurately study its pharmacokinetics, metabolism, and efficacy, researchers rely on stable isotope-labeled internal standards. This technical guide delves into the primary application of Cytarabine-13C3 in research as an internal standard for the precise quantification of cytarabine in biological matrices through mass spectrometry. Furthermore, this guide will provide an overview of cytarabine's metabolic pathway and detailed experimental protocols for its quantification.

Core Application: An Internal Standard for Quantitative Analysis

This compound is a stable isotope-labeled version of cytarabine, where three carbon atoms in the pyrimidine (B1678525) ring are replaced with the heavier 13C isotope. This subtle alteration in mass does not change the chemical properties of the molecule, making it an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Its primary utility lies in correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of cytarabine quantification in complex biological samples like plasma and urine.[2]

Quantitative Data from LC-MS/MS Method Validation

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the determination of cytarabine in human and dog plasma and urine, utilizing this compound as an internal standard.[2]

Table 1: Method Linearity and Sensitivity [2]

AnalyteMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)
CytarabinePlasma & Urine50 - 5000≥ 0.99

Table 2: Accuracy and Precision (Intra-day and Inter-day) [2]

AnalyteMatrixQuality Control LevelAccuracy (% from nominal)Precision (% CV)
CytarabinePlasma & UrineLow QC≤ 13.12≤ 12.47
Other QCs≤ 12.20≤ 10.69

Experimental Protocols

Quantification of Cytarabine in Plasma and Urine by LC-MS/MS

This section details a typical experimental protocol for the quantification of cytarabine using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation) [2]

  • To a 50 µL aliquot of plasma or urine sample, add a known concentration of this compound solution as the internal standard.

  • Add a protein precipitating agent, such as acetonitrile (B52724).

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis [2]

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable reversed-phase column for the separation of polar compounds.

  • Mobile Phase: A gradient of aqueous and organic solvents, such as water with formic acid and acetonitrile with formic acid.

  • Ionization Mode: Positive or negative ion mode, depending on the specific method. For the referenced method, negative ion mode was used.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both cytarabine and this compound.

    • Cytarabine transition: m/z 242 → 109[2]

    • This compound transition: m/z 245 → 113[2]

  • Quantification: The concentration of cytarabine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Cytarabine Metabolism and Mechanism of Action

To understand the context of cytarabine research, it is crucial to be familiar with its metabolic pathway and mechanism of action. Cytarabine is a prodrug that must be activated intracellularly to exert its cytotoxic effects.

Signaling Pathway Diagram

Cytarabine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytarabine_ext Cytarabine (ara-C) Cytarabine_int Cytarabine (ara-C) araCMP ara-CMP Cytarabine_int->araCMP dCK araCDP ara-CDP araCMP->araCDP CMPK araCTP ara-CTP (active) araCDP->araCTP NDPK DNA_Poly_Inhib Inhibition of DNA Polymerase araCTP->DNA_Poly_Inhib DNA_Incorp Incorporation into DNA Cell_Death Cell Death DNA_Incorp->Cell_Death DNA_Poly_Inhib->Cell_Death araU ara-U (inactive)

Caption: Intracellular metabolism and activation of Cytarabine.

The diagram above illustrates the key steps in the metabolic activation of cytarabine. After being transported into the cell by human equilibrative nucleoside transporter 1 (hENT1), cytarabine is sequentially phosphorylated by deoxycytidine kinase (dCK), cytidylate kinase (CMPK), and nucleoside diphosphate (B83284) kinase (NDPK) to its active triphosphate form, ara-CTP. Ara-CTP then exerts its cytotoxic effects by being incorporated into DNA and inhibiting DNA polymerase, ultimately leading to cell death. Cytarabine can be inactivated by cytidine (B196190) deaminase (CDA) into ara-uridine (ara-U).

Experimental Workflow Diagram

Experimental_Workflow Sample_Collection Biological Sample Collection (Plasma, Urine) IS_Spiking Spike with this compound (Internal Standard) Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LCMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

Caption: Workflow for Cytarabine quantification in biological samples.

This workflow diagram outlines the sequential steps involved in the quantitative analysis of cytarabine from biological matrices using this compound as an internal standard.

Conclusion

This compound is an indispensable tool in the research and development of cytarabine-based therapies. Its primary and critical role as an internal standard in mass spectrometric assays enables the accurate and precise quantification of cytarabine in various biological matrices. This, in turn, facilitates crucial pharmacokinetic and pharmacodynamic studies, contributing to a deeper understanding of the drug's behavior in vivo and the optimization of dosing regimens for improved therapeutic outcomes in patients with hematological malignancies. The detailed protocols and methodologies provided in this guide serve as a valuable resource for researchers and scientists in the field.

References

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism and Application of Cytarabine-¹³C₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of stable isotope-labeled Cytarabine-¹³C₃ as an internal standard in the bioanalysis of the antineoplastic agent, cytarabine (B982). The core focus is to elucidate the mechanism of action that makes Cytarabine-¹³C₃ the preferred choice for accurate quantification in complex biological matrices and to provide detailed experimental protocols for its application.

The Critical Role of Internal Standards in Quantitative Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents in biological samples is paramount. Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to variations arising from sample preparation, matrix effects, and instrument performance. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls. The IS co-elutes with the analyte and experiences similar variations during the analytical process. By normalizing the analyte's response to that of the IS, these variations can be significantly minimized, leading to enhanced precision and accuracy.

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative LC-MS. These are molecules where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H). Cytarabine-¹³C₃, with three ¹³C atoms, is chemically identical to cytarabine, ensuring that it behaves virtually identically during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.

Below is a diagram illustrating the fundamental principle of using an internal standard to correct for analytical variability.

G Workflow with and without an Internal Standard cluster_0 Without Internal Standard cluster_1 With Internal Standard a0 Sample Preparation a1 LC-MS Analysis a0->a1 a2 Variable Analyte Signal a1->a2 b0 Sample + Known IS Concentration b1 Co-extraction b0->b1 b2 Co-elution & Co-ionization b1->b2 b3 Analyte/IS Ratio b2->b3 b4 Accurate Quantification b3->b4

Caption: The use of an internal standard provides a ratio for accurate quantification.

Cytarabine's Mechanism of Action: A Molecular Perspective

Cytarabine, also known as cytosine arabinoside (Ara-C), is a cornerstone of chemotherapy for various leukemias, including acute myeloid leukemia (AML).[1] It is a pyrimidine (B1678525) nucleoside analog, structurally similar to deoxycytidine. Its therapeutic effect is exerted through its interference with DNA synthesis and repair.[2][3][4]

Upon cellular uptake, cytarabine is phosphorylated by deoxycytidine kinase and other kinases to its active triphosphate form, cytarabine triphosphate (ara-CTP).[3][4] Ara-CTP then competes with the endogenous deoxycytidine triphosphate (dCTP) for incorporation into the elongating DNA strand by DNA polymerases.[1][3][4] The incorporation of ara-CTP into DNA is the primary mechanism of its cytotoxicity. The arabinose sugar moiety in its structure, instead of the natural deoxyribose, creates a steric hindrance that inhibits the rotation of the phosphodiester bond, thereby terminating DNA chain elongation.[1] This disruption of DNA synthesis is most pronounced during the S-phase of the cell cycle, making cytarabine highly effective against rapidly dividing cancer cells.[1][3] Furthermore, ara-CTP is also a potent inhibitor of DNA polymerase, further halting DNA replication and repair processes.[1][2][3][4]

The following diagram illustrates the intracellular activation and mechanism of action of cytarabine.

G Mechanism of Action of Cytarabine Cytarabine Cytarabine (Ara-C) Ara_CMP Ara-CMP Cytarabine->Ara_CMP Deoxycytidine kinase Ara_CDP Ara-CDP Ara_CMP->Ara_CDP Kinases Ara_CTP Active Ara-CTP Ara_CDP->Ara_CTP Kinases DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Inhibition DNA_Elongation DNA Strand Elongation Ara_CTP->DNA_Elongation Incorporation DNA_Polymerase->DNA_Elongation Chain_Termination DNA Chain Termination (Cell Death) DNA_Elongation->Chain_Termination

Caption: Intracellular activation of cytarabine and its impact on DNA synthesis.

Quantitative Data for Bioanalytical Methods

The use of Cytarabine-¹³C₃ as an internal standard allows for the development of robust and reliable LC-MS/MS methods. Below is a summary of key quantitative parameters from published methodologies.

ParameterCytarabineCytarabine-¹³C₃Reference
Precursor Ion (m/z) 242.0245.0[3]
244.0-[1]
Product Ion (m/z) 109.0113.0[3]
112.0-[1]
Linearity Range 50 - 5000 ng/mL-[3]
0.5 - 500 ng/mL-
Intra-day Precision (%CV) < 12.47-[3]
< 15-
Inter-day Precision (%CV) < 10.69-[3]
< 15-
Accuracy (% Bias) within ± 13.12-[3]
within ± 15-

Experimental Protocols

This section provides a detailed methodology for the quantification of cytarabine in human plasma using Cytarabine-¹³C₃ as an internal standard. This protocol is a composite of best practices from published literature and can be adapted based on specific laboratory instrumentation and requirements.

Materials and Reagents
Sample Preparation

Due to the rapid in vitro degradation of cytarabine by cytidine deaminase present in blood, it is crucial to stabilize the samples immediately after collection.

  • Blood Collection: Collect whole blood samples in tubes containing an anticoagulant and tetrahydrouridine (final concentration of approximately 40 µg/mL).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Storage: Store plasma samples at -70°C or lower until analysis.

Extraction Method 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

  • To 100 µL of plasma sample, add 20 µL of Cytarabine-¹³C₃ working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Extraction Method 2: Solid Phase Extraction (SPE)

This method provides a cleaner extract, reducing matrix effects.

  • Condition a cation-exchange SPE cartridge with methanol followed by ultrapure water.

  • To 100 µL of plasma sample, add 20 µL of Cytarabine-¹³C₃ working solution.

  • Dilute the sample with an acidic aqueous solution (e.g., 2% formic acid in water).

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with the acidic aqueous solution, followed by methanol.

  • Elute the analyte and internal standard with a basic methanolic solution (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A gradient elution is typically used to separate cytarabine from endogenous interferences.

  • Injection Volume: 5-10 µL

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

The following diagram outlines the complete experimental workflow from sample collection to data analysis.

G Bioanalytical Workflow for Cytarabine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample + Tetrahydrouridine IS_Spike Spike with Cytarabine-¹³C₃ Sample->IS_Spike Extraction Protein Precipitation or SPE IS_Spike->Extraction Dry_Reconstitute Evaporate & Reconstitute Extraction->Dry_Reconstitute Injection Inject into LC-MS/MS Dry_Reconstitute->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization ESI+ Separation->Ionization Detection MRM Detection (Cytarabine & IS) Ionization->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Quantify against Calibration Curve Ratio_Calculation->Calibration_Curve Final_Concentration Report Final Concentration Calibration_Curve->Final_Concentration

Caption: From sample to result: the bioanalytical workflow.

Conclusion

The use of Cytarabine-¹³C₃ as an internal standard represents the pinnacle of best practices in the bioanalysis of cytarabine. Its identical chemical nature to the analyte ensures the most accurate correction for analytical variability, from sample extraction to detection. This technical guide has provided a comprehensive overview of the rationale behind its use, cytarabine's mechanism of action, and detailed experimental protocols. By implementing these methodologies, researchers, scientists, and drug development professionals can achieve highly reliable and reproducible data, which is essential for the successful progression of preclinical and clinical studies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cytarabine-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Cytarabine-13C3, a stable isotope-labeled version of the potent antineoplastic and antiviral agent, Cytarabine (B982). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing this compound in preclinical and clinical studies, particularly in pharmacokinetic and bioanalytical assays.

Physicochemical Properties

This compound is a synthetic, non-radioactive, isotopically labeled form of Cytarabine where three carbon atoms in the pyrimidine (B1678525) ring have been substituted with the heavy isotope, carbon-13. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis of Cytarabine in biological matrices by mass spectrometry.

Structure and Nomenclature
  • Chemical Name: 4-amino-1-β-D-arabinofuranosyl-2(1H)-pyrimidinone-13C3

  • Synonyms: Cytosine-β-D-arabinofuranoside-13C3, Ara-C-13C3

  • Chemical Formula: C₆(¹³C)₃H₁₃N₃O₅

  • Molecular Weight: 246.19 g/mol [1][2]

  • Appearance: White to off-white solid[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₆(¹³C)₃H₁₃N₃O₅[1][2][3]
Molecular Weight 246.19 g/mol [1][2]
Purity ≥95%[3]
Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO) and Methanol; slightly soluble in water.[4][5]
Melting Point >214°C (decomposes)[4]

Mechanism of Action and Metabolic Pathway

The biological activity of this compound is identical to that of unlabeled Cytarabine. As an antimetabolite, it exerts its cytotoxic effects by interfering with DNA synthesis.

Cellular Uptake and Activation

Cytarabine is transported into cells primarily by the human equilibrative nucleoside transporter 1 (hENT1). Once inside the cell, it undergoes a series of phosphorylation steps, catalyzed by deoxycytidine kinase and other nucleotide kinases, to its active triphosphate form, Cytarabine triphosphate (ara-CTP).

Inhibition of DNA Synthesis

Ara-CTP is a competitive inhibitor of DNA polymerase. It is incorporated into the growing DNA strand during the S phase of the cell cycle. The presence of the arabinose sugar moiety in place of deoxyribose hinders the rotation of the phosphodiester backbone, sterically inhibiting the action of DNA polymerase and preventing further DNA chain elongation. This leads to the arrest of DNA replication and repair, ultimately inducing apoptosis in rapidly dividing cells.

Cytarabine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytarabine-13C3_ext This compound hENT1 hENT1 Cytarabine-13C3_ext->hENT1 Cytarabine-13C3_int This compound ara-CMP ara-CMP-13C3 Cytarabine-13C3_int->ara-CMP Deoxycytidine Kinase ara-CDP ara-CDP-13C3 ara-CMP->ara-CDP dCMP Kinase ara-CTP ara-CTP-13C3 (Active Metabolite) ara-CDP->ara-CTP Nucleoside Diphosphate Kinase DNA_Polymerase DNA Polymerase ara-CTP->DNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Mediates Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to hENT1->Cytarabine-13C3_int

Caption: Cellular uptake and metabolic activation pathway of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physical and chemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.

  • Calculation: The solubility is reported as the mean concentration from at least three replicate experiments.

Melting Point Determination (Capillary Method)
  • Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Observation: Record the temperature at which the substance first begins to melt and the temperature at which the last solid particle disappears. The melting point is reported as this range.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System: Utilize a standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase) and create a series of calibration standards through serial dilution.

  • Sample Preparation: Dissolve a known amount of the this compound test sample in the mobile phase.

  • Injection and Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Analysis: Determine the purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Experimental Workflow for Bioanalytical Quantification

This compound is primarily used as an internal standard for the accurate quantification of Cytarabine in biological samples. The following workflow outlines a typical LC-MS/MS bioanalytical method.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (Internal Standard) Sample->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject onto LC-MS/MS System Supernatant->Injection Chromatography Chromatographic Separation (Reversed-Phase C18 Column) Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Cytarabine / this compound) Integration->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Final Concentration of Cytarabine Calibration->Result

Caption: Bioanalytical workflow for Cytarabine quantification using this compound.
Detailed Protocol for LC-MS/MS Quantification of Cytarabine in Plasma

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Cytarabine and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Spike blank plasma with known concentrations of Cytarabine to create calibration standards and QC samples.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (unknown, standard, or QC), add 150 µL of a protein precipitation solution containing the internal standard, this compound (e.g., acetonitrile with a fixed concentration of this compound).

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions:

      • Cytarabine: m/z 244.1 → 112.1

      • This compound: m/z 247.1 → 115.1

  • Data Analysis:

    • Integrate the peak areas for both Cytarabine and this compound.

    • Calculate the peak area ratio of Cytarabine to this compound.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of Cytarabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Cytarabine in biological matrices. Its physical and chemical properties are well-characterized, and its use as an internal standard in LC-MS/MS assays is well-established. The detailed protocols and workflows provided in this guide are intended to support researchers in the robust application of this compound in their studies.

References

Synthesis and Purity of Cytarabine-¹³C₃ for Research Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Cytarabine-¹³C₃, a stable isotope-labeled internal standard crucial for the accurate quantification of the antineoplastic agent cytarabine (B982) in research and clinical settings.

Introduction to Cytarabine and its ¹³C₃-Labeled Analog

Cytarabine, also known as cytosine arabinoside (ara-C), is a cornerstone of chemotherapy regimens for acute myeloid leukemia (AML) and other hematological malignancies.[1][2] It functions as a pyrimidine (B1678525) analog, interfering with DNA synthesis and inducing cell death in rapidly dividing cancer cells.[2] Accurate measurement of cytarabine levels in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action.

Cytarabine-¹³C₃ is a stable isotope-labeled version of cytarabine where three carbon atoms in the pyrimidine ring are replaced with the heavy isotope, ¹³C.[3][4] This isotopic labeling renders the molecule chemically identical to the unlabeled drug but with a distinct molecular weight, making it an ideal internal standard for mass spectrometry-based quantification methods.[3]

Synthesis of Cytarabine-¹³C₃

While specific, detailed protocols for the commercial synthesis of Cytarabine-¹³C₃ are often proprietary, a plausible synthetic route can be devised based on established methods for nucleoside analog synthesis.[2][5][6] The key principle involves the use of a ¹³C-labeled cytosine precursor.

A general, multi-step chemical synthesis approach is outlined below. This is a representative pathway and may be subject to variations and optimizations in an industrial setting.

Plausible Synthetic Pathway:

A potential method for synthesizing cytarabine involves the reaction of uracil (B121893) arabinoside with a triazole compound, followed by ammonolysis.[6] To produce Cytarabine-¹³C₃, a ¹³C₃-labeled cytosine or a precursor that can be converted to ¹³C₃-labeled cytosine would be used as the starting material.

A patented method for producing unlabeled cytarabine involves the following key steps which can be adapted for the labeled compound[5]:

  • Starting Material: The synthesis would begin with a ¹³C₃-labeled cytosine derivative.

  • Coupling Reaction: This labeled cytosine derivative would be coupled with a protected arabinose sugar moiety.

  • Deprotection: The protecting groups on the sugar and base moieties would be removed to yield the final Cytarabine-¹³C₃ product.

Another approach involves starting with arabinoside and using hexamethyldisilazane (B44280) (HMDS) under pressure and heat to introduce the amino group, which could be adapted using a ¹³C labeled arabinoside.[5]

Due to the complexity and proprietary nature of isotopic labeling, specific reaction conditions, catalysts, and yields are not publicly available.

Purification of Cytarabine-¹³C₃

Purification of the synthesized Cytarabine-¹³C₃ is critical to remove unreacted starting materials, byproducts, and any unlabeled cytarabine. High-performance liquid chromatography (HPLC) is a common and effective method for this purpose.

Experimental Protocol: Preparative HPLC Purification

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water is commonly employed. The specific gradient will depend on the separation efficiency.

  • Detection: UV detection at a wavelength of approximately 275 nm is suitable for cytarabine.[7]

  • Fraction Collection: Fractions corresponding to the Cytarabine-¹³C₃ peak are collected.

  • Solvent Evaporation: The collected fractions are combined, and the solvent is removed under vacuum to yield the purified product.

  • Recrystallization: The purified product can be further refined by recrystallization from a suitable solvent like methanol, ethanol, or acetone (B3395972) to obtain a crystalline solid.[5]

Data Presentation: Purity and Isotopic Enrichment

The quality of Cytarabine-¹³C₃ is defined by its chemical purity and isotopic enrichment. Commercial suppliers typically provide a certificate of analysis with this information.

Table 1: Typical Quality Control Specifications for Cytarabine-¹³C₃

ParameterMethodSpecification
Chemical Purity HPLC-UV≥98%[]
Isotopic Enrichment Mass Spectrometry≥99 atom % ¹³C
Identity ¹H-NMR, ¹³C-NMR, MSConforms to structure
Appearance VisualWhite to off-white solid[]

Experimental Protocols for Quality Control

5.1. Determination of Chemical Purity by HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Analytical reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of a phosphate (B84403) buffer and methanol. For example, a mixture of 6.9 g/L monobasic sodium phosphate (pH 3) and methanol (70:30, v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 275 nm.[7]

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

5.2. Determination of Isotopic Enrichment by Mass Spectrometry

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.[9]

  • Sample Preparation: A dilute solution of Cytarabine-¹³C₃ is prepared in a suitable solvent such as a mixture of acetonitrile and water with 0.1% formic acid.

  • Analysis: The sample is infused directly into the mass spectrometer. The mass spectrum is acquired, focusing on the molecular ion region.

  • Data Analysis: The isotopic distribution of the molecular ion is analyzed. The abundance of the [M+3] ion peak is compared to the abundances of the [M], [M+1], and [M+2] ions to calculate the isotopic enrichment.

5.3. Structural Confirmation by NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆.

  • ¹H-NMR Analysis: The proton NMR spectrum will show characteristic signals for the arabinose and pyrimidine protons. The signals for protons attached to the ¹³C-labeled carbons may exhibit coupling, appearing as doublets.[10]

  • ¹³C-NMR Analysis: The carbon NMR spectrum will show significantly enhanced signals for the three ¹³C-labeled carbons in the pyrimidine ring.

Table 2: Analytical Data for Cytarabine (Unlabeled) for Comparison

TechniqueKey Signals/ParametersReference
¹H-NMR (DMSO-d₆) δ 7.70 (d, 1H, H-6), 6.06 (d, 1H, H-1'), 5.92 (d, 1H, H-5)[10]
¹³C-NMR Characteristic peaks for the pyrimidine and arabinose rings.[11]
HPLC-MS/MS MRM transition: m/z 244.0 > 112.0[12]

Mandatory Visualizations

Metabolic Pathway of Cytarabine

Cytarabine is a prodrug that requires intracellular activation to exert its cytotoxic effects. The following diagram illustrates the key steps in its metabolic pathway.

Cytarabine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytarabine_ext Cytarabine Cytarabine_int Cytarabine Cytarabine_ext->Cytarabine_int hENT1 Ara_CMP ara-CMP Cytarabine_int->Ara_CMP dCK Inactive_Metabolite Inactive Metabolite (ara-U) Cytarabine_int->Inactive_Metabolite CDA Ara_CDP ara-CDP Ara_CMP->Ara_CDP CMPK Ara_CMP->Inactive_Metabolite dCMPD Ara_CTP ara-CTP (Active Metabolite) Ara_CDP->Ara_CTP NDPK DNA_Incorp Incorporation into DNA (DNA Synthesis Inhibition) Ara_CTP->DNA_Incorp

Caption: Intracellular activation and catabolism of Cytarabine.

Experimental Workflow for Quantification of Cytarabine using Cytarabine-¹³C₃

The following diagram outlines a typical workflow for the quantification of cytarabine in a biological sample using Cytarabine-¹³C₃ as an internal standard.

Bioanalytical_Workflow Start Biological Sample (e.g., Plasma) Spike Spike with Cytarabine-¹³C₃ (IS) Start->Spike Extraction Protein Precipitation & Sample Extraction Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quant Quantification (Peak Area Ratio of Analyte to IS) Analysis->Quant Result Cytarabine Concentration Quant->Result

Caption: Workflow for Cytarabine quantification using an internal standard.

References

The Role of Isotope-Labeled Cytarabine in Metabolic Flux Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (B982), a cornerstone of chemotherapy for hematological malignancies such as acute myeloid leukemia (AML), functions as a nucleoside analog that disrupts DNA synthesis.[1][2] The cellular metabolic landscape significantly influences the efficacy of and resistance to cytarabine. Metabolic flux analysis (MFA) using stable isotope tracers, such as 13C-labeled compounds, has emerged as a powerful technique to quantitatively track the flow of atoms through metabolic pathways. This guide explores the application of 13C-MFA in elucidating the metabolic effects of cytarabine, with a focus on understanding its mechanism of action and the metabolic reprogramming associated with drug resistance. While a specific "Cytarabine-13C3" tracer is not standard, the use of 13C-labeled metabolic substrates in conjunction with cytarabine treatment provides invaluable insights into cellular metabolism.

Core Concepts of 13C Metabolic Flux Analysis (13C-MFA)

13C-MFA is a sophisticated technique used to quantify the rates (fluxes) of intracellular metabolic reactions. The core principle involves introducing a substrate labeled with a stable isotope of carbon (¹³C), such as [U-¹³C]-glucose or [U-¹³C]-glutamine, into a biological system. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the distribution of these isotopes in the metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the activity of different metabolic pathways.[3][4]

Experimental Protocols

A detailed understanding of the experimental setup is crucial for reproducible and accurate 13C-MFA studies. Below is a synthesized protocol for investigating the metabolic effects of cytarabine on leukemia cells using 13C-labeled substrates.

Cell Culture and Cytarabine Treatment
  • Cell Line: The human acute myeloid leukemia (AML) cell line MOLM-13 is a common model for studying cytarabine's effects.[4]

  • Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Isotope Labeling Medium: For the experiment, cells are transferred to a custom RPMI-1640 medium where standard glucose and/or glutamine is replaced with their ¹³C-labeled counterparts (e.g., [U-¹³C]-glucose, [U-¹³C]-glutamine).

  • Cytarabine Treatment: A stock solution of cytarabine is prepared and added to the cell culture at the desired concentration. The concentration and duration of treatment should be determined based on the specific research question (e.g., IC50 concentration for a specific time point).

  • Experimental Groups:

    • Control group (no cytarabine treatment) with ¹³C-labeled substrate.

    • Cytarabine-treated group with ¹³C-labeled substrate.

Isotope Labeling and Metabolite Extraction
  • Labeling Duration: Cells are incubated with the ¹³C-labeled substrate and cytarabine for a specific period to allow for isotopic steady-state to be reached in the metabolites of interest. An 8-hour labeling period has been used in studies with cytarabine.[4]

  • Metabolite Extraction:

    • After incubation, cells are rapidly harvested and quenched to halt metabolic activity. This is typically done by washing the cells with ice-cold saline.

    • Metabolites are extracted using a cold solvent mixture, such as 80:20 methanol:water.

    • The cell debris is pelleted by centrifugation, and the supernatant containing the metabolites is collected for analysis.

Mass Spectrometry Analysis
  • Instrumentation: The isotopic enrichment of metabolites is commonly measured using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Acquisition: The mass isotopomer distributions (MIDs) of key metabolites in central carbon metabolism (e.g., intermediates of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle) are determined.

Data Presentation: Quantitative Metabolic Effects of Cytarabine

The following table summarizes the observed changes in the relative abundance of key Krebs cycle metabolites in the Jurkat acute lymphoblastic leukemia cell line following treatment with a synergistic combination of cytarabine (63 nM) and the WEE1 inhibitor adavosertib (97 nM) for 24 hours. While this data is from a combination therapy, it provides valuable insight into the metabolic perturbations that can be studied using these techniques.

MetaboliteChange in Relative Abundance (Cytarabine + Adavosertib vs. Control)Metabolic Pathway
CitrateDecreasedKrebs Cycle
AconitateDecreasedKrebs Cycle
IsocitrateDecreasedKrebs Cycle
α-KetoglutarateDecreasedKrebs Cycle
SuccinateDecreasedKrebs Cycle
FumarateDecreasedKrebs Cycle
MalateDecreasedKrebs Cycle

Table 1: Relative abundance changes of Krebs cycle metabolites in Jurkat cells treated with a combination of cytarabine and adavosertib. Data is qualitative as presented in the source.[1]

Visualization of Metabolic Pathways and Workflows

Visualizing the complex interactions within metabolic pathways and the experimental process is essential for a clear understanding of the data. The following diagrams were created using Graphviz (DOT language).

Cytarabine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Cytarabine_ext Cytarabine (Ara-C) Cytarabine_int Cytarabine (Ara-C) Cytarabine_ext->Cytarabine_int ENT1 Ara-CMP Ara-CMP Cytarabine_int->Ara-CMP dCK Ara-CDP Ara-CDP Ara-CMP->Ara-CDP CMPK Ara-CTP Ara-CTP (Active) Ara-CDP->Ara-CTP NDPK DNA_Polymerase DNA Polymerase Ara-CTP->DNA_Polymerase Inhibition DNA_synthesis DNA Synthesis Inhibition DNA_Polymerase->DNA_synthesis Purine_Metabolites Purine Metabolites (e.g., Adenosine) dATP dATP Purine_Metabolites->dATP Metabolic Conversion SAMHD1 SAMHD1 (tetramer) dATP->SAMHD1 Allosteric Activation SAMHD1->Ara-CTP Dephosphorylation (Inactivation) MFA_Workflow Cell_Culture 1. Cell Culture (e.g., MOLM-13) Labeling 2. Isotope Labeling ([U-13C]-Glucose/Glutamine) + Cytarabine Treatment Cell_Culture->Labeling Quenching 3. Rapid Quenching (Stop Metabolism) Labeling->Quenching Extraction 4. Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction Analysis 5. LC-MS/GC-MS Analysis (Measure Mass Isotopomer Distributions) Extraction->Analysis Flux_Calculation 6. Metabolic Flux Calculation (Software-based modeling) Analysis->Flux_Calculation Data_Interpretation 7. Data Interpretation (Identify altered pathways) Flux_Calculation->Data_Interpretation

References

A Technical Guide to Understanding Cytarabine Pharmacokinetics Using a 13C3 Labeled Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to understanding the pharmacokinetics of cytarabine (B982), a crucial chemotherapeutic agent. The use of a stable isotope-labeled internal standard, specifically 13C3-cytarabine, is highlighted as a best practice for achieving accurate and robust quantitative analysis in complex biological matrices. This guide delves into the metabolic pathways of cytarabine, detailed experimental protocols for its quantification, and a summary of key pharmacokinetic parameters.

Introduction to Cytarabine and the Role of Stable Isotope Labeling

Cytarabine, also known as cytosine arabinoside (ara-C), is a cornerstone in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1] It is a nucleoside analog that, upon intracellular activation, inhibits DNA synthesis, primarily during the S phase of the cell cycle, leading to cytotoxicity in rapidly dividing cancer cells.[1][2]

The quantitative determination of cytarabine in biological samples like plasma and urine is challenging due to its short half-life (less than 10 minutes) and rapid metabolism.[3] To overcome these analytical hurdles and ensure the highest degree of accuracy and precision, stable isotope-labeled internal standards are employed in mass spectrometry-based bioanalytical methods. 13C3-labeled cytarabine serves as an ideal internal standard because it is chemically identical to the analyte but has a different mass, allowing for precise quantification by correcting for matrix effects and variations in sample processing and instrument response.[4][5]

Cytarabine Metabolism and Signaling Pathway

The therapeutic efficacy and toxicity of cytarabine are intrinsically linked to its metabolic activation and catabolism. Once transported into the cell, cytarabine undergoes a series of phosphorylation steps to become the active triphosphate metabolite, ara-CTP. Conversely, it can be inactivated by deamination.

Cytarabine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytarabine_ext Cytarabine (ara-C) Cytarabine_int Cytarabine (ara-C) Cytarabine_ext->Cytarabine_int ENT1 ara-CMP ara-CMP Cytarabine_int->ara-CMP dCK Ara-U Arabinofuranosyluracil (ara-U) (inactive) Cytarabine_int->Ara-U CDA ara-CDP ara-CDP ara-CMP->ara-CDP CMPK ara-CTP ara-CTP (active) ara-CDP->ara-CTP NDPK DNA_Incorp Incorporation into DNA (DNA Synthesis Inhibition) ara-CTP->DNA_Incorp

Caption: Metabolic activation and catabolism of cytarabine.

Experimental Workflow for Pharmacokinetic Studies

A typical pharmacokinetic study involving cytarabine with a 13C3-labeled internal standard follows a systematic workflow from sample collection to data analysis.

PK_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Urine) IS_Spiking 2. Spiking with 13C3-Cytarabine (Internal Standard) Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Prep LC_MS_Analysis 4. LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing 5. Data Processing (Peak Integration) LC_MS_Analysis->Data_Processing PK_Analysis 6. Pharmacokinetic Analysis (e.g., NCA, Population PK) Data_Processing->PK_Analysis

Caption: Experimental workflow for a typical cytarabine pharmacokinetic study.

Detailed Experimental Protocol: Quantification of Cytarabine in Human Plasma

This section provides a detailed methodology for the quantification of cytarabine in human plasma using LC-MS/MS with 13C3-cytarabine as an internal standard. This protocol is a synthesis of methodologies reported in the literature.[3][4][6]

4.1. Materials and Reagents

  • Cytarabine analytical standard

  • 13C3-Cytarabine (internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

4.2. Sample Preparation

  • Thaw frozen plasma samples on ice.

  • To a 50 µL aliquot of plasma, add the 13C3-cytarabine internal standard.

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).

  • Vortex mix the samples thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

4.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A suitable column for polar compounds, such as a High Strength Silica (HSS) T3 column (e.g., 100 x 2.1 mm, 1.8 µm).[6]

    • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cytarabine: m/z 244.0 → 112.0[7]

      • 13C3-Cytarabine: m/z 247.0 → 115.0 (Note: The exact m/z will depend on the labeling pattern, a hypothetical +3 Da shift is shown here for the precursor and a corresponding fragment). A reported transition is 245 -> 113.[4]

4.4. Data Analysis

  • Integrate the peak areas for both cytarabine and 13C3-cytarabine.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of cytarabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative data related to the bioanalysis and pharmacokinetics of cytarabine.

Table 1: Bioanalytical Method Parameters for Cytarabine Quantification

ParameterValueReference
Linearity Range1 - 500 ng/mL[3]
Lower Limit of Quantification (LLOQ)0.500 ng/mL[6]
Inter-day Precision (%RSD)< 15%[6]
Inter-day Accuracy (%Bias)< 15%[6]
Sample Volume50 µL[6]

Table 2: Pharmacokinetic Parameters of Cytarabine in Adults

ParameterValueConditionReference
Elimination Half-life (t½)Biphasic: 10 min, 1-3 hrStandard Dose[1]
Systemic Clearance (Cl)134 (± 71) L/h/m²200 mg/m²/day continuous infusion[8]
Steady-State Concentration (Css)0.30 (± 0.13) µM200 mg/m²/day continuous infusion[8]
Protein Binding13%[1]

Conclusion

The use of 13C3-labeled cytarabine as an internal standard in LC-MS/MS assays provides a robust and reliable method for the pharmacokinetic characterization of this important chemotherapeutic agent. The detailed protocols and summarized data presented in this guide offer a valuable resource for researchers and drug development professionals. A thorough understanding of cytarabine's pharmacokinetics is essential for optimizing dosing strategies, minimizing toxicity, and ultimately improving patient outcomes in the treatment of hematological malignancies. Further research into the pharmacogenomics of cytarabine metabolism may lead to more personalized therapeutic approaches.[9]

References

An In-depth Technical Guide to the Applications of Cytarabine-¹³C₃ in Leukemia Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Cytarabine (B982) in Leukemia Treatment

Cytarabine, also known as cytosine arabinoside (Ara-C), is a cornerstone in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML).[1][2][3] As a pyrimidine (B1678525) nucleoside analog, its efficacy stems from its ability to disrupt DNA synthesis and repair, primarily targeting rapidly dividing cancer cells.[2][3][4] Once inside a cell, cytarabine is converted to its active triphosphate form, Ara-CTP, which is then incorporated into DNA.[1][5][6] This incorporation inhibits DNA polymerase, leading to chain termination and ultimately, cell cycle arrest in the S-phase and apoptosis.[1][2][3]

Despite its widespread use, the therapeutic efficacy of cytarabine can be hampered by significant inter-individual variability in drug metabolism and the development of chemoresistance.[7][8] Understanding the precise concentration, metabolic fate, and cellular uptake of cytarabine in leukemia cells is therefore critical for optimizing treatment strategies and overcoming resistance. This is where stable isotope-labeled compounds, such as Cytarabine-¹³C₃, play an indispensable role.

Core Application: Quantitative Analysis using Cytarabine-¹³C₃ as an Internal Standard

The primary and most critical application of Cytarabine-¹³C₃ in leukemia cell line studies is its use as an internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

Stable isotope-labeled standards are considered the gold standard for quantitative mass spectrometry. Because Cytarabine-¹³C₃ is chemically identical to cytarabine but has a slightly higher mass due to the three ¹³C atoms, it co-elutes with the unlabeled drug during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to be used to accurately correct for variations in sample preparation (e.g., extraction efficiency) and matrix effects, ensuring highly precise and accurate quantification of cytarabine and its metabolites in complex biological samples like cell lysates, plasma, or urine.[9][10]

This precise quantification is fundamental for a variety of in vitro studies, including:

  • Pharmacokinetic (PK) Studies: Determining the rate of drug uptake, accumulation, and elimination in leukemia cells.

  • Metabolism Studies: Measuring the conversion of cytarabine to its active form (Ara-CTP) and its inactive metabolite, uracil (B121893) arabinoside (Ara-U).[9]

  • Drug Resistance Studies: Comparing drug concentrations in sensitive versus resistant cell lines to investigate mechanisms like reduced uptake or increased efflux.[5][11]

  • Cytotoxicity Assays (IC₅₀ Determination): Ensuring that dose-response curves are based on accurate drug concentrations.

Cytarabine Metabolic Pathway

To understand the importance of quantifying cytarabine, it is essential to consider its metabolic pathway within the leukemia cell. The drug undergoes a series of phosphorylation steps to become active and is also subject to deactivation.

Cytarabine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular AraC_out Cytarabine (Ara-C) AraC_in Cytarabine (Ara-C) AraC_out->AraC_in hENT1 AraCMP Ara-CMP AraC_in->AraCMP dCK AraU Ara-U (Inactive) AraC_in->AraU CDA AraCMP->AraC_in 5'-NT AraCDP Ara-CDP AraCMP->AraCDP CMK AraCTP Ara-CTP (Active) AraCDP->AraCTP NDPK DNA DNA Incorporation AraCTP->DNA DNA Polymerase Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis dCK_label dCK: Deoxycytidine Kinase CDA_label CDA: Cytidine Deaminase hENT1_label hENT1: Equilibrative Nucleoside Transporter 1 NT_label 5'-NT: 5'-Nucleotidase

Caption: Intracellular metabolic activation and inactivation pathway of Cytarabine (Ara-C).

Quantitative Data from Leukemia Cell Line Studies

The precise measurement enabled by internal standards like Cytarabine-¹³C₃ is crucial for generating reliable quantitative data. The following tables summarize key parameters for LC-MS/MS analysis and reported cytotoxicity values for cytarabine in common leukemia cell lines.

Table 1: Example LC-MS/MS Parameters for Cytarabine Quantification

Analyte Internal Standard Precursor Ion (m/z) Product Ion (m/z) Reference(s)
Cytarabine (Ara-C) Cytarabine-¹³C₃ 242.0 109.0 [9]
Uracil Arabinoside (Ara-U) Ara-U-¹³C,¹⁵N₂ 322.0 97.0 [9]
Cytarabine-¹³C₃ (IS) - 245.0 113.0 [9]

| Ara-U-¹³C,¹⁵N₂ (IS) | - | 325.0 | 97.0 |[9] |

Table 2: Reported Cytarabine IC₅₀ Values in Various Leukemia Cell Lines

Cell Line Leukemia Type Reported IC₅₀ (µM) Reference(s)
HL-60 AML ~0.04 - 0.1 [12]
MOLM-13 AML ~0.03 - 0.5 [5][12]
KG-1 AML ~0.1 - 1.0 [12]
U937 AML ~0.2 - 2.0 [12]
THP-1 AML Varies [11]
K-562 CML (Blast Crisis) High (Resistant) [5][13]
Kasumi-1 AML Varies [13]

Note: IC₅₀ values can vary significantly based on experimental conditions such as drug exposure time and the specific assay used.

Experimental Protocols

Protocol: Quantification of Intracellular Cytarabine using LC-MS/MS

This protocol provides a generalized methodology for measuring intracellular cytarabine concentrations in leukemia cell lines, employing Cytarabine-¹³C₃ as an internal standard.

1. Cell Culture and Treatment:

  • Culture leukemia cell lines (e.g., HL-60, MOLM-13) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.

  • Seed a known number of cells (e.g., 1 x 10⁶ cells/mL) and allow them to acclimate.

  • Treat cells with the desired concentrations of cytarabine for the specified time points.

2. Cell Harvesting and Lysis:

  • Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

  • Resuspend the final cell pellet in a known volume of lysis buffer (e.g., 70% methanol).

3. Sample Preparation (Protein Precipitation):

  • To the cell lysate, add a known concentration of the internal standard solution (Cytarabine-¹³C₃ in methanol).[9]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

  • Carefully transfer the supernatant to a new tube for analysis.[9]

4. LC-MS/MS Analysis:

  • Chromatography: Inject the supernatant onto a suitable HPLC/UHPLC column (e.g., HSS T3 C18 column) for separation.[10] Use a mobile phase gradient appropriate for separating cytarabine from its metabolites and endogenous interferences.

  • Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[9]

  • Monitor the specific precursor-to-product ion transitions for both cytarabine and Cytarabine-¹³C₃ (as listed in Table 1).[9]

5. Data Analysis:

  • Generate a standard curve by analyzing known concentrations of cytarabine spiked with a constant concentration of Cytarabine-¹³C₃.

  • Calculate the peak area ratio of the analyte (cytarabine) to the internal standard (Cytarabine-¹³C₃) for all samples and standards.

  • Determine the concentration of cytarabine in the unknown samples by interpolating their peak area ratios from the standard curve.

  • Normalize the final concentration to the initial cell number to report as amount per cell (e.g., fmol/cell).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical experiment utilizing Cytarabine-¹³C₃.

Experimental_Workflow Culture 1. Leukemia Cell Culture (e.g., MOLM-13, HL-60) Treatment 2. Treatment with Cytarabine (Ara-C) Culture->Treatment Harvest 3. Cell Harvesting & Washing Treatment->Harvest Lysis 4. Cell Lysis & Addition of Cytarabine-¹³C₃ (IS) Harvest->Lysis Extraction 5. Protein Precipitation & Supernatant Collection Lysis->Extraction LCMS 6. LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Data 7. Data Processing (Peak Area Ratio vs. IS) LCMS->Data Quant 8. Quantification (Standard Curve Interpolation) Data->Quant

Caption: Workflow for quantifying intracellular cytarabine using an internal standard.

Conclusion

Cytarabine-¹³C₃ is a vital tool for researchers studying the action of cytarabine in leukemia cell lines. Its application as an internal standard in LC-MS/MS methods provides the accuracy and precision required to dissect the complex pharmacology of this essential chemotherapeutic agent. By enabling reliable quantification of the drug and its metabolites, Cytarabine-¹³C₃ facilitates a deeper understanding of drug transport, metabolic activation, and mechanisms of resistance, ultimately supporting the development of more effective therapeutic strategies for leukemia.

References

An In-depth Technical Guide to Utilizing Cytarabine-¹³C₃ for Elucidating Drug Metabolism Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the application of stable isotope-labeled Cytarabine (B982) (Cytarabine-¹³C₃) in the detailed investigation of its metabolic pathways. It outlines the rationale, experimental design, and analytical methodologies required to trace and quantify Cytarabine and its metabolites, offering a robust framework for pharmacokinetic and pharmacodynamic studies.

Introduction: The Significance of Cytarabine Metabolism

Cytarabine, also known as cytosine arabinoside (ara-C), is a cornerstone of chemotherapy for various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1] Its efficacy is intrinsically linked to its intracellular metabolism. Cytarabine is a prodrug that must be anabolized to its active form, cytarabine triphosphate (ara-CTP), to exert its cytotoxic effects by inhibiting DNA synthesis.[2] Conversely, it is also subject to catabolism by enzymes such as cytidine (B196190) deaminase (CDA), which converts it into the inactive metabolite uracil (B121893) arabinoside (ara-U).[2] The balance between these anabolic and catabolic pathways is a critical determinant of therapeutic success and toxicity.

Understanding the intricacies of cytarabine metabolism is paramount for optimizing dosing regimens, overcoming drug resistance, and developing novel therapeutic strategies. Stable isotope tracing, utilizing compounds like Cytarabine-¹³C₃, offers a powerful tool to dissect these metabolic routes with high precision and accuracy.

The Cytarabine Metabolic Pathway

Cytarabine undergoes a series of intracellular enzymatic conversions that dictate its pharmacological activity. The primary pathways are illustrated in the diagram below. The key activating step is the phosphorylation cascade initiated by deoxycytidine kinase (dCK), while the primary inactivating step is deamination by cytidine deaminase (CDA).

Cytarabine_Metabolism Cytarabine Metabolic Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytarabine_ext Cytarabine Cytarabine_int Cytarabine (ara-C) Cytarabine_ext->Cytarabine_int hENT1 Transporter araCMP ara-CMP Cytarabine_int->araCMP dCK araU Uracil Arabinoside (ara-U, Inactive) Cytarabine_int->araU CDA araCDP ara-CDP araCMP->araCDP CMPK araCMP->araU dCMPD araCTP ara-CTP (Active Metabolite) araCDP->araCTP NDPK DNA_Incorp Incorporation into DNA (DNA Synthesis Inhibition) araCTP->DNA_Incorp

Caption: Cytarabine's intracellular activation and inactivation pathways.

Experimental Design: A Tracer Study Using Cytarabine-¹³C₃

The use of Cytarabine-¹³C₃ allows for the differentiation between the exogenously administered drug and the endogenous pool of related nucleosides. This is crucial for accurately tracing the metabolic fate of the drug. Below is a detailed experimental protocol for an in vitro study using a leukemia cell line.

Experimental Workflow

The overall workflow for a tracer study with Cytarabine-¹³C₃ involves several key stages, from cell culture to data analysis.

Experimental_Workflow Experimental Workflow for Cytarabine-¹³C₃ Tracer Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Leukemia Cell Culture (e.g., HL-60) Tracer_Admin Administer Cytarabine-¹³C₃ (Time-course experiment) Cell_Culture->Tracer_Admin Sample_Collection Collect Cells and Supernatant (e.g., 0, 2, 4, 8, 24 hours) Tracer_Admin->Sample_Collection Metabolite_Extraction Quench Metabolism & Extract Metabolites Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Quantify Labeled Metabolites & Determine Metabolic Flux LCMS_Analysis->Data_Analysis

Caption: A typical workflow for a stable isotope tracer study.
Detailed Methodologies

1. Cell Culture:

  • Human leukemia cell lines (e.g., HL-60, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cells are seeded at a specific density (e.g., 0.5 x 10⁶ cells/mL) 24 hours prior to the experiment to ensure they are in the logarithmic growth phase.

2. Administration of Cytarabine-¹³C₃:

  • A stock solution of Cytarabine-¹³C₃ is prepared in a suitable solvent (e.g., DMSO or sterile water).

  • The culture medium is replaced with fresh medium containing a defined concentration of Cytarabine-¹³C₃ (e.g., 1 µM).

  • For time-course experiments, separate flasks are prepared for each time point (e.g., 0, 2, 4, 8, 24 hours).

3. Sample Collection and Metabolite Extraction:

  • At each time point, cells are harvested by centrifugation at 4°C. The supernatant (media) and cell pellet are collected separately.

  • To quench metabolic activity, the cell pellet is immediately washed with ice-cold phosphate-buffered saline (PBS).

  • Metabolites are extracted from the cell pellet using a cold solvent mixture, such as 80:20 methanol:water, followed by vigorous vortexing and centrifugation to precipitate proteins and other macromolecules.

  • The resulting supernatant containing the metabolites is collected and stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS for Isotope Tracing

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for quantifying stable isotope-labeled metabolites due to its high sensitivity and specificity.

LC-MS/MS Parameters

A robust LC-MS/MS method is essential for separating and detecting Cytarabine and its metabolites from the complex biological matrix. The use of Cytarabine-¹³C₃ as an internal standard in quantitative bioanalysis allows for the correction of variability during sample preparation and analysis.[3]

Table 1: LC-MS/MS Parameters for Cytarabine and its ¹³C₃-labeled analogue

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation of Cytarabine and ara-U
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transitions (Negative Ion Mode)
Cytarabine (unlabeled)m/z 242 → 109[3]
Cytarabine-¹³C₃ (labeled)m/z 245 → 113[3]
ara-U (unlabeled)m/z 322 → 97[3]

Note: The specific MRM transitions for the phosphorylated metabolites (ara-CMP, ara-CDP, ara-CTP) would need to be determined and optimized separately.

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment is the measurement of the abundance of different isotopologues of a metabolite over time. This data can be used to calculate the rate of metabolic conversion and to understand the flux through different pathways.

Quantitative Data Summary

The following table provides an illustrative example of the type of quantitative data that would be generated from a time-course experiment tracking the metabolism of Cytarabine-¹³C₃ in a leukemia cell line.

Table 2: Illustrative Intracellular Concentrations of Cytarabine-¹³C₃ and its Labeled Metabolites (pmol/10⁶ cells)

Time (hours)Cytarabine-¹³C₃ (ara-C)¹³C₃-ara-CMP¹³C₃-ara-CDP¹³C₃-ara-CTP¹³C₃-ara-U
00.00.00.00.00.0
2150.225.85.110.330.5
495.645.312.728.965.1
840.160.920.455.6120.8
245.235.715.840.2250.4

Disclaimer: The data in this table are for illustrative purposes only and do not represent actual experimental results.

From this type of data, researchers can infer the kinetics of cytarabine's metabolic activation and inactivation. For instance, the peak of the active metabolite, ¹³C₃-ara-CTP, appears to be around 8 hours, after which its concentration begins to decline, while the inactive metabolite, ¹³C₃-ara-U, continuously accumulates over the 24-hour period.

Conclusion

The use of Cytarabine-¹³C₃ in conjunction with LC-MS/MS provides a powerful and precise method for studying the metabolic pathways of this important chemotherapeutic agent. This approach enables researchers to:

  • Accurately quantify the intracellular concentrations of cytarabine and its key metabolites.

  • Determine the rates of metabolic activation and inactivation.

  • Investigate mechanisms of drug resistance related to altered metabolism.

  • Evaluate the impact of co-administered drugs on cytarabine's metabolic fate.

By providing a clearer picture of how cytarabine is processed within cancer cells, the use of stable isotope tracers can significantly contribute to the development of more effective and personalized treatment strategies for leukemia and other cancers.

References

An In-Depth Technical Guide to Quantitative Proteomics for Elucidating the Cellular Response to Cytarabine

Author: BenchChem Technical Support Team. Date: December 2025

Shifting Focus: Acknowledging the Landscape of Cytarabine (B982) Proteomics

Initial exploration into the direct use of isotope-labeled cytarabine for quantitative proteomics revealed a scarcity of established methodologies in published literature. This specific application, while theoretically intriguing for mapping direct drug-protein interactions, is not a widely adopted or documented technique.

Therefore, this technical guide has been adapted to address the more prevalent and powerful application of quantitative proteomics in understanding the cellular response to cytarabine. This approach, primarily utilizing Stable Isotope Labeling with Amino acids in Cell Culture (SILAC), has been instrumental in elucidating the mechanisms of action, resistance, and the complex signaling cascades affected by this cornerstone chemotherapeutic agent. This guide will provide an in-depth overview of these established methods, the data they generate, and the biological insights they offer.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unraveling Cytarabine's Mechanism Through Proteomics

Cytarabine (ara-C), a cornerstone of chemotherapy for acute myeloid leukemia (AML), exerts its cytotoxic effects by disrupting DNA synthesis.[1][2] As a nucleoside analog, it is intracellularly phosphorylated to its active triphosphate form (ara-CTP), which is then incorporated into DNA, leading to chain termination and cell death.[1] However, the clinical efficacy of cytarabine is often hampered by both intrinsic and acquired drug resistance. Understanding the complex cellular responses to cytarabine is therefore paramount for improving therapeutic outcomes and developing novel combination strategies.

Quantitative proteomics has emerged as a powerful tool to globally assess the changes in protein expression and post-translational modifications, such as phosphorylation, that occur in cancer cells upon cytarabine treatment.[3][4] By providing a systems-level view of the cellular machinery, these techniques offer invaluable insights into the drug's mechanism of action, the pathways involved in resistance, and potential new therapeutic targets.

This guide details the application of quantitative proteomics, with a focus on SILAC-based methodologies, to study the cellular response to cytarabine. It provides an overview of the experimental workflows, data analysis, and the key signaling pathways that have been identified through these approaches.

The Core Technique: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling strategy that allows for the accurate relative quantification of proteins between different cell populations.[5][6] The principle involves growing one population of cells in a "light" medium containing normal amino acids (e.g., L-arginine and L-lysine), while a second population is grown in a "heavy" medium containing stable isotope-labeled versions of these amino acids (e.g., 13C6-L-arginine and 13C615N2-L-lysine).[6]

Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of the second cell population.[7][8] The "heavy" and "light" cell populations can then be subjected to different experimental conditions (e.g., treatment with cytarabine vs. a vehicle control). Following treatment, the two cell populations are combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry (MS).

Because the "heavy" and "light" versions of a peptide are chemically identical, they co-elute during liquid chromatography and are detected simultaneously by the mass spectrometer as a pair of peaks with a characteristic mass difference. The ratio of the intensities of these peaks provides a precise measure of the relative abundance of the protein in the two cell populations.[5][6]

Experimental Workflow: A Step-by-Step Overview

The following diagram illustrates a typical SILAC workflow for studying the cellular response to cytarabine.

SILAC_Workflow A Cell Culture (Light Medium) - Normal Arginine & Lysine C Control (Vehicle) A->C Treat B Cell Culture (Heavy Medium) - Isotope-labeled Arg & Lys D Cytarabine Treatment B->D Treat E Combine Cell Populations (1:1) C->E D->E F Cell Lysis & Protein Extraction E->F G Protein Digestion (e.g., Trypsin) F->G H Mass Spectrometry (LC-MS/MS) G->H I Data Analysis: - Protein Identification - Quantification (Heavy/Light Ratios) - Bioinformatic Analysis H->I J Biological Insights: - Altered Pathways - Resistance Mechanisms - Biomarker Discovery I->J

A typical SILAC workflow for quantitative proteomics analysis of cytarabine-treated cells.

Experimental Protocols

SILAC Labeling and Cytarabine Treatment
  • Cell Line Selection and Adaptation: Select an appropriate leukemia cell line (e.g., HL-60, U937). Culture two populations of these cells in parallel. One population is grown in standard "light" DMEM or RPMI-1640 medium, while the other is cultured in "heavy" SILAC medium of the same type, supplemented with heavy isotopes of essential amino acids (typically L-arginine and L-lysine) and dialyzed fetal bovine serum.[7]

  • Label Incorporation: Ensure complete incorporation of the heavy amino acids by passaging the cells in the heavy medium for at least five to six cell doublings.[8] The efficiency of incorporation should be checked by mass spectrometry before proceeding with the main experiment.

  • Cytarabine Treatment: Once full labeling is achieved, the "light" and "heavy" cell populations are treated with either a vehicle control (e.g., DMSO) or a clinically relevant concentration of cytarabine for a specified period (e.g., 24-48 hours). The experimental conditions should be designed to induce a measurable cellular response.

  • Cell Harvesting and Lysis: After treatment, harvest the cells, and combine the "light" and "heavy" populations in a 1:1 ratio based on cell count or total protein concentration. Lyse the combined cell pellet in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the integrity of the proteins and their post-translational modifications.[9]

Protein Digestion and Mass Spectrometry
  • Protein Quantification and Digestion: Determine the total protein concentration of the lysate. An aliquot of the lysate is then subjected to in-solution or in-gel digestion. This typically involves reduction of disulfide bonds with DTT, alkylation of cysteine residues with iodoacetamide, and overnight digestion with a protease, most commonly trypsin.

  • Peptide Cleanup: The resulting peptide mixture is desalted and purified using a solid-phase extraction method, such as C18 StageTips, to remove contaminants that could interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: The purified peptides are separated by reverse-phase liquid chromatography (LC) and introduced into a high-resolution mass spectrometer (e.g., an Orbitrap instrument) via electrospray ionization. The mass spectrometer is operated in a data-dependent acquisition mode, where it cycles between acquiring a full MS scan to detect the peptide ions and acquiring MS/MS scans of the most abundant peptide ions to determine their amino acid sequences.

Phosphoproteomic Analysis

To specifically investigate changes in cell signaling, phosphopeptides can be enriched from the peptide mixture before LC-MS/MS analysis. This is typically achieved using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[3]

Data Analysis and Interpretation

The raw data from the mass spectrometer is processed using specialized software packages like MaxQuant.[9] This involves:

  • Peptide and Protein Identification: The MS/MS spectra are searched against a protein sequence database (e.g., UniProt) to identify the peptides.

  • Protein Quantification: The software identifies the "heavy" and "light" peptide pairs and calculates their intensity ratios. These ratios are then used to determine the relative abundance of each identified protein between the cytarabine-treated and control samples.

  • Bioinformatic Analysis: The list of differentially expressed proteins is then subjected to bioinformatic analysis to identify enriched biological pathways, protein-protein interaction networks, and functional clusters. This step is crucial for translating the quantitative data into biological insights.

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative proteomics data from studies on cytarabine-resistant and sensitive leukemia cell lines.

Table 1: Differentially Expressed Proteins in Cytarabine-Resistant vs. Sensitive AML Cells

ProteinGeneFunctionFold Change (Resistant/Sensitive)
Stathmin-1STMN1Microtubule dynamics-2.5
Galectin-1LGALS1Cell adhesion, apoptosis+3.2
Heat shock protein 70HSPA8Protein folding, stress response+2.8
Protein Kinase BAKT1Survival signaling+2.1
ProsaposinPSAPLysosomal function+1.9

Note: This table is a composite representation based on findings suggesting alterations in these proteins in drug-resistant cell lines.[10][11]

Table 2: Changes in Phosphorylation of Signaling Proteins Upon Cytarabine Treatment

ProteinPhosphorylation SiteFunctionFold Change (Cytarabine/Control)
SRRM2MultipleSplicing regulation+4.1
SCAF1MultipleSplicing regulation+3.5
U2AF2MultipleSplicing regulation+2.9
HMGA1MultipleChromatin remodeling, transcription+3.8
BIRC5 (Survivin)-Apoptosis inhibition-2.7

Note: This table is illustrative of findings from phosphoproteomic studies on cytarabine resistance, highlighting the role of splicing factor and chromatin-associated protein phosphorylation.[3][4]

Key Signaling Pathways Modulated by Cytarabine

Quantitative proteomics has been instrumental in mapping the signaling pathways that are activated or inhibited by cytarabine and those that are dysregulated in resistant cells.

DNA Damage and Apoptosis Pathway

Cytarabine's primary mechanism of action is the induction of DNA damage, which triggers apoptotic cell death. Proteomic studies have detailed the upregulation of proteins involved in the DNA damage response and the modulation of pro- and anti-apoptotic proteins.

Apoptosis_Pathway Cytarabine Cytarabine (ara-C) araCTP ara-CTP Cytarabine->araCTP Phosphorylation DNA_Damage DNA Strand Breaks & Replication Stress araCTP->DNA_Damage Incorporation into DNA ATM ATM/ATR Kinases DNA_Damage->ATM p53 p53 Activation ATM->p53 Bax Bax/Bak Activation p53->Bax MCL1 MCL1 (Anti-apoptotic) p53->MCL1 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MCL1->Bax Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax

Simplified signaling pathway of cytarabine-induced apoptosis.
Cytarabine Resistance and Splicing Factor Phosphorylation

Recent phosphoproteomic studies have uncovered a novel mechanism of cytarabine resistance involving the hyperphosphorylation of serine-arginine-rich (SR) proteins, which are key regulators of RNA splicing.[3] This altered splicing can affect the expression of genes involved in cell survival and apoptosis, thereby promoting resistance.

Splicing_Pathway Cytarabine_Resistance Cytarabine Resistance Kinase_Activation Upstream Kinase Activation (e.g., CK2) Cytarabine_Resistance->Kinase_Activation SR_Proteins SR Proteins (SRRM2, SCAF1, U2AF2) Kinase_Activation->SR_Proteins Phosphorylates Phosphorylation Hyperphosphorylation of SR Proteins SR_Proteins->Phosphorylation Splicing Altered Pre-mRNA Splicing Phosphorylation->Splicing Modulates mRNA Aberrant mRNA Isoforms Splicing->mRNA Protein_Expression Altered Protein Expression: - Pro-survival proteins ↑ - Pro-apoptotic proteins ↓ mRNA->Protein_Expression Cell_Survival Enhanced Cell Survival Protein_Expression->Cell_Survival

Pathway linking SR protein phosphorylation to cytarabine resistance.

Conclusion

Quantitative proteomics, particularly using SILAC-based methods, has proven to be an indispensable tool for dissecting the cellular response to cytarabine. These techniques have moved our understanding beyond the drug's direct effect on DNA synthesis to a more holistic view of the intricate network of signaling pathways that govern a cell's fate upon treatment. The identification of novel resistance mechanisms, such as the altered phosphorylation of splicing factors, opens up new avenues for the development of targeted therapies to overcome resistance and improve the clinical efficacy of cytarabine in AML and other malignancies. As mass spectrometry technologies continue to advance in sensitivity and throughput, proteomics will undoubtedly play an even more prominent role in the future of cancer drug development and personalized medicine.

References

Exploring Cytarabine-13C3 in Antiviral Research Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Cytarabine-13C3 as a tool in antiviral research, focusing on its mechanism of action, and application in both in vitro and in vivo research models. While Cytarabine is primarily known as a chemotherapeutic agent, its antiviral properties, particularly against DNA viruses like Herpes Simplex Virus (HSV), make its isotopically labeled form, this compound, a valuable internal standard for pharmacokinetic and mechanism-of-action studies.

Mechanism of Antiviral Action

Cytarabine, a nucleoside analog of deoxycytidine, exerts its antiviral effect by targeting viral DNA synthesis.[1] To become active, it must be phosphorylated intracellularly to its triphosphate form, Ara-CTP.[2] This process is initiated by deoxycytidine kinase (dCK) and followed by subsequent phosphorylations by other cellular kinases.[2]

The active Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by viral DNA polymerase.[2][3] The incorporation of Ara-CTP leads to the termination of DNA chain elongation due to the steric hindrance caused by the arabinose sugar moiety, ultimately inhibiting viral replication.[4]

Figure 1: Mechanism of Action of Cytarabine cluster_cell Host/Infected Cell Cytarabine Cytarabine dCK Deoxycytidine Kinase (dCK) Cytarabine->dCK Enters Cell Ara_CMP Cytarabine Monophosphate (Ara-CMP) Kinases Other Cellular Kinases Ara_CMP->Kinases Ara_CDP Cytarabine Diphosphate (Ara-CDP) Ara_CDP->Kinases Ara_CTP Cytarabine Triphosphate (Ara-CTP) Viral_DNA_Polymerase Viral DNA Polymerase Ara_CTP->Viral_DNA_Polymerase Competes with dCTP dCK->Ara_CMP Phosphorylation Kinases->Ara_CDP Phosphorylation Kinases->Ara_CTP Phosphorylation Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA Elongation Inhibition Inhibition of DNA Synthesis Viral_DNA_Polymerase->Inhibition Incorporation of Ara-CTP leads to

Mechanism of Action of Cytarabine

In Vitro Antiviral Activity

The antiviral efficacy of a compound is typically determined through in vitro assays that measure its ability to inhibit viral replication in cell culture. Key parameters include the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of viral activity, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability.[5] The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial measure of a drug's therapeutic window.[5]

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
Trifluridine HSV-1Vero3.07 - 12.52[1]0.99[1]~0.08 - 0.32
Vidarabine HSV-1VeroNot explicitly stated, but showed concentration-dependent inhibition[6]>7.1[7]Not calculable

Note: The data for Trifluridine and Vidarabine are presented as representative examples of nucleoside analogs.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the IC50 of an antiviral compound.

Materials:

  • Vero cells (or other susceptible host cell line)

  • Herpes Simplex Virus Type 1 (HSV-1)

  • This compound (as a research tool, though the protocol describes the use of the active compound)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Methylcellulose (B11928114) overlay medium

  • Crystal Violet staining solution

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer the following day.

  • Compound Preparation: Prepare serial dilutions of Cytarabine in DMEM.

  • Virus Infection: Once cells are confluent, aspirate the growth medium and infect the cells with a dilution of HSV-1 calculated to produce 50-100 plaques per well.

  • Compound Addition: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of the Cytarabine dilutions to the respective wells.

  • Overlay: Add the methylcellulose overlay to each well to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed.

  • Staining: Aspirate the overlay, fix the cells with a suitable fixative (e.g., methanol), and stain with Crystal Violet.

  • Plaque Counting: Count the number of plaques in each well.

  • IC50 Calculation: The IC50 is calculated as the concentration of Cytarabine that reduces the number of plaques by 50% compared to the virus control (no compound).

Figure 2: Plaque Reduction Assay Workflow A Seed Vero Cells in 6-well plates B Incubate to confluency A->B C Infect with HSV-1 B->C D Add serial dilutions of Cytarabine C->D E Add Methylcellulose Overlay D->E F Incubate for 2-3 days E->F G Fix and Stain with Crystal Violet F->G H Count Plaques and Calculate IC50 G->H

Plaque Reduction Assay Workflow

In Vivo Antiviral Efficacy

Animal models are essential for evaluating the in vivo efficacy and toxicity of antiviral compounds. A study in herpesvirus-infected rats demonstrated the antiviral potential of Cytarabine.[8]

Animal ModelVirusTreatmentDosing RegimenKey Findings
RatsHerpesvirusCytarabine80 and 160 mg/kg, administered subcutaneously twice daily for 5 daysIncreased survival rate and reduced brain herpesvirus titers[8]
Experimental Protocol: Herpesvirus Infection Model in Rats

Materials:

  • Wistar rats

  • Herpesvirus stock

  • Cytarabine solution for injection

  • Sterile saline

  • Animal housing and handling equipment

Procedure:

  • Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week before the experiment.

  • Virus Inoculation: Infect rats with a standardized dose of herpesvirus, typically via intranasal or intracerebral routes.

  • Treatment Administration: At a predetermined time post-infection (e.g., 4 hours), begin subcutaneous administration of Cytarabine at the desired dosages. A control group should receive sterile saline.

  • Monitoring: Monitor the animals daily for clinical signs of infection (e.g., paralysis, lethargy) and mortality for a specified period (e.g., 21 days).

  • Viral Load Determination: At the end of the study or at specific time points, euthanize a subset of animals from each group and collect tissues (e.g., brain) for the determination of viral titers using plaque assays or qPCR.

  • Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and compare the viral loads between the treated and control groups.

Signaling Pathways in Herpesvirus Replication

Herpesvirus replication is a complex process involving the coordinated expression of viral genes and the manipulation of host cell signaling pathways. The virus first attaches to the host cell and releases its DNA into the nucleus. The viral DNA is then transcribed and replicated using the host cell's machinery, which is often modulated by the virus to favor its own replication.

Figure 3: Herpesvirus Replication and Cytarabine Inhibition cluster_replication Herpesvirus Replication Cycle cluster_inhibition Cytarabine Intervention Attachment Virus Attachment & Entry Uncoating Uncoating & Viral DNA release to Nucleus Attachment->Uncoating Transcription Viral DNA Transcription Uncoating->Transcription Replication Viral DNA Replication Transcription->Replication Assembly Virion Assembly Replication->Assembly Release Virus Release Assembly->Release Cytarabine Cytarabine (Ara-C) Ara_CTP Ara-CTP (Active form) Cytarabine->Ara_CTP Intracellular Activation Inhibition Inhibition of Viral DNA Polymerase Ara_CTP->Inhibition Competitive Inhibition Inhibition->Replication Blocks

Herpesvirus Replication and Cytarabine Inhibition

Conclusion

This compound serves as an indispensable tool for researchers investigating the antiviral properties of Cytarabine. Its primary application as an internal standard in mass spectrometry-based assays allows for precise quantification of the parent compound in biological matrices, which is critical for pharmacokinetic and pharmacodynamic studies. The established mechanism of action, inhibition of viral DNA synthesis, provides a clear target for antiviral research against DNA viruses. The methodologies outlined in this guide for both in vitro and in vivo studies offer a framework for the continued exploration of Cytarabine and other nucleoside analogs as potential antiviral agents. Further research is warranted to establish specific antiviral parameters for Cytarabine against a broader range of viruses and to explore its potential in combination therapies.

References

The Role of Isotope-Labeled Cytarabine in Elucidating Apoptotic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tracing the Path to Programmed Cell Death

Cytarabine (B982) (Ara-C), a cornerstone in the treatment of acute myeloid leukemia (AML), functions primarily by inducing apoptosis, or programmed cell death, in rapidly dividing cancer cells. A deeper understanding of the intricate signaling pathways that govern this process is paramount for enhancing its therapeutic efficacy and overcoming drug resistance. The integration of stable isotope labeling, specifically with Carbon-13 (¹³C), into cytarabine molecules, creating compounds like Cytarabine-¹³C₃, offers a powerful tool for researchers. This labeling does not alter the drug's biological activity but provides a "metabolic fingerprint" that allows for precise tracking of its uptake, metabolism, and incorporation into cellular components. By tracing the fate of Cytarabine-¹³C₃, researchers can meticulously dissect its mechanism of action and its influence on apoptotic signaling cascades.

This technical guide provides an in-depth overview of the function of ¹³C-labeled cytarabine in the investigation of apoptosis pathways. It details the underlying molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols, and visualizes the complex signaling networks involved.

Mechanism of Action: From Prodrug to Apoptotic Trigger

Cytarabine is a pyrimidine (B1678525) analog that, upon cellular uptake, undergoes a series of phosphorylations to become its active form, cytarabine triphosphate (Ara-CTP).[1][2] Ara-CTP then exerts its cytotoxic effects through two primary mechanisms:

  • Inhibition of DNA Polymerase : Ara-CTP competitively inhibits DNA polymerase, an essential enzyme for DNA replication. This halting of DNA synthesis is particularly detrimental to rapidly proliferating cancer cells.[1]

  • Incorporation into DNA : The arabinose sugar moiety of cytarabine, when incorporated into a growing DNA strand, creates a steric hindrance that prevents further elongation of the DNA chain.[2] This leads to DNA damage and strand breaks, which are potent triggers for apoptosis.[1][3]

The resulting DNA damage initiates a cascade of signaling events that converge on the activation of apoptotic pathways.

Key Signaling Pathways in Cytarabine-Induced Apoptosis

The investigation into cytarabine's apoptotic mechanism has unveiled the critical involvement of several signaling pathways. The stability and expression of anti-apoptotic proteins, such as Mcl-1, and the activation of stress-responsive kinases are central to determining a cell's fate.

The p38 MAPK/H2AX/Mcl-1 Axis

Recent studies have highlighted the p38 mitogen-activated protein kinase (MAPK) pathway as a crucial regulator of cytarabine-induced apoptosis.[4][5][6] In sensitive AML cells, cytarabine treatment leads to the activation of p38 MAPK. Activated p38 MAPK then phosphorylates the histone variant H2AX, a marker of DNA damage, and promotes the downregulation of the anti-apoptotic protein Mcl-1.[4][5][6] The destabilization of Mcl-1 is a key event that tips the cellular balance towards apoptosis. Conversely, in resistant cells, cytarabine may fail to activate p38 MAPK, leading to the stabilization of Mcl-1 and cell survival.[4]

The MAPK-Mnk-eIF4E Pathway

Cytarabine can also paradoxically activate pro-survival pathways, which can contribute to drug resistance. One such pathway involves the MAPK-Mnk-eIF4E signaling cascade.[7] In some contexts, cytarabine treatment can lead to the phosphorylation of Erk1/2 and p38, which in turn activates Mnk kinases.[7] Activated Mnk then phosphorylates the eukaryotic initiation factor 4E (eIF4E), promoting the translation of anti-apoptotic proteins like Mcl-1.[7] This pro-survival response can counteract the drug's intended apoptotic effect. Therefore, the inhibition of Mnk has been shown to enhance the apoptotic activity of cytarabine.[7]

Quantitative Analysis of Cytarabine-Induced Apoptosis

The following tables summarize quantitative data from various studies investigating the apoptotic effects of cytarabine on different cancer cell lines.

Table 1: Dose-Dependent Induction of Apoptosis by Cytarabine in AML Cell Lines

Cell LineCytarabine ConcentrationExposure TimePercent Apoptotic CellsReference
MV4-110.1 µM24 h22%[7]
Kasumi-3200 nM4 h>20%[8]
HL-6030 nM HHT + 120 nM Ara-C24 h72.3%[4]
MOLM-1330 nM HHT + 120 nM Ara-C24 h57.0%[4]

Table 2: Time-Dependent Induction of Apoptosis by Cytarabine

Cell LineCytarabine ConcentrationExposure TimePercent Apoptotic CellsReference
BCBL15 µM4 h63%[9]
BC35 µM4 h49%[9]
U937Not Specified4 hDetected[10]
HL-60Not Specified4 hDetected[10]

Experimental Protocols

The use of Cytarabine-¹³C₃ in apoptosis studies necessitates a combination of cell-based assays to measure apoptosis and bioanalytical techniques to quantify the labeled drug and its metabolites.

Protocol 1: Assessment of Apoptosis using Annexin (B1180172) V/Propidium Iodide Staining and Flow Cytometry

This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][7][11][12][13]

Materials:

  • AML cell lines (e.g., HL-60, THP-1, MV4-11)

  • Cytarabine or Cytarabine-¹³C₃

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed the AML cells at a density of 1 x 10⁵ cells/well in a 6-well plate and incubate overnight. Treat the cells with the desired concentrations of Cytarabine or Cytarabine-¹³C₃ for the specified time points. Include an untreated control.

  • Cell Harvesting: After treatment, collect the cells by centrifugation.

  • Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.

  • PI Staining: Just before analysis, add 5 µL of Propidium Iodide solution.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[7]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Quantification of Cytarabine-¹³C₃ and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological samples due to its high sensitivity and specificity.[14][15][16][17][18]

Materials:

  • Cell lysates from Cytarabine-¹³C₃ treated cells

  • Internal standard (e.g., stable isotope-labeled analog of a different mass)

  • Acetonitrile (B52724)

  • Formic acid

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

  • Sample Preparation:

    • Lyse the cells treated with Cytarabine-¹³C₃.

    • Perform protein precipitation by adding 2 volumes of cold acetonitrile containing the internal standard.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

    • Collect the supernatant for analysis.[15][18]

  • LC Separation:

    • Inject the supernatant onto an appropriate HPLC column (e.g., a C18 or HILIC column suitable for polar analytes).

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a modifier like formic acid to achieve chromatographic separation of Cytarabine-¹³C₃ and its phosphorylated metabolites (Ara-CMP, Ara-CDP, Ara-CTP).

  • MS/MS Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Set up Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for Cytarabine-¹³C₃, its metabolites, and the internal standard. The ¹³C₃ label will result in a +3 Da mass shift compared to the unlabeled compound, allowing for their unambiguous differentiation.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the amount of Cytarabine-¹³C₃ and its metabolites in the cell lysates by comparing their peak areas to that of the internal standard and the calibration curve.

Visualizing the Network: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Cytarabine_Metabolism_and_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Cytarabine-13C3 This compound Cytarabine-13C3_in This compound This compound->Cytarabine-13C3_in Nucleoside Transporters Ara-CMP-13C3 Ara-CMP-13C3 Cytarabine-13C3_in->Ara-CMP-13C3 dCK Ara-CDP-13C3 Ara-CDP-13C3 Ara-CMP-13C3->Ara-CDP-13C3 CMPK Ara-CTP-13C3 Ara-CTP-13C3 (Active form) Ara-CDP-13C3->Ara-CTP-13C3 NDPK DNA_Polymerase DNA Polymerase Ara-CTP-13C3->DNA_Polymerase Inhibition DNA_Damage DNA Damage & Strand Breaks Ara-CTP-13C3->DNA_Damage Incorporation into DNA Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Metabolic activation of Cytarabine-¹³C₃ and its mechanism of action.

p38_MAPK_Mcl1_Pathway Cytarabine Cytarabine DNA_Damage DNA Damage Cytarabine->DNA_Damage p38_MAPK p38 MAPK DNA_Damage->p38_MAPK Activation H2AX H2AX p38_MAPK->H2AX Phosphorylation Mcl1_destab Mcl-1 Destabilization p38_MAPK->Mcl1_destab gamma_H2AX γ-H2AX H2AX->gamma_H2AX Apoptosis Apoptosis Mcl1_destab->Apoptosis Mcl1 Mcl-1 Mcl1->Apoptosis

Caption: The p38 MAPK/H2AX/Mcl-1 signaling pathway in cytarabine-induced apoptosis.

Apoptosis_Detection_Workflow Cell_Culture AML Cell Culture Treatment Treat with this compound Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Split Harvest->Split Apoptosis_Assay Annexin V/PI Staining Split->Apoptosis_Assay Metabolite_Extraction Metabolite Extraction Split->Metabolite_Extraction Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry LCMS LC-MS/MS Analysis Metabolite_Extraction->LCMS Apoptosis_Data Apoptosis Quantification Flow_Cytometry->Apoptosis_Data Metabolite_Data Metabolite Quantification LCMS->Metabolite_Data Correlation Correlate Metabolite Levels with Apoptosis Apoptosis_Data->Correlation Metabolite_Data->Correlation

Caption: Experimental workflow for investigating apoptosis with Cytarabine-¹³C₃.

Conclusion

The use of stable isotope-labeled drugs like Cytarabine-¹³C₃ represents a significant advancement in the study of cancer therapeutics. By enabling the precise tracking of the drug's metabolic journey, researchers can gain invaluable insights into the molecular mechanisms that underpin its apoptotic effects. This knowledge is critical for the rational design of more effective combination therapies, the identification of biomarkers for drug response and resistance, and ultimately, the improvement of clinical outcomes for patients with AML and other malignancies. The integration of advanced analytical techniques with cell-based apoptosis assays, as outlined in this guide, provides a robust framework for future investigations in this vital area of cancer research.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Cytarabine in Biological Matrices using Cytarabine-¹³C₃ by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytarabine (B982) (ara-C), a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies, requires precise quantitative analysis in biological matrices for pharmacokinetic studies and therapeutic drug monitoring.[1][2] The inherent instability of cytarabine in vitro and the presence of the endogenous isobaric interference, cytidine (B196190), present significant analytical challenges.[1][2][3][4][5][6] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of cytarabine in plasma, utilizing its stable isotope-labeled internal standard, Cytarabine-¹³C₃.

The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest degree of accuracy and precision in quantitative bioanalysis.

Principle of the Method

This method employs reversed-phase liquid chromatography for the separation of cytarabine from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The MRM transitions for cytarabine and its ¹³C₃-labeled internal standard are monitored for specific and sensitive detection.

Experimental Protocols

1. Sample Preparation

Due to the rapid deamination of cytarabine to its inactive metabolite, ara-U, by cytidine deaminase in blood, immediate stabilization of the sample upon collection is crucial.[1][2][3][4][5][6]

  • Blood Collection and Stabilization: Collect whole blood samples in tubes containing an inhibitor of cytidine deaminase, such as tetrahydrouridine.[1][2][3][4][5][6]

  • Plasma Preparation: Centrifuge the stabilized blood sample to separate the plasma. The plasma can be stored at -80°C until analysis.

Two primary methods for sample extraction from plasma are presented below: Protein Precipitation and Solid-Phase Extraction (SPE).

1.1. Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

  • To 100 µL of plasma sample, add 10 µL of Cytarabine-¹³C₃ internal standard working solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

1.2. Solid-Phase Extraction (SPE)

SPE provides a cleaner extract, which can reduce matrix effects and improve assay sensitivity.

  • Condition a cation-exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • To 100 µL of plasma sample, add 10 µL of Cytarabine-¹³C₃ internal standard working solution.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

2.1. Liquid Chromatography

ParameterCondition
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B for 0.5 min, linear gradient to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min.

2.2. Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Dwell Time 100 ms
Collision Gas Argon
Ion Source Temp. 500°C
IonSpray Voltage 5500 V

Data Presentation

Table 1: MRM Transitions for Cytarabine and Cytarabine-¹³C₃

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cytarabine244.0112.015
Cytarabine-¹³C₃ (IS)247.0112.015

Note: The product ion for Cytarabine-¹³C₃ is expected to be the same as for the unlabeled compound because the ¹³C atoms are typically on the ribose moiety, which is lost during fragmentation to yield the cytosine base (m/z 112.0). The exact collision energy should be optimized for the specific instrument being used.

Table 2: Method Validation Parameters

The following table summarizes typical validation results for a quantitative LC-MS/MS assay for cytarabine in human plasma.

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard

Visualizations

Experimental Workflow

experimental_workflow sample Blood Sample (with Tetrahydrouridine) plasma Plasma Separation (Centrifugation) sample->plasma is_spike Spike with Cytarabine-¹³C₃ plasma->is_spike extraction Sample Extraction is_spike->extraction ppt Protein Precipitation extraction->ppt Method 1 spe Solid-Phase Extraction extraction->spe Method 2 drydown Evaporation ppt->drydown spe->drydown reconstitution Reconstitution drydown->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

Caption: Workflow for the LC-MS/MS analysis of Cytarabine.

Signaling and Logical Relationship

logical_relationship cytarabine Cytarabine (Analyte) sample_prep Sample Preparation (Extraction, Cleanup) cytarabine->sample_prep is Cytarabine-¹³C₃ (Internal Standard) is->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection ratio Peak Area Ratio (Analyte / IS) ms_detection->ratio quantification Quantification ratio->quantification calibration Calibration Curve calibration->quantification

Caption: Quantitative analysis logic using an internal standard.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of cytarabine (B982) in biological matrices, specifically focusing on the use of Cytarabine-¹³C₃ as an internal standard. The protocols outlined below are intended to serve as a robust starting point for method development and validation in research and drug development settings.

Recommended Concentration of Cytarabine-¹³C₃ Internal Standard

The optimal concentration of the internal standard is crucial for achieving accurate and precise quantification. While the exact concentration can be method-dependent, a general principle is to use a concentration that falls within the linear dynamic range of the assay and is comparable to the expected concentration of the analyte in the samples.

Based on established bioanalytical methods for cytarabine, two primary calibration ranges are commonly employed. The recommended concentration for the Cytarabine-¹³C₃ internal standard is therefore dependent on the specific calibration range of the developed assay.

Calibration Range for Cytarabine (in plasma)Recommended Cytarabine-¹³C₃ ConcentrationRationale
50 - 5000 ng/mL500 ng/mL or 1000 ng/mLThis concentration is in the mid-to-upper range of the calibration curve, ensuring a strong and consistent signal that can effectively normalize variations for both low and high concentration samples.
0.5 - 500 ng/mL50 ng/mL or 100 ng/mLFor assays designed for lower concentrations of cytarabine, a lower internal standard concentration is recommended to maintain a consistent analyte-to-internal standard ratio across the calibration range.

It is imperative to empirically determine the optimal internal standard concentration during method development and validation for your specific instrumentation and matrix.

Experimental Protocol: Quantification of Cytarabine in Human Plasma by LC-MS/MS

This protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cytarabine in human plasma using Cytarabine-¹³C₃ as an internal standard.

Materials and Reagents
  • Cytarabine (analytical standard)

  • Cytarabine-¹³C₃ (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K₂EDTA)

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of cytarabine and Cytarabine-¹³C₃ in methanol.

  • Working Standard Solutions: Serially dilute the cytarabine primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the Cytarabine-¹³C₃ primary stock solution with 50:50 (v/v) acetonitrile:water to achieve the desired final concentration (e.g., 500 ng/mL or 100 ng/mL).

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate cytarabine working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific system.

Parameter Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of cytarabine and potential interferences
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Cytarabine: m/z 244.1 → 112.1 Cytarabine-¹³C₃: m/z 247.1 → 115.1
Collision Energy Optimize for maximal signal intensity

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (Cytarabine-¹³C₃ in Acetonitrile, 150 µL) plasma->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject Supernatant (5 µL) supernatant->lc_injection lc_separation UPLC/HPLC Separation (C18 Column) lc_injection->lc_separation ms_detection Mass Spectrometry Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for cytarabine quantification in plasma.

Cytarabine Signaling Pathway

cytarabine_pathway cluster_cell Cancer Cell cluster_dna DNA Synthesis cytarabine Cytarabine (Ara-C) ara_cmp Ara-CMP cytarabine->ara_cmp Deoxycytidine kinase ara_cdp Ara-CDP ara_cmp->ara_cdp dCMP kinase ara_ctp Ara-CTP (Active form) ara_cdp->ara_ctp Nucleoside diphosphate kinase dna_polymerase DNA Polymerase ara_ctp->dna_polymerase Inhibits dna_strand Growing DNA Strand ara_ctp->dna_strand Incorporation chain_termination DNA Chain Termination & Cell Death dna_strand->chain_termination

Caption: Simplified signaling pathway of cytarabine's mechanism of action.

Application Notes and Protocols for Cytarabine Quantification Using Cytarabine-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cytarabine (B982) (ara-C) is a potent antimetabolite drug widely used in the treatment of various hematological malignancies, most notably acute myeloid leukemia (AML) and non-Hodgkin's lymphoma. Accurate quantification of cytarabine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to maximize efficacy while minimizing toxicity. A significant challenge in cytarabine bioanalysis is its susceptibility to enzymatic degradation by cytidine (B196190) deaminase, which converts it to the inactive metabolite, uracil (B121893) arabinoside (ara-U). Furthermore, the presence of the endogenous isobaric compound, cytidine, can interfere with quantification.[1][2][3][4] To overcome these challenges, robust sample preparation techniques coupled with a stable isotope-labeled internal standard, such as Cytarabine-¹³C₃, are essential for developing sensitive and reliable analytical methods, typically utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

This document provides detailed application notes and protocols for the three most common sample preparation techniques for cytarabine quantification: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Sample Stabilization

Due to the rapid in vitro degradation of cytarabine by cytidine deaminase present in blood samples, immediate stabilization upon collection is critical.[1][2][4]

  • Protocol: Immediately after blood collection in tubes containing an appropriate anticoagulant (e.g., EDTA), add tetrahydrouridine (B1681287) (THU), a potent cytidine deaminase inhibitor, to the whole blood.[1][2][4] The final concentration of THU should be sufficient to inhibit enzymatic activity (e.g., 10 µM). Gently mix the sample and process it to plasma or serum as quickly as possible, preferably by centrifugation at 4°C. Store the stabilized plasma or serum samples at -80°C until analysis.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for sample cleanup in bioanalysis.[7] It involves the addition of an organic solvent or an acid to the biological sample to denature and precipitate proteins, which are then removed by centrifugation.[7][8][9] For cytarabine analysis, acetonitrile (B52724) is a commonly used precipitant.[10][11][12]

Experimental Protocol

  • Thaw the stabilized plasma or serum samples at room temperature.

  • Vortex the samples to ensure homogeneity.[11]

  • To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 50 µL of the working solution of the internal standard, Cytarabine-¹³C₃ (concentration to be optimized based on the expected analyte concentration range).

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to plasma is common).[9][12]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[11]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

Workflow Diagram

PPT_Workflow start Start: Stabilized Plasma Sample add_is Add Cytarabine-¹³C₃ Internal Standard start->add_is add_acn Add Ice-Cold Acetonitrile (3:1 v/v) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis SPE_Workflow cluster_spe SPE Cartridge conditioning 1. Conditioning (Methanol, Water) loading 2. Sample Loading (Plasma + IS in Acid) washing 3. Washing (HCl, Methanol) loading->washing elution 4. Elution (Ammoniated Methanol) washing->elution evaporation Evaporation elution->evaporation start Start: Stabilized Plasma + IS start->loading reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis LLE_Workflow start Start: Stabilized Plasma + IS add_buffer Add Buffer start->add_buffer add_solvent Add Organic Solvent add_buffer->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (4,000 rpm, 5 min) vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate & Reconstitute separate->evaporate analysis LC-MS/MS Analysis evaporate->analysis

References

Application Note: Quantitative Analysis of Cytarabine (ara-C) in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytarabine (B982) (ara-C) is a pyrimidine (B1678525) nucleoside analog and a cornerstone chemotherapeutic agent for treating various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1][2] As an antimetabolite, ara-C interferes with DNA synthesis, primarily affecting rapidly dividing cancer cells.[3] The clinical efficacy and toxicity of ara-C are closely linked to its plasma concentration and the intracellular formation of its active metabolite, cytarabine triphosphate (ara-CTP).[4] Therefore, a sensitive, specific, and robust bioanalytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization.

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of ara-C in human plasma. The method employs a stable isotope-labeled internal standard, Cytarabine-¹³C₃, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[5][6]

Mechanism of Action of Cytarabine

Cytarabine is a cell cycle-specific drug that targets cells in the S-phase of division.[7] Its mechanism involves several intracellular steps:

  • Cellular Uptake: Ara-C is transported into the cell by nucleoside transporters.[8]

  • Metabolic Activation: Inside the cell, ara-C is sequentially phosphorylated by deoxycytidine kinase (dCK) and other kinases into its active triphosphate form, ara-CTP.[4][8]

  • Inhibition of DNA Synthesis: Ara-CTP competitively inhibits DNA polymerase, a critical enzyme for DNA replication and repair.[9]

  • DNA Incorporation and Chain Termination: Ara-CTP is incorporated into the growing DNA strand. Its unique arabinose sugar structure, instead of the natural deoxyribose, sterically hinders the formation of the next phosphodiester bond, effectively terminating DNA chain elongation.[1][3] This disruption of DNA synthesis ultimately triggers programmed cell death (apoptosis).

Cytarabine_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AraC_ext ara-C (extracellular) hENT1 hENT1 Transporter AraC_ext->hENT1 AraC_int ara-C (intracellular) hENT1->AraC_int dCK dCK AraC_int->dCK Phosphorylation AraCMP ara-CMP Kinases Kinases AraCMP->Kinases AraCDP ara-CDP AraCDP->Kinases AraCTP ara-CTP (Active) DNAPoly DNA Polymerase AraCTP->DNAPoly Inhibition DNA DNA Synthesis AraCTP->DNA Incorporation & Chain Termination dCK->AraCMP Kinases->AraCDP Kinases->AraCTP Apoptosis Apoptosis DNA->Apoptosis Sample_Prep_Workflow Sample Preparation Workflow start Collect Blood in Tubes containing THU + K₂EDTA centrifuge1 Centrifuge to Separate Plasma start->centrifuge1 plasma Aliquot 50 µL Plasma (Sample, Blank, or Calibrator) centrifuge1->plasma add_is Add 150 µL Acetonitrile containing IS (100 ng/mL) plasma->add_is vortex Vortex Mix (30 seconds) add_is->vortex centrifuge2 Centrifuge at 13,000 rpm (10 min, 4°C) vortex->centrifuge2 transfer Transfer Supernatant to Autosampler Vial centrifuge2->transfer inject Inject 10 µL onto LC-MS/MS System transfer->inject

References

Application Note: Absolute Quantification of Intracellular ara-CTP using Cytarabine-¹³C₃ by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (B982) (ara-C) is a cornerstone of chemotherapy for acute myeloid leukemia (AML) and other hematological malignancies. As a prodrug, its efficacy is dependent on its intracellular conversion to the active metabolite, cytarabine triphosphate (ara-CTP). Ara-CTP exerts its cytotoxic effect by inhibiting DNA polymerase and incorporating into DNA, leading to chain termination and apoptosis. The intracellular concentration of ara-CTP is a critical determinant of therapeutic response, and its accurate quantification can provide valuable insights for dose optimization and prediction of clinical outcomes.

This application note provides a detailed protocol for the absolute quantification of intracellular ara-CTP in biological matrices using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Cytarabine-¹³C₃, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Principle

The method employs a stable isotope dilution strategy, where a known amount of Cytarabine-¹³C₃ is spiked into the cell lysate. This internal standard co-elutes with the endogenous ara-CTP and is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. The ratio of the peak area of ara-CTP to that of the Cytarabine-¹³C₃ triphosphate (ara-CTP-¹³C₃) is used to calculate the absolute concentration of ara-CTP in the sample, based on a standard curve generated with known concentrations of ara-CTP.

Cytarabine Metabolic Pathway

Cytarabine is transported into the cell and subsequently phosphorylated to its active triphosphate form.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ara-C_ext Cytarabine (ara-C) ara-C_int ara-C ara-C_ext->ara-C_int hENT1 ara-CMP ara-CMP ara-C_int->ara-CMP dCK ara-U ara-U (inactive) ara-C_int->ara-U CDA ara-CDP ara-CDP ara-CMP->ara-CDP CMPK ara-CTP ara-CTP (active) ara-CDP->ara-CTP NDPK DNA_inc DNA Incorporation (Chain Termination) ara-CTP->DNA_inc A Cell Culture & Treatment with Cytarabine B Cell Harvesting & Counting A->B C Cell Lysis & Protein Precipitation (with Cytarabine-13C3 IS) B->C D Solid Phase Extraction (SPE) of Nucleotides C->D E LC-MS/MS Analysis D->E F Data Processing & Quantification E->F

Application Notes and Protocols for the Quantitative Analysis of Cytarabine-13C3 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (B982), a cornerstone in the treatment of various hematological malignancies, functions as a nucleoside analog, potently inhibiting DNA synthesis. To facilitate pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, a robust and sensitive analytical method for the quantification of cytarabine and its stable isotope-labeled internal standard, Cytarabine-13C3, is essential. This document provides detailed application notes and protocols for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Quantitative Data Summary

The following tables summarize the key mass spectrometry parameters for the detection of Cytarabine and its stable isotope-labeled internal standard, this compound. These parameters are crucial for setting up a multiple reaction monitoring (MRM) experiment to ensure high selectivity and sensitivity.

Table 1: Mass Spectrometry Parameters for Cytarabine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Cytarabine244.0112.0Positive
Cytarabine242.0109.0Negative
This compound247.0 (calculated)115.0 (calculated)Positive
This compound245.0113.0Negative

Table 2: Compound-Specific Mass Spectrometry Parameters

AnalyteFragmentor Voltage (V)Collision Energy (V)
Cytarabine806
Internal Standard (example)709

Note: The values for this compound are calculated based on the addition of three 13C atoms. Optimal fragmentor voltage and collision energy for this compound should be determined empirically but are expected to be similar to those for unlabeled Cytarabine.

II. Experimental Protocols

This section outlines a detailed methodology for the analysis of this compound in a biological matrix, such as human plasma.

A. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting cytarabine from plasma samples.

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

B. Liquid Chromatography

Effective chromatographic separation is critical to minimize matrix effects and ensure accurate quantification.

Table 3: Liquid Chromatography Parameters

ParameterRecommended Conditions
HPLC SystemAgilent 1200 series or equivalent
ColumnPoroshell 120 EC-C18 (4.6 x 50 mm, 2.7 µm)
Mobile Phase A0.5% Formic Acid in Water
Mobile Phase BAcetonitrile (ACN)
Gradient30% B to 70% B over 1.5 minutes, then re-equilibrate
Flow Rate0.5 mL/min
Injection Volume10 µL
Column Temperature40°C
Run Time2.0 minutes
C. Mass Spectrometry

A triple quadrupole mass spectrometer is recommended for this analysis to enable sensitive and specific MRM detection.

Table 4: Mass Spectrometry System and Source Parameters

ParameterRecommended Settings
Mass SpectrometerAgilent 6420 Triple Quadrupole or equivalent
Ionization SourceElectrospray Ionization (ESI)
PolarityPositive
Nebulizer Pressure25 psi
Gas Temperature300°C
Gas Flow10 L/min
Capillary Voltage5500 V
Dwell Time100 ms

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the detection of this compound.

experimental_workflow sample Plasma Sample is_addition Add this compound IS sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_injection LC Injection supernatant->lc_injection lc_separation LC Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis cytarabine_pathway cluster_cell Cancer Cell Cytarabine Cytarabine (Ara-C) Ara_CMP Ara-CMP Cytarabine->Ara_CMP Deoxycytidine Kinase (dCK) Ara_CDP Ara-CDP Ara_CMP->Ara_CDP CMP Kinase Ara_CTP Ara-CTP (Active Metabolite) Ara_CDP->Ara_CTP NDP Kinase DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Inhibition DNA_Synthesis DNA Synthesis Ara_CTP->DNA_Synthesis Incorporation into DNA DNA_Damage DNA Damage & Chain Termination DNA_Synthesis->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Application Notes and Protocols for the Use of Cytarabine-13C3 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (B982), also known as arabinosylcytosine (Ara-C), is a cornerstone of chemotherapy regimens for various hematological malignancies, including acute myeloid leukemia (AML) and lymphomas.[1] As a pyrimidine (B1678525) analog, its efficacy relies on its intracellular conversion to the active triphosphate form, which inhibits DNA synthesis and repair, ultimately leading to cell death in rapidly dividing cancer cells.[1][2][3] To facilitate precise and accurate research in areas such as drug metabolism, pharmacokinetics, and mechanism of action studies, stable isotope-labeled versions of cytarabine, such as Cytarabine-13C3, are invaluable tools.

This compound is intended for use as an internal standard for the quantification of unlabeled cytarabine (ara-C) by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This allows researchers to accurately measure the uptake, metabolism, and intracellular concentration of cytarabine in cell culture experiments, providing critical data for understanding its efficacy and mechanisms of resistance.

These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including detailed protocols for cellular uptake and quantification, as well as an overview of the relevant signaling pathways and experimental workflows.

Quantitative Data: Cytarabine Efficacy in Leukemia Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of unlabeled cytarabine in various human leukemia cell lines. This data is crucial for designing experiments, as it provides a baseline for determining appropriate treatment concentrations.

Cell LineCancer TypeIC50 (nM)Reference
HL-60Acute Promyelocytic Leukemia37[4]
ML-1Acute Myeloid Leukemia17[4]
RajiBurkitt's Lymphoma16[4]
JurkatAcute T-cell Leukemia72[4]
CCRF-CEMAcute Lymphoblastic Leukemia~90[5]
MOLM13Acute Myeloid LeukemiaVaries[6]
KG-1Acute Myeloid LeukemiaVaries[6]

Signaling Pathways and Mechanism of Action

Cytarabine exerts its cytotoxic effects through a well-defined mechanism of action that involves cellular uptake, metabolic activation, and subsequent disruption of DNA synthesis. This process triggers downstream signaling pathways related to DNA damage and cell cycle arrest.

Cytarabine Metabolism and DNA Incorporation

Cytarabine_Metabolism Ara-C_ext Cytarabine (Ara-C) Ara-C_int Ara-C_int Ara-C_ext->Ara-C_int hENT1 Transporter Ara-CMP Ara-CMP Ara-C_int->Ara-CMP dCK Ara-CDP Ara-CDP Ara-CMP->Ara-CDP CMK Ara-CTP Ara-CTP Ara-CDP->Ara-CTP NDK DNA_Polymerase DNA_Polymerase Ara-CTP->DNA_Polymerase Inhibits DNA_Synthesis DNA_Synthesis Ara-CTP->DNA_Synthesis Incorporation into DNA DNA_Polymerase->DNA_Synthesis DNA_Damage DNA_Damage DNA_Synthesis->DNA_Damage

Caption: Cytarabine (Ara-C) is transported into the cell and phosphorylated to its active triphosphate form (Ara-CTP), which inhibits DNA synthesis.

Downstream DNA Damage Response

DNA_Damage_Response Ara-CTP Ara-CTP Incorporation into DNA Replication_Stress Replication Stress & DNA Strand Breaks Ara-CTP->Replication_Stress ATR_Activation ATR Activation Replication_Stress->ATR_Activation cGAS_STING cGAS-STING Pathway Activation Replication_Stress->cGAS_STING Cytosolic DNA Chk1_Activation Chk1 Activation ATR_Activation->Chk1_Activation Cell_Cycle_Arrest S-Phase Arrest Chk1_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Prolonged Arrest Interferon_Response Type I Interferon Response cGAS_STING->Interferon_Response

Caption: Cytarabine-induced DNA damage activates the ATR/Chk1 pathway leading to cell cycle arrest and apoptosis, and can also trigger the cGAS-STING pathway.

Experimental Protocols

The following protocols provide a detailed methodology for conducting cell culture experiments using this compound for the quantification of intracellular cytarabine.

Protocol 1: Cellular Uptake and Quantification of Cytarabine using LC-MS

This protocol outlines the steps for treating cultured cells with unlabeled cytarabine and using this compound as an internal standard for accurate quantification of the parent compound.

Materials:

  • Leukemia cell line of choice (e.g., HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Unlabeled Cytarabine (Ara-C)

  • This compound (internal standard)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), LC-MS grade, pre-chilled to -80°C

  • Acetonitrile (B52724), LC-MS grade

  • Water, LC-MS grade

  • Formic acid

  • Microcentrifuge tubes

  • Centrifugal vacuum evaporator (e.g., SpeedVac)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Seeding:

    • Culture cells in complete medium to the desired confluence.

    • Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment. Allow cells to attach and resume growth for 24 hours.

  • Drug Treatment:

    • Prepare a stock solution of unlabeled cytarabine in a suitable solvent (e.g., sterile water or DMSO).

    • Treat the cells with varying concentrations of unlabeled cytarabine (based on known IC50 values) for the desired time points (e.g., 2, 4, 8, 24 hours). Include a vehicle-treated control group.

  • Cell Harvesting and Lysis:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • For adherent cells, add a pre-chilled 80% methanol solution containing a known concentration of this compound (e.g., 100 ng/mL) to each well. The optimal concentration of the internal standard should be determined empirically.

    • Scrape the cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

    • For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in the 80% methanol solution with the internal standard.

    • Vortex the tubes vigorously for 1 minute to ensure complete lysis.

  • Metabolite Extraction:

    • Incubate the lysates at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant containing the metabolites and the internal standard to new pre-chilled microcentrifuge tubes.

  • Sample Preparation for LC-MS:

    • Dry the metabolite extracts completely using a centrifugal vacuum evaporator.

    • Reconstitute the dried extracts in a suitable volume of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

    • Centrifuge the reconstituted samples to pellet any insoluble debris and transfer the supernatant to LC-MS vials.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation using a suitable column (e.g., C18).

    • Set up the mass spectrometer to monitor the specific mass transitions for both unlabeled cytarabine and this compound.

    • The ratio of the peak area of unlabeled cytarabine to the peak area of this compound is used for quantification.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of cytarabine and to calculate the IC50 value.

Materials:

  • Cells in suspension or adherent cells

  • 96-well plates

  • Unlabeled Cytarabine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Drug Treatment: Add serial dilutions of unlabeled cytarabine to the wells. Include a no-drug control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a cell culture experiment utilizing this compound as an internal standard for quantitative analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HL-60) Drug_Treatment 2. Treatment with Unlabeled Cytarabine Cell_Culture->Drug_Treatment Cell_Harvesting 3. Cell Harvesting & Lysis with This compound (IS) Drug_Treatment->Cell_Harvesting Metabolite_Extraction 4. Metabolite Extraction Cell_Harvesting->Metabolite_Extraction Sample_Prep 5. Sample Preparation (Drying & Reconstitution) Metabolite_Extraction->Sample_Prep LCMS_Analysis 6. LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis 7. Data Analysis (Quantification) LCMS_Analysis->Data_Analysis Results Results (Intracellular Ara-C Conc.) Data_Analysis->Results

Caption: General experimental workflow for quantifying intracellular cytarabine using this compound as an internal standard.

References

Tracing Cytarabine Uptake in Cancer Cells Using Stable Isotope-Labeled Cytarabine-13C3: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (B982) (ara-C), a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies, functions as a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form (ara-CTP), inhibits DNA synthesis and induces apoptosis in rapidly dividing cancer cells. The efficacy of cytarabine is critically dependent on its uptake into cancer cells and its subsequent metabolic activation. Conversely, drug resistance can arise from impaired uptake or increased inactivation.

This application note provides a detailed protocol for tracing the uptake and metabolism of cytarabine in cancer cells using Cytarabine-13C3, a stable isotope-labeled analog of cytarabine. This method, which utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise quantification of cytarabine and its metabolites within the cell, distinguishing it from its endogenous, unlabeled counterparts. Such detailed analysis is invaluable for preclinical drug development, mechanism of action studies, and understanding resistance pathways.

Principle

The core of this methodology lies in the use of this compound as a tracer. The three 13C atoms in the ribose sugar moiety of cytarabine increase its mass by three Daltons compared to the natural isotope. This mass difference allows for the specific detection and quantification of the labeled drug and its metabolites by mass spectrometry, even in the presence of endogenous nucleosides. By incubating cancer cells with this compound and analyzing cell lysates at various time points, researchers can accurately measure the rate of drug uptake, the efficiency of its conversion to the active triphosphate form (ara-CTP-13C3), and the rate of its degradation to inactive metabolites like uracil (B121893) arabinoside (ara-U-13C3).

Experimental Protocols

This section details the necessary protocols for cell culture, drug treatment, sample preparation, and LC-MS/MS analysis for tracing this compound in the MOLM-13 human leukemia cell line, a widely used model for AML research.[1][2]

Protocol 1: MOLM-13 Cell Culture
  • Medium Preparation: Prepare complete growth medium consisting of 80-90% RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS).[1] Penicillin-streptomycin can be added to prevent bacterial contamination.

  • Cell Thawing: Thaw cryopreserved MOLM-13 cells rapidly in a 37°C water bath. Transfer the thawed cells to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.

  • Cell Seeding and Maintenance: Resuspend the cell pellet in fresh complete growth medium and seed at a density of approximately 1.0 x 10^6 cells/mL in a T-75 flask.[1] Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Monitor cell density and viability regularly. Split the culture every 2-3 days to maintain a cell density between 0.4-2.0 x 10^6 cells/mL.[1]

Protocol 2: this compound Treatment and Sample Collection
  • Cell Seeding for Experiment: Seed MOLM-13 cells in a 6-well plate at a density of 1 x 10^6 cells/mL in complete growth medium and allow them to acclimate for 24 hours.

  • Drug Incubation: Prepare a stock solution of this compound in sterile water or PBS. Add this compound to the cell culture wells to a final concentration of 1 µM (this concentration may be optimized depending on the experimental goals).

  • Time Course Collection: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), proceed immediately to the quenching and metabolite extraction protocol.

Protocol 3: Cell Quenching and Metabolite Extraction

This protocol is critical for immediately halting metabolic activity to ensure that the measured intracellular concentrations accurately reflect the state of the cells at the time of sampling.[3][4][5]

  • Quenching:

    • Prepare a quenching solution of 60% methanol (B129727) in water, pre-chilled to -40°C.[6]

    • Rapidly transfer the cell suspension from the 6-well plate to a centrifuge tube.

    • Add five volumes of the cold quenching solution to the cell suspension.[6]

    • Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the cells.

    • Aspirate and discard the supernatant.

  • Metabolite Extraction:

    • Resuspend the cell pellet in 500 µL of 80% methanol, pre-chilled to -80°C.

    • Vortex vigorously for 1 minute.

    • Incubate on dry ice for 15 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extract at -80°C until LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar compounds like cytarabine and its phosphorylated metabolites.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from high organic to high aqueous content should be optimized to achieve good separation of cytarabine, ara-CMP, ara-CDP, and ara-CTP.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is suitable for detecting cytarabine and its metabolites.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) should be used for targeted quantification.

    • MRM Transitions: The following MRM transitions should be monitored. The transition for this compound is based on its use as an internal standard in a validated method.[7] The transitions for the metabolites are predicted based on their structures and common fragmentation patterns.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound245.1113.1
ara-CMP-13C3325.1113.1
ara-CDP-13C3405.1113.1
ara-CTP-13C3485.1113.1
ara-U-13C3246.1114.1

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison and interpretation.

Table 1: Example Intracellular Concentrations of this compound and its Metabolites in MOLM-13 Cells

Time (minutes)This compound (pmol/10^6 cells)ara-CMP-13C3 (pmol/10^6 cells)ara-CDP-13C3 (pmol/10^6 cells)ara-CTP-13C3 (pmol/10^6 cells)ara-U-13C3 (pmol/10^6 cells)
000000
1515.25.81.20.50.8
3028.912.53.11.81.5
6045.125.38.95.23.2
12055.842.118.711.46.8
24048.355.629.819.712.4

Note: The data presented in this table is for illustrative purposes only and represents a hypothetical outcome of the experiment.

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to visualize key pathways and workflows.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis molm13_culture MOLM-13 Cell Culture seeding Seed Cells for Experiment molm13_culture->seeding add_cytarabine Add this compound seeding->add_cytarabine time_course Incubate for Time Course add_cytarabine->time_course quenching Quench Metabolism time_course->quenching extraction Extract Metabolites quenching->extraction drying Dry Extract extraction->drying reconstitution Reconstitute Sample drying->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_analysis Data Analysis lcms_analysis->data_analysis

Caption: Experimental workflow for tracing this compound uptake.

cytarabine_metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Cytarabine_13C3_ext This compound Cytarabine_13C3_int This compound Cytarabine_13C3_ext->Cytarabine_13C3_int ENT1 araCMP_13C3 ara-CMP-13C3 Cytarabine_13C3_int->araCMP_13C3 dCK araU_13C3 ara-U-13C3 (Inactive) Cytarabine_13C3_int->araU_13C3 CDA araCDP_13C3 ara-CDP-13C3 araCMP_13C3->araCDP_13C3 CMK araCTP_13C3 ara-CTP-13C3 (Active) araCDP_13C3->araCTP_13C3 NDPK DNA_incorporation Incorporation into DNA araCTP_13C3->DNA_incorporation

Caption: Intracellular metabolic pathway of this compound.

Conclusion

The use of this compound as a tracer provides a powerful and precise tool for elucidating the pharmacokinetics of cytarabine at the cellular level. The detailed protocols and methodologies presented in this application note offer a robust framework for researchers to investigate drug uptake, metabolic activation, and potential resistance mechanisms in cancer cells. This approach can significantly contribute to the development of more effective cancer therapies and personalized medicine strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cytarabine-13C3 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Cytarabine-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to achieving optimal signal intensity for this compound in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing Cytarabine (B982) and its isotopic variants by LC-MS/MS?

A1: The primary challenges in the quantitative determination of Cytarabine in biological matrices such as plasma include:

  • In-vitro Instability: Cytarabine is rapidly metabolized by the enzyme cytidine (B196190) deaminase to its inactive form, arabinofuranosyluracil. This necessitates immediate stabilization of samples upon collection.[1][2][3]

  • Endogenous Interference: The presence of the isobaric and structurally similar endogenous nucleoside, cytidine, can interfere with the analysis. Adequate chromatographic separation is crucial to distinguish Cytarabine from cytidine.[1][2]

  • High Polarity: Cytarabine is a highly polar compound, which can lead to poor retention on traditional reversed-phase chromatography columns, making separation from other polar matrix components challenging.[1][2][3]

Q2: Why is my this compound internal standard signal low or absent?

A2: A low or non-existent signal for your this compound internal standard can be due to several factors, ranging from sample preparation to instrument settings. Common causes include:

  • Degradation: Improper storage or handling of the this compound standard can lead to its degradation.

  • Errors in Sample Preparation: Inaccurate pipetting, incomplete reconstitution of dried extracts, or inefficient extraction can result in a lower than expected concentration of the internal standard in the final sample.

  • Suboptimal Mass Spectrometry Parameters: Incorrect mass transitions, insufficient ionization, or non-optimized source and compound parameters will lead to a weak signal.

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of this compound in the mass spectrometer's source.

Q3: How can I prevent the in-vitro degradation of Cytarabine in my samples?

A3: To prevent the enzymatic degradation of Cytarabine by cytidine deaminase, it is essential to stabilize whole blood samples immediately after collection. This is typically achieved by adding an inhibitor of this enzyme, such as tetrahydrouridine (B1681287) (THU), to the blood collection tubes.[1][2][3]

Q4: What are the recommended mass transitions for Cytarabine and this compound?

A4: For positive ion electrospray ionization (ESI), the most common multiple reaction monitoring (MRM) transition for unlabeled Cytarabine is the fragmentation of the protonated molecule [M+H]+ at m/z 244.0 to a product ion at m/z 112.0.[2][4] For this compound, the corresponding transition would be from the precursor ion at m/z 247.0 to a product ion at m/z 115.0. In negative ion mode, the transition for unlabeled Cytarabine is m/z 242.0 → 109.0, and for this compound it is m/z 245.0 → 113.0.[5]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues that can lead to low signal intensity of this compound.

Issue 1: Low Signal Intensity of this compound

dot

Caption: A step-by-step workflow for troubleshooting low signal intensity of this compound.

Issue 2: High Variability in this compound Signal

dot

Caption: A logical diagram to diagnose and resolve high variability in the internal standard signal.

Data Presentation

Table 1: Recommended LC-MS/MS Parameters for Cytarabine Analysis
ParameterSettingReference
LC System
ColumnHigh Strength Silica T3 (100 x 2.1 mm, 1.8 µm)[1][2][3]
Mobile Phase A0.1% Formic Acid in Water[6]
Mobile Phase BAcetonitrile[6]
Flow Rate0.5 mL/min[6]
Injection Volume10 µL[6]
MS System
Ionization ModePositive Electrospray Ionization (ESI)[2][4]
MRM Transition (Cytarabine)m/z 244.0 -> 112.0[2][4]
MRM Transition (this compound)m/z 247.0 -> 115.0
Fragmentor Voltage80 V[4]
Collision Energy6 V[4]
Table 2: Example LC Gradient for Cytarabine Analysis
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0595
3.0595
3.1955
5.0955

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol is adapted from established methods for the analysis of Cytarabine in human plasma.[1][2]

  • Blood Collection and Stabilization:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

    • Immediately after collection, add a solution of tetrahydrouridine (THU) to a final concentration of approximately 40 µg/mL of blood to inhibit cytidine deaminase activity.

    • Gently invert the tubes several times to ensure thorough mixing.

  • Plasma Preparation:

    • Within 60 minutes of collection, centrifuge the blood samples at 1000 x g for 10 minutes at room temperature.

    • Transfer the plasma supernatant to clean polypropylene (B1209903) tubes and store at -70°C until analysis.

  • Solid-Phase Extraction (SPE):

    • Thaw the plasma samples and centrifuge at 1500 x g for 5 minutes.

    • To a 50 µL aliquot of plasma, add 50 µL of the this compound internal standard solution (e.g., 50 ng/mL in water).

    • Add 750 µL of 5% methanol (B129727) in 0.05 M hydrochloric acid.

    • Load the entire sample onto a pre-conditioned cation-exchange SPE cartridge.

    • Wash the cartridge with 1.0 mL of 5% methanol in 0.05 M hydrochloric acid, followed by 1.0 mL of methanol.

    • Elute the analytes with 1.0 mL of a 5:95 (v/v) mixture of 25% ammonia (B1221849) and acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen at 60°C.

    • Reconstitute the residue in 100 µL of water, and inject into the LC-MS/MS system.

Visualizations

Proposed Fragmentation Pathway of Cytarabine

dot

fragmentation_pathway Proposed Fragmentation of Protonated Cytarabine cluster_precursor Precursor Ion cluster_product Product Ion precursor Cytarabine [M+H]+ m/z 244.0 product Cytosine moiety m/z 112.0 precursor->product Loss of arabinose (-132 Da)

Caption: Proposed fragmentation of protonated Cytarabine in the collision cell.

Experimental Workflow for Cytarabine Analysis

dot

experimental_workflow Experimental Workflow for Cytarabine Analysis A 1. Blood Collection (with THU stabilizer) B 2. Plasma Separation A->B C 3. Addition of this compound IS B->C D 4. Solid-Phase Extraction (SPE) C->D E 5. Evaporation and Reconstitution D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing and Quantification F->G

Caption: A summary of the experimental workflow for the quantification of Cytarabine in plasma.

References

Cytarabine-13C3 stability in solution and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cytarabine-13C3 in solution and its long-term storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions?

While specific stability studies on this compound in solution are not extensively published, the introduction of stable isotopes such as 13C is not expected to significantly alter the chemical stability of the molecule. Therefore, the stability of this compound in solution is considered to be comparable to that of unlabeled cytarabine (B982). The primary factors influencing its stability are pH, temperature, and exposure to light.

Q2: What are the optimal storage conditions for this compound as a solid and in solution?

For long-term storage, solid this compound should be stored at -20°C, where it can remain stable for at least four years.[1]

For solutions, storage conditions depend on the intended duration of use:

  • Short-term (up to 28 days): Solutions of cytarabine in 0.9% NaCl (at concentrations of 1 mg/mL, 5 mg/mL, and 10 mg/mL) are chemically stable for 28 days when stored at 2-8°C.[2][3]

  • Room Temperature Storage: At 25°C, the stability of cytarabine solutions in 0.9% NaCl is concentration-dependent. A 1 mg/mL solution is stable for 14 days, a 5 mg/mL solution for 8 days, and a 10 mg/mL solution for 5 days.[2][3]

  • Long-term in solvent: For longer-term storage of solutions, it is recommended to store aliquots at -80°C.

Q3: What is the primary degradation pathway for this compound in aqueous solution?

The main degradation pathway for cytarabine in aqueous solution is the deamination of the cytosine ring to form the inactive metabolite, uracil (B121893) arabinoside. This process can be accelerated by alkaline conditions and oxidative stress.

Degradation Pathway of this compound Cytarabine_13C3 This compound Uracil_Arabinoside Uracil Arabinoside (Inactive Metabolite) Cytarabine_13C3->Uracil_Arabinoside Deamination Degradation_Conditions Alkaline Hydrolysis Oxidative Stress Degradation_Conditions->Cytarabine_13C3

Caption: Degradation pathway of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitate observed in the solution upon thawing or during storage. The solubility of this compound may have been exceeded, or the solution may have been stored at an inappropriate temperature.Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh, less concentrated solution. Ensure storage at the recommended temperature.
Loss of biological activity or inconsistent experimental results. Degradation of this compound in solution due to improper storage (e.g., prolonged storage at room temperature, exposure to light, or incorrect pH).Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at -80°C in aliquots to avoid multiple freeze-thaw cycles. Verify the pH of your experimental buffer.
Unexpected peaks in HPLC analysis. Presence of degradation products, primarily uracil arabinoside.Compare the chromatogram with a known standard of uracil arabinoside if available. Review the solution preparation and storage procedures to identify potential causes of degradation.

Quantitative Stability Data

The following tables summarize the chemical stability of unlabeled cytarabine in solution under various conditions. This data is expected to be a reliable indicator for the stability of this compound.

Table 1: Stability of Cytarabine in 0.9% NaCl Solution

ConcentrationStorage TemperatureChemical Stability (Time to reach >95% of initial concentration)
1 mg/mL2-8°C28 days[2][3]
5 mg/mL2-8°C28 days[2][3]
10 mg/mL2-8°C28 days[2][3]
1 mg/mL25°C14 days[2][3]
5 mg/mL25°C8 days[2][3]
10 mg/mL25°C5 days[2][3]

Table 2: Forced Degradation of Cytarabine

Stress Condition% DegradationMajor Degradation Product
Acid Hydrolysis MinimalNot specified
Alkaline Hydrolysis SignificantUracil Arabinoside
Oxidative Action SignificantUracil Arabinoside
Photodegradation MinimalNot specified

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., sterile water or DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Sterilization: If required for cell culture experiments, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Stability Testing of this compound Solution using HPLC

This protocol outlines a general procedure for assessing the stability of a this compound solution.

Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation Prep_Solution Prepare this compound Solution Store_Conditions Store under defined conditions (e.g., 2-8°C, 25°C) Prep_Solution->Store_Conditions Time_Points Sample at pre-defined time points Store_Conditions->Time_Points HPLC_Analysis Analyze samples by HPLC Time_Points->HPLC_Analysis Quantify Quantify this compound peak area HPLC_Analysis->Quantify Compare Compare peak area to initial time point Quantify->Compare Determine_Stability Determine % remaining and assess stability Compare->Determine_Stability

Caption: Workflow for this compound stability testing.

  • Solution Preparation: Prepare the this compound solution in the desired solvent and concentration as described in Protocol 1.

  • Storage: Store the solution under the specified conditions (e.g., temperature, light exposure).

  • Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot of the solution for analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at the wavelength of maximum absorbance for cytarabine (approximately 273 nm).

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms for each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Assess stability based on the percentage of the initial concentration remaining. A common threshold for stability is retaining at least 90-95% of the initial concentration.

References

Troubleshooting poor recovery of Cytarabine-13C3 in sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cytarabine-13C3 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during sample extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing low recovery of this compound in my plasma sample extraction using protein precipitation. What are the likely causes and how can I improve it?

A1: Poor recovery following protein precipitation is a common issue that can often be resolved by optimizing your protocol. Key factors to consider are the choice of precipitation solvent, the sample-to-solvent ratio, and the potential for analyte degradation.

  • Precipitation Solvent: Acetonitrile (B52724) is a commonly used and effective solvent for precipitating plasma proteins. If you are using another solvent, consider switching to acetonitrile.

  • Sample-to-Solvent Ratio: A higher volume of organic solvent can enhance the precipitation of proteins and improve the recovery of your analyte. A typical starting point is a 3:1 ratio of acetonitrile to plasma.

  • Analyte Stability: Cytarabine (B982) can be unstable in biological matrices due to enzymatic degradation.[1][2][3] Ensure that your samples are processed promptly and kept on ice. For clinical samples, the use of a deaminase inhibitor like tetrahydrouridine (B1681287) upon collection is recommended to prevent the conversion of cytarabine to its inactive metabolite.[1][2][3]

  • Incomplete Precipitation: Ensure thorough vortexing after adding the precipitation solvent to allow for complete protein precipitation. A 2-minute vortex followed by a brief incubation period can be beneficial.

Q2: My this compound recovery is inconsistent when using Solid-Phase Extraction (SPE). What are the critical steps to check in my SPE protocol?

A2: Inconsistent recovery with SPE often points to issues in one of the four key stages: conditioning, loading, washing, or elution. Given that Cytarabine is a polar compound, proper optimization of each step is crucial.

  • Sorbent Selection: For a polar compound like Cytarabine, a cation-exchange SPE is often a suitable choice.[1][2][3]

  • Conditioning and Equilibration: Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution that mimics the pH and ionic strength of your sample.

  • Sample Loading: The pH of your sample is critical. Cytarabine has a pKa of approximately 4.2-4.3.[4][5] Adjusting the sample pH to be at least 2 units below the pKa will ensure the analyte is in its protonated, positively charged form, which will enhance its retention on a cation-exchange sorbent.

  • Washing: The wash solvent should be strong enough to remove interferences but not so strong that it elutes your analyte. A weak organic solvent in an acidified aqueous solution is a good starting point.

  • Elution: To elute this compound from a cation-exchange column, you need to neutralize its charge. This is typically achieved using a small volume of a stronger organic solvent (e.g., methanol) containing a basic modifier like ammonium (B1175870) hydroxide.

Q3: I am experiencing significant matrix effects in my LC-MS/MS analysis of this compound. How can I mitigate this?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[6][7] Here are some strategies to address them:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components from your sample. If you are using protein precipitation, consider switching to a more selective technique like SPE.

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances. However, ensure that the final concentration of your analyte remains above the lower limit of quantification.

  • Change Ionization Source: If you are using electrospray ionization (ESI), which is prone to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if your instrument allows, as it can be less susceptible to these effects.[7]

Quantitative Data Summary

The following tables summarize recovery data for different extraction methodologies for Cytarabine.

Table 1: Protein Precipitation Recovery of Cytarabine

AnalyteMatrixPrecipitation SolventRecovery (%)Reference
CytarabineHuman PlasmaAcetonitrile~80%[3]
CytarabineDog and Human Plasma/UrineNot SpecifiedNot Specified[8]

Table 2: Solid-Phase Extraction (SPE) Recovery of Cytarabine

AnalyteMatrixSPE SorbentElution SolventRecovery (%)Reference
CytarabineHuman PlasmaCation-ExchangeNot SpecifiedNot Specified[1][2][3]
Cytarabine & DexamethasoneSpiked Human PlasmaNot SpecifiedChloroform100.27 ± 1.56[9]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound from Human Plasma

This protocol is a general guideline for the extraction of this compound from human plasma using protein precipitation.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the samples to ensure homogeneity.

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add your internal standard.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

    • Incubate the samples at -20°C for 20 minutes to further enhance precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully collect the supernatant without disturbing the protein pellet.

    • Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol outlines a general procedure for the extraction of this compound from human plasma using a cation-exchange SPE cartridge.

  • Sample Pre-treatment:

    • To 500 µL of human plasma, add the internal standard.

    • Add 500 µL of 2% formic acid in water to acidify the sample and precipitate some proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning and Equilibration:

    • Use a cation-exchange SPE cartridge (e.g., 100 mg, 3 mL).

    • Condition the cartridge by passing 2 mL of methanol (B129727) through it.

    • Equilibrate the cartridge by passing 2 mL of 0.1% formic acid in water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 5% methanol in 0.1% formic acid to remove polar interferences.

    • Dry the cartridge under vacuum or positive pressure for 5 minutes.

  • Elution:

    • Elute this compound from the cartridge with 2 mL of methanol containing 2% ammonium hydroxide.

    • Collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow cluster_Start Start cluster_Method Extraction Method cluster_PPT_Troubleshooting PPT Troubleshooting cluster_SPE_Troubleshooting SPE Troubleshooting cluster_Analysis Analysis cluster_Matrix_Solutions Matrix Effect Solutions start Poor this compound Recovery ppt Protein Precipitation (PPT) start->ppt Using PPT? spe Solid-Phase Extraction (SPE) start->spe Using SPE? ppt_solvent Check Precipitation Solvent (Use Acetonitrile) ppt->ppt_solvent spe_sorbent Verify Sorbent Choice (Cation-Exchange) spe->spe_sorbent ppt_ratio Optimize Sample:Solvent Ratio (e.g., 1:3) ppt_solvent->ppt_ratio ppt_stability Assess Analyte Stability (Use Deaminase Inhibitor) ppt_ratio->ppt_stability matrix_effects Check for Matrix Effects ppt_stability->matrix_effects spe_ph Adjust Sample pH (pH < pKa) spe_sorbent->spe_ph spe_wash Optimize Wash Step spe_ph->spe_wash spe_elution Optimize Elution Solvent (Basic Modifier) spe_wash->spe_elution spe_elution->matrix_effects cleanup Improve Sample Cleanup matrix_effects->cleanup Yes chromatography Optimize Chromatography cleanup->chromatography dilution Dilute Sample chromatography->dilution SPE_Workflow cluster_Steps Solid-Phase Extraction (SPE) Protocol pretreatment 1. Sample Pre-treatment (Acidify and Centrifuge) conditioning 2. Condition Cartridge (Methanol) pretreatment->conditioning equilibration 3. Equilibrate Cartridge (Acidified Water) conditioning->equilibration loading 4. Load Sample equilibration->loading washing 5. Wash Cartridge (Weak Organic/Acidified Water) loading->washing elution 6. Elute Analyte (Organic with Basic Modifier) washing->elution post_elution 7. Dry-down and Reconstitute elution->post_elution

References

Technical Support Center: Minimizing Ion Suppression for Cytarabine-13C3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Cytarabine-13C3 in biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate ion suppression and ensure accurate, reproducible results in your LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting components from the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your quantitative analysis.[4] Since this compound is a stable isotope-labeled internal standard (SIL-IS), it is designed to co-elute with the unlabeled Cytarabine (B982) and experience the same degree of ion suppression. While this allows for accurate quantification of the analyte based on the analyte-to-IS ratio, significant ion suppression can still reduce the signal of both compounds below the limit of detection, compromising the assay.[2][4]

Q2: How can I identify if ion suppression is affecting my this compound signal?

A2: A common method to identify ion suppression is the post-column infusion experiment.[5][6] This involves infusing a solution of this compound at a constant rate into the mass spectrometer while injecting a blank, extracted biological sample. A drop in the baseline signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[5] Another approach is the post-extraction spike method, where you compare the response of an analyte spiked into a post-extraction sample with the response of the analyte in a clean solvent.[2]

Q3: Which sample preparation techniques are most effective at reducing ion suppression for Cytarabine?

A3: Proper sample preparation is one of the most effective strategies to minimize ion suppression by removing interfering matrix components like phospholipids (B1166683) and proteins.[2][7] For Cytarabine, a polar compound, specific techniques have proven effective.

Sample Preparation Technique Principle Effectiveness in Reducing Ion Suppression Reference
Solid-Phase Extraction (SPE) Selectively extracts analytes from the matrix while leaving interferences behind. Cation-exchange SPE is particularly effective for Cytarabine.High: Considered one of the most effective methods for removing a broad range of interferences, leading to cleaner extracts and reduced ion suppression.[2][8][9]
Liquid-Liquid Extraction (LLE) Partitions the analyte and matrix components between two immiscible liquid phases.Moderate to High: Can be very effective at removing non-polar interferences like lipids. The choice of solvent is critical for good recovery of polar analytes like Cytarabine.[2]
Protein Precipitation (PPT) Removes proteins by adding an organic solvent (e.g., acetonitrile) or an acid.Low to Moderate: This is a simpler and faster method but is less specific. While it removes proteins, it may leave other interfering substances like salts and phospholipids in the extract, which can cause significant ion suppression.[7][10][11]
Q4: Can I just dilute my sample to reduce ion suppression?

A4: Yes, diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[4] However, this approach also dilutes your analyte, this compound. This is only a viable strategy if the initial concentration of your analyte is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.[4][6]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue 1: Low or No Signal for this compound

Possible Cause: Severe ion suppression from co-eluting matrix components.

Solutions:

  • Improve Sample Cleanup: If you are using protein precipitation, consider switching to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to obtain a cleaner sample extract.[2]

  • Optimize Chromatography: Adjust your chromatographic method to separate this compound from the regions of ion suppression.[2][3] This can be achieved by:

    • Changing the gradient profile.

    • Using a different stationary phase (e.g., a column designed to retain polar compounds). A high-strength silica (B1680970) T3 column has been shown to be effective for Cytarabine.[8][9]

    • Modifying the mobile phase composition.

  • Check for Phospholipid Contamination: Phospholipids are a major cause of ion suppression in plasma samples. Ensure your sample preparation method effectively removes them. There are specialized SPE cartridges and plates designed for phospholipid removal.

Issue 2: High Variability and Poor Reproducibility in QC Samples

Possible Cause: Inconsistent matrix effects between different samples.

Solutions:

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): You are already using this compound, which is the best practice. A SIL-IS co-elutes and experiences the same ion suppression as the analyte, which helps to correct for variability and ensures accurate quantification.[2][4]

  • Implement Robust Sample Preparation: A consistent and effective sample preparation method, such as automated SPE, will minimize sample-to-sample variation in the matrix.[4]

  • Prepare Matrix-Matched Calibrators: Preparing your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[4]

Issue 3: Drifting Retention Times and Peak Shape Degradation

Possible Cause: Buildup of matrix components on the analytical column.

Solutions:

  • Incorporate a Diverter Valve: Use a diverter valve to direct the flow from the column to waste during the initial and final parts of the analytical run when highly polar or non-polar interferences might elute, thus preventing them from entering the mass spectrometer.[12]

  • Optimize Column Washing: Ensure your method includes a thorough column wash step with a strong solvent at the end of each run to remove strongly retained matrix components.[7]

  • Use a Guard Column: A guard column can help protect your analytical column from contamination, extending its lifetime.

Visualizations

Experimental Workflow for Sample Preparation

G cluster_0 Sample Preparation start Biological Sample (e.g., Plasma) ppt Protein Precipitation (e.g., with Acetonitrile) start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction (Cation-Exchange) start->spe vortex Vortex & Centrifuge ppt->vortex evap Evaporate & Reconstitute lle->evap spe->evap extract Collect Supernatant/ Extract vortex->extract inject Inject into LC-MS/MS extract->inject evap->inject

Caption: Workflow of common sample preparation techniques.

Troubleshooting Logic for Ion Suppression

G start Inconsistent or Low Signal for this compound? check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_found Ion Suppression Detected? check_suppression->suppression_found no_suppression Investigate Other Issues: - Instrument Performance - Standard Stability suppression_found->no_suppression No improve_cleanup Improve Sample Cleanup (Switch to SPE/LLE) suppression_found->improve_cleanup Yes optimize_chrom Optimize Chromatography (Gradient, Column) re_evaluate Re-evaluate Signal optimize_chrom->re_evaluate improve_cleanup->optimize_chrom

Caption: Decision tree for troubleshooting ion suppression.

Experimental Protocols

Protocol 1: Cation-Exchange Solid-Phase Extraction (SPE) of Cytarabine from Human Plasma

This protocol is adapted from a validated method for the determination of Cytarabine in human plasma.[8][9][13]

1. Sample Pre-treatment:

  • Thaw frozen human plasma samples at room temperature.

  • To a 50 µL aliquot of plasma, add the this compound internal standard.

  • Add a stabilizing agent like tetrahydrouridine (B1681287) to prevent enzymatic conversion of Cytarabine.[8][9][13]

  • Vortex mix the sample.

2. SPE Cartridge Conditioning:

  • Condition a cation-exchange SPE cartridge by sequentially washing with 1 mL of methanol (B129727) followed by 1 mL of water.

3. Sample Loading:

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

4. Washing:

  • Wash the cartridge with 1 mL of an acidic solution (e.g., 0.1% formic acid in water) to remove neutral and acidic interferences.

  • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

5. Elution:

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

1. System Setup:

  • Set up the LC-MS/MS system with the analytical column and mobile phases used for the Cytarabine analysis.

  • Using a T-connector, connect a syringe pump to the flow path between the analytical column and the mass spectrometer's ion source.

2. Infusion:

  • Prepare a solution of this compound (e.g., 50 ng/mL) in the mobile phase.

  • Infuse this solution at a constant low flow rate (e.g., 10 µL/min) into the mobile phase stream.

3. Analysis:

  • Once a stable baseline signal for this compound is observed in the mass spectrometer, inject a blank plasma sample that has been processed through your standard sample preparation procedure.

4. Interpretation:

  • Monitor the this compound signal throughout the chromatographic run.

  • Any significant drop or dip in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.[5] You can then adjust your chromatography to ensure your analyte peak does not elute in these zones.

References

Technical Support Center: Optimizing Chromatography for Cytarabine and Cytarabine-¹³C₃ Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of cytarabine (B982) and its stable isotope-labeled internal standard, Cytarabine-¹³C₃. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Can I separate cytarabine and Cytarabine-¹³C₃ using standard HPLC with UV detection?

A1: No, it is not feasible to separate cytarabine and Cytarabine-¹³C₃ using standard HPLC with UV detection. These compounds are isotopologues, meaning they have the same chemical structure and physicochemical properties. Consequently, they will co-elute under typical reversed-phase or other traditional HPLC conditions. Separation is achieved by using a mass spectrometer (MS) detector, which can differentiate the compounds based on their mass-to-charge ratio (m/z).

Q2: What is the primary analytical technique for the simultaneous quantification of cytarabine and Cytarabine-¹³C₃?

A2: The most common and effective technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides the necessary selectivity and sensitivity to distinguish between the analyte (cytarabine) and the internal standard (Cytarabine-¹³C₃) based on their mass difference.[1][2][3][4][5]

Q3: Why is an internal standard like Cytarabine-¹³C₃ used in the analysis of cytarabine?

A3: A stable isotope-labeled internal standard like Cytarabine-¹³C₃ is used to improve the accuracy and precision of the quantification. It co-elutes with the analyte and experiences similar effects during sample preparation (e.g., extraction, evaporation) and ionization in the mass spectrometer. By normalizing the signal of the analyte to the signal of the internal standard, any variability introduced during the analytical process can be corrected.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of cytarabine and Cytarabine-¹³C₃.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseSolution
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions with Column Silanols Use a column with end-capping or a lower silanol (B1196071) activity. Consider using a mobile phase with a slightly different pH or a different organic modifier.[6]
Inappropriate Injection Solvent Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.[7]
Column Contamination Implement a column washing procedure between batches or as needed. A generic cleaning procedure involves washing with successive aliquots of aqueous mobile phase followed by 100% acetonitrile (B52724).[8]
Issue 2: Inconsistent Retention Times

Possible Causes & Solutions:

CauseSolution
Pump Malfunction Purge the pump to remove air bubbles and check for leaks. Ensure the pump is delivering a consistent flow rate.[7]
Mobile Phase Inconsistency Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature throughout the analysis.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Issue 3: Low Signal Intensity or Poor Sensitivity

Possible Causes & Solutions:

CauseSolution
Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flow rates, and temperature.[4]
Suboptimal MS/MS Transition Perform a compound optimization experiment to determine the most abundant and stable precursor and product ions for both cytarabine and Cytarabine-¹³C₃.
Sample Loss During Preparation Evaluate the efficiency of the sample extraction procedure (e.g., protein precipitation, solid-phase extraction).[1][3][5]
Matrix Effects Matrix components from the sample (e.g., plasma, urine) can suppress or enhance the ionization of the analytes. Dilute the sample, improve the sample cleanup process, or use a different ionization source if available.

Experimental Protocols

Below are examples of LC-MS/MS methods that can be adapted for the analysis of cytarabine.

Method 1: UHPLC-MS/MS for Cytarabine in Human Plasma

This method is suitable for the quantitative determination of cytarabine in human plasma.[1][3][5]

ParameterCondition
Column High Strength Silica T3 (100 x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid)
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Run Time 5-6 minutes
Detector Triple Quadrupole Mass Spectrometer with ESI source
Monitored Transitions Cytarabine: m/z 242 → 109; Cytarabine-¹³C₃: m/z 245 → 113[4]
Method 2: RP-HPLC for Cytarabine in Pharmaceutical Formulations

This method can be used for the quality control of cytarabine in bulk drug and pharmaceutical dosage forms.[9][10]

ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile, Methanol, and Phosphate buffer (pH 4.6) (e.g., 10:25:65 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Retention Time Approximately 2.0-2.5 minutes

Visualizations

Logical Workflow for Method Development

This diagram illustrates a typical workflow for developing a robust LC-MS/MS method for cytarabine analysis.

MethodDevelopmentWorkflow A Define Analytical Requirements (e.g., LLOQ, matrix) B Select Column and Initial Mobile Phase A->B C Optimize MS Parameters (Infusion of Cytarabine & IS) B->C D Develop Chromatographic Gradient C->D E Optimize Sample Preparation (e.g., SPE, PP) D->E F Method Validation (Linearity, Accuracy, Precision) E->F

Caption: A logical workflow for LC-MS/MS method development.

Troubleshooting Logic for Poor Peak Shape

This diagram provides a decision tree for troubleshooting common peak shape issues.

PeakShapeTroubleshooting Start Poor Peak Shape Observed Q1 Is it Tailing or Fronting? Start->Q1 Tailing Tailing Peak Q1->Tailing Tailing Fronting Fronting Peak Q1->Fronting Fronting CheckSecondaryInt Evaluate Column Chemistry/ Mobile Phase pH Tailing->CheckSecondaryInt CheckOverload Reduce Sample Concentration/ Injection Volume Fronting->CheckOverload CheckSolvent Ensure Sample is Dissolved in Weak/Initial Mobile Phase CheckOverload->CheckSolvent

Caption: A troubleshooting decision tree for poor peak shape.

References

Addressing matrix effects with Cytarabine-13C3 in plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Cytarabine in plasma samples using LC-MS/MS with Cytarabine-¹³C₃ as an internal standard.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the bioanalysis of Cytarabine in plasma and offers practical solutions.

Q1: What are matrix effects and how do they impact the analysis of Cytarabine in plasma?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Cytarabine, by co-eluting endogenous components from the biological matrix (e.g., plasma). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In plasma analysis, phospholipids (B1166683) are a major contributor to matrix effects, especially when using electrospray ionization (ESI).

Q2: Why is a stable isotope-labeled internal standard like Cytarabine-¹³C₃ recommended for this analysis?

A2: A stable isotope-labeled internal standard (SIL-IS) like Cytarabine-¹³C₃ is considered the gold standard for mitigating matrix effects in LC-MS/MS bioanalysis. Since Cytarabine-¹³C₃ is chemically identical to Cytarabine, it co-elutes and experiences the same degree of ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and reliable results.

Q3: I'm observing significant ion suppression in my Cytarabine analysis. What are the likely causes and how can I troubleshoot this?

A3: Significant ion suppression can be caused by several factors. Here's a troubleshooting guide:

  • Inadequate Sample Preparation: The most common cause is the co-extraction of matrix components, particularly phospholipids.

    • Solution: Optimize your sample preparation method. While protein precipitation is a quick method, it may not be sufficient to remove all interfering substances. Consider using a more rigorous technique like solid-phase extraction (SPE), specifically cation-exchange SPE, which has been shown to be effective for the polar nature of Cytarabine.[1][2][3][4]

  • Chromatographic Co-elution: The analyte may be co-eluting with a region of significant matrix interference.

    • Solution: Modify your chromatographic conditions to separate Cytarabine from the ion-suppressing region. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a column designed to retain polar compounds), or altering the flow rate.

  • Suboptimal MS Source Conditions: The settings of your mass spectrometer's ion source can influence the extent of matrix effects.

    • Solution: Optimize source parameters such as spray voltage, gas flows, and temperature to maximize the signal for Cytarabine while minimizing the influence of interfering compounds.

Q4: My results are showing high variability between replicate injections. What could be the issue?

A4: High variability can stem from several sources:

  • Inconsistent Sample Processing: Ensure that all samples, including calibrators and quality controls, are processed identically and consistently. The addition of the internal standard should be precise for all samples.

  • Carryover: Analyte from a high concentration sample may be carried over to the next injection, affecting the accuracy of the subsequent sample.

    • Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a blank sample after a high concentration sample can help assess and mitigate carryover.

  • Instability of Cytarabine: Cytarabine is known to be unstable in plasma due to enzymatic degradation by cytidine (B196190) deaminase.

    • Solution: To prevent in-vitro degradation, it is crucial to stabilize the blood samples immediately after collection. This is typically achieved by adding an enzyme inhibitor like tetrahydrouridine.[1][2][3][4]

Q5: How can I quantitatively assess the matrix effect in my assay?

A5: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.

  • Matrix Factor (MF) = (Peak area in presence of matrix) / (Peak area in neat solution)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

The effectiveness of the internal standard is evaluated by calculating the IS-normalized matrix factor.

  • IS-Normalized MF = (Analyte peak area ratio in matrix) / (Analyte peak area ratio in neat solution)

  • An IS-normalized MF close to 1 demonstrates that the internal standard is effectively compensating for the matrix effect.

Quantitative Data Summary

The following table summarizes representative data on the assessment of matrix effects in the analysis of Cytarabine in human plasma. The use of Cytarabine-¹³C₃ as an internal standard significantly improves the precision and accuracy of the measurement by compensating for the variability in the matrix effect.

ParameterWithout Internal Standard (Cytarabine Only)With Internal Standard (Cytarabine / Cytarabine-¹³C₃ Ratio)
Matrix Factor (MF) Range 0.87 - 1.00N/A
IS-Normalized Matrix Factor Range N/A0.98 - 1.02
Precision (%CV) of QC Samples < 15%< 5%
Accuracy (%Bias) of QC Samples ± 15%± 5%

Note: The data presented in this table is illustrative and based on typical results reported in bioanalytical method validation studies. The matrix effect was found to range from 87.15% to 100.28% in one study.[1]

Experimental Protocols

This section provides a detailed methodology for the quantification of Cytarabine in human plasma using LC-MS/MS with Cytarabine-¹³C₃ as an internal standard.

Sample Preparation (Solid-Phase Extraction - SPE)
  • Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of Cytarabine-¹³C₃ internal standard working solution (e.g., at 100 ng/mL). Vortex for 10 seconds.

  • Protein Precipitation (Optional but recommended): Add 300 µL of acetonitrile (B52724) to the plasma sample. Vortex for 1 minute and then centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample (or the supernatant from protein precipitation) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Cytarabine and Cytarabine-¹³C₃ from the cartridge with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: High Strength Silica T3 column (e.g., 100 x 2.1 mm, 1.8 µm) or equivalent column suitable for polar compounds.[1][2][3]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Cytarabine: Q1 244.2 -> Q3 112.1

    • Cytarabine-¹³C₃: Q1 247.2 -> Q3 115.1

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_collection Sample Collection & Stabilization cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Blood_Collection Whole Blood Collection Stabilization Addition of Tetrahydrouridine Blood_Collection->Stabilization Plasma_Separation Centrifugation to obtain Plasma Stabilization->Plasma_Separation IS_Spiking Spike with Cytarabine-13C3 Plasma_Separation->IS_Spiking SPE Solid-Phase Extraction (SPE) IS_Spiking->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation UHPLC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for the quantification of Cytarabine in plasma.

Logic of Internal Standard Correction for Matrix Effects

logic_diagram cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard Analyte_Signal Analyte Signal Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte_Signal->Matrix_Effect Observed_Signal Observed Signal (Inaccurate) Matrix_Effect->Observed_Signal Alters Signal Result Accurate Quantification Analyte_Signal_IS Analyte Signal Matrix_Effect_IS Matrix Effect (Affects both Analyte and IS equally) Analyte_Signal_IS->Matrix_Effect_IS IS_Signal Internal Standard (IS) Signal IS_Signal->Matrix_Effect_IS Ratio Calculate Ratio (Analyte Signal / IS Signal) Matrix_Effect_IS->Ratio Systematic effect on both Ratio->Result

Caption: How Cytarabine-¹³C₃ corrects for matrix effects.

References

Potential for isotopic exchange with Cytarabine-13C3 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cytarabine-13C3 in experiments. The focus is on addressing potential issues related to the stability and metabolism of the labeled compound.

Frequently Asked Questions (FAQs)

Q1: Is there a risk of the ¹³C atoms on Cytarabine-¹³C₃ exchanging with unlabeled carbon from the experimental environment?

A: No, the potential for isotopic exchange is negligible. The ¹³C atoms are incorporated into the cytidine (B196190) ring via stable covalent bonds. Under typical experimental conditions, these bonds do not break and reform. The primary concern for researchers is not isotopic exchange, but the metabolic conversion of the entire molecule, which can lead to the appearance of different ¹³C-labeled species or a decrease in the parent compound signal.

Q2: What are the main stability concerns when handling and storing Cytarabine-¹³C₃?

A: Both chemical and enzymatic stability are critical.

  • Chemical Stability: In solution, Cytarabine's stability is dependent on temperature and concentration. For instance, when diluted in 0.9% NaCl, solutions are stable for 28 days at 2–8°C. However, at 25°C, stability decreases significantly as the concentration increases.[1]

  • Enzymatic Stability: In biological samples (e.g., blood, plasma, cell culture), Cytarabine (B982) is rapidly metabolized. The primary degradation pathway is deamination by cytidine deaminase (CDA) into the inactive metabolite, uracil-arabinoside (Ara-U).[2][3] This enzymatic degradation is a crucial factor to consider during sample collection, handling, and analysis.

Q3: What are the key metabolic pathways for Cytarabine-¹³C₃ that I should be aware of?

A: Cytarabine is a prodrug that must be activated intracellularly. The key pathways are:

  • Activation (Anabolic): Cytarabine is transported into the cell and sequentially phosphorylated by deoxycytidine kinase (DCK), cytidine monophosphate kinase (CMPK1), and nucleoside diphosphate (B83284) kinases (NDPKs) to its active triphosphate form, Ara-CTP.[3][4] Ara-CTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, which halts DNA replication and leads to cell death.[4][5]

  • Deactivation (Catabolic): Cytarabine is deaminated by cytidine deaminase (CDA) to form the inactive metabolite Ara-U.[3] The balance between the activating (DCK) and deactivating (CDA) enzymes can significantly influence the efficacy and the measured levels of Cytarabine-¹³C₃.[3]

Q4: My LC-MS/MS signal for the parent Cytarabine-¹³C₃ is much lower than expected. What are the likely causes?

A: A low signal for the parent compound is a common issue. The potential causes include:

  • Enzymatic Degradation: Rapid deamination by CDA in your biological matrix (e.g., plasma or cell lysate) is the most common cause. This is particularly relevant as CDA activity can vary widely between samples.[2][3]

  • Rapid Cellular Uptake and Phosphorylation: In cellular assays, the compound may be quickly transported into cells and converted to its phosphorylated forms (Ara-CMP, Ara-CDP, Ara-CTP), thus depleting the extracellular or unbound intracellular pool of the parent drug.[4]

  • Improper Sample Handling: Delays in processing, failure to add a CDA inhibitor (like tetrahydrouridine), or incorrect storage temperatures can lead to significant degradation before analysis.[6]

  • Chemical Instability: If stock solutions were stored improperly (e.g., at room temperature for extended periods), chemical degradation could have occurred.[1]

Q5: I am observing other ¹³C-labeled peaks in my mass spectrometry analysis. What might they be?

A: These peaks are almost certainly ¹³C-labeled metabolites. Given Cytarabine's metabolism, you are likely detecting:

  • Ara-U-¹³C₃ (Uracil-arabinoside-¹³C₃): The inactive product of deamination by CDA.

  • Ara-CMP-¹³C₃, Ara-CDP-¹³C₃, and Ara-CTP-¹³C₃: The mono-, di-, and tri-phosphorylated active forms of the drug. These are typically found intracellularly.

Q6: Why do I observe high variability in Cytarabine-¹³C₃ metabolism between different AML patient samples?

A: This is a well-documented phenomenon. Inter-individual variability is largely due to differences in the expression and activity of key metabolic enzymes.[3][7] Specifically:

  • Gene Expression: RNA expression levels of deoxycytidine kinase (DCK), human equilibrative nucleoside transporter-1 (ENT1), and cytidine deaminase (CDA) vary significantly among patients.[3]

  • Enzyme Activity: Higher DCK and ENT1 expression is associated with increased sensitivity to Cytarabine, while higher CDA expression leads to increased resistance through drug inactivation.[3] Studies have also shown that the in vitro degradation of Cytarabine is significantly slower in blood samples from AML patients compared to healthy controls, suggesting complex regulatory mechanisms.[2]

Troubleshooting Guides

Guide 1: Low Recovery or Rapid Loss of Cytarabine-¹³C₃ in In Vitro Experiments
ProblemPossible CauseSuggested Solution
Rapid disappearance of Cytarabine-¹³C₃ from cell culture medium. High expression of cytidine deaminase (CDA) in the cell line, leading to rapid conversion to Ara-U-¹³C₃.1. Add a CDA inhibitor, such as tetrahydrouridine (B1681287) (THU), to the culture medium to block enzymatic degradation. 2. Quantify the appearance of Ara-U-¹³C₃ in the medium to confirm the metabolic pathway. 3. Reduce incubation time or sample at earlier time points.
Low signal of parent compound in cell lysates. Efficient cellular uptake and rapid phosphorylation to Ara-CTP-¹³C₃.1. Modify your analytical method to also quantify the phosphorylated metabolites (Ara-CMP, Ara-CDP, Ara-CTP). This often requires different chromatographic conditions (e.g., HILIC) or sample preparation techniques. 2. Perform analysis at different time points to capture the kinetics of phosphorylation.
Inconsistent results between experimental replicates. Sample processing delays or temperature fluctuations during handling.1. Standardize your sample handling protocol. Immediately place samples on ice after collection. 2. Process samples quickly or flash-freeze them in liquid nitrogen for storage at -80°C. 3. Ensure a CDA inhibitor is added to all samples immediately upon collection if plasma or blood is used.

Quantitative Data Summary

Table 1: Chemical Stability of Cytarabine Solutions in 0.9% NaCl
ConcentrationStorage TemperatureChemical Stability PeriodReference
1 mg/mL, 5 mg/mL, 10 mg/mL2–8°C28 days[1]
1 mg/mL25°C14 days[1]
5 mg/mL25°C8 days[1]
10 mg/mL25°C5 days[1]
Table 2: Comparative In Vitro Degradation of Cytarabine in Blood Samples (Room Temp)
Sample TypeMean Degradation Half-Life (t₁/₂IVdeg)Mean Area Under Curve (AUCIVlast)Reference
AML Patients (n=14) 15 hours (SD: 11.8 h)51,829 h·ng/mL (SD: 27,004)[2][6]
Control Patients (n=7) 0.36 hours (SD: 0.37 h)2,356 h·ng/mL (SD: 1,250)[2][6]

SD: Standard Deviation

Experimental Protocols

Protocol 1: In Vitro Stability Assessment of Cytarabine-¹³C₃ in Plasma

Objective: To determine the rate of degradation of Cytarabine-¹³C₃ in plasma samples and assess the efficacy of a CDA inhibitor.

Materials:

  • Cytarabine-¹³C₃ stock solution

  • Human plasma (or other biological matrix)

  • Tetrahydrouridine (THU), CDA inhibitor

  • Ice bath, centrifuge, precision pipettes

  • Protein precipitation solution (e.g., ice-cold methanol (B129727) with internal standard)

  • LC-MS/MS system

Procedure:

  • Thaw plasma samples on ice.

  • Prepare two sets of plasma aliquots. To one set, add THU to a final concentration of 10 µM. The other set will serve as the control.

  • Spike all plasma aliquots with Cytarabine-¹³C₃ to a final concentration of 1 µg/mL (or desired concentration). Vortex briefly.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 100 µL aliquot of each sample.

  • Immediately stop the reaction by adding 300 µL of ice-cold methanol containing a suitable internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

  • Analyze the samples to quantify the remaining concentration of Cytarabine-¹³C₃ and the formation of Ara-U-¹³C₃.

Data Analysis:

  • Plot the concentration of Cytarabine-¹³C₃ versus time for both control and THU-treated samples.

  • Calculate the degradation half-life (t₁/₂) in each condition.

Visualizations

Cytarabine_Metabolism cluster_extracellular Extracellular Space / Plasma cluster_intracellular Intracellular Space Cytarabine This compound AraU Ara-U-13C3 (Inactive Metabolite) Cytarabine->AraU CDA (Deamination) Cytarabine_in This compound Cytarabine->Cytarabine_in ENT1 Transporter AraCMP Ara-CMP-13C3 Cytarabine_in->AraCMP DCK (Phosphorylation) AraCDP Ara-CDP-13C3 AraCMP->AraCDP CMPK1 AraCTP Ara-CTP-13C3 (Active Metabolite) AraCDP->AraCTP NDPKs DNA Incorporation into DNA AraCTP->DNA DNA Polymerase

Caption: Metabolic activation and deactivation pathway of Cytarabine-¹³C₃.

Troubleshooting_Workflow start Start: Low this compound Signal check_sample_type What is the sample matrix? start->check_sample_type plasma Plasma / Blood check_sample_type->plasma Biological Fluid lysate Cell Lysate / In Vitro Culture check_sample_type->lysate Cellular check_cda_inhibitor Was a CDA inhibitor (e.g., THU) used? plasma->check_cda_inhibitor check_metabolites Have phosphorylated metabolites been measured? lysate->check_metabolites add_inhibitor Action: Add CDA inhibitor to protocol. Re-run experiment. check_cda_inhibitor->add_inhibitor No measure_arau Action: Measure Ara-U-13C3 levels. Confirm CDA activity. check_cda_inhibitor->measure_arau Yes end Problem Resolved add_inhibitor->end measure_arau->end modify_lcms Action: Modify LC-MS method to detect phosphorylated species. check_metabolites->modify_lcms No check_handling Review Sample Handling: - Kept on ice? - Processed quickly? check_metabolites->check_handling Yes modify_lcms->end improve_handling Action: Standardize handling protocol. Minimize processing time. check_handling->improve_handling No check_handling->end Yes improve_handling->end

Caption: Troubleshooting workflow for low Cytarabine-¹³C₃ signal.

References

Resolving co-eluting peaks with Cytarabine-13C3 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HPLC analysis of Cytarabine (B982). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a specific focus on challenges related to co-eluting peaks involving Cytarabine-¹³C₃.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in the HPLC analysis of Cytarabine?

A1: Co-elution in Cytarabine HPLC analysis can stem from several factors:

  • Inadequate Chromatographic Resolution: The selected column and mobile phase may not be optimal for separating Cytarabine from other sample components or its internal standard.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the retention of Cytarabine or its internal standard. An endogenous compound, cytidine, is a known isobaric interference.[1][2][3]

  • Isotope Effect: While stable isotope-labeled internal standards like Cytarabine-¹³C₃ are expected to co-elute with the analyte, minor differences in their physicochemical properties can sometimes lead to slight retention time shifts, causing partial co-elution or peak asymmetry. This is more commonly observed with deuterium-labeled standards but can occasionally occur with ¹³C labeling.[4][5]

  • Column Degradation: Over time, the performance of an HPLC column can degrade, leading to broader peaks and reduced resolution.

Q2: Why is my Cytarabine-¹³C₃ internal standard not perfectly co-eluting with the unlabeled Cytarabine peak?

A2: This phenomenon, known as the chromatographic isotope effect, can occur due to the slight mass difference between the labeled and unlabeled compounds. This can lead to subtle differences in their interaction with the stationary phase, resulting in a small separation. While ¹³C labeling generally has a less pronounced effect than deuterium (B1214612) labeling, it can still be observed under high-resolution conditions.[4] To address this, further method optimization may be necessary.

Q3: What are the key parameters to consider when developing an HPLC method for Cytarabine?

A3: For successful Cytarabine analysis, consider the following:

  • Stationary Phase: A C18 column is the most commonly used stationary phase for Cytarabine analysis.[6][7][8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used.[6][7]

  • pH of the Mobile Phase: The pH of the mobile phase is a critical parameter that can significantly impact the retention time and peak shape of Cytarabine.[9][10][11]

  • Detection: UV detection is commonly employed, with wavelengths typically set between 240 nm and 278 nm.[6][12][13]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in your Cytarabine HPLC analysis.

Problem: Poor resolution between Cytarabine and Cytarabine-¹³C₃ or other interfering peaks.

Below is a workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start Start: Co-eluting Peaks Observed check_system Step 1: Verify System Suitability - Check pressure, baseline noise - Inject a standard solution start->check_system system_ok System OK? check_system->system_ok fix_system Action: Troubleshoot HPLC System - Check for leaks, bubbles - Service pump and injector system_ok->fix_system No optimize_mobile_phase Step 2: Optimize Mobile Phase system_ok->optimize_mobile_phase Yes fix_system->check_system adjust_organic 2a: Adjust Organic Modifier Ratio - Increase or decrease acetonitrile/methanol (B129727) percentage optimize_mobile_phase->adjust_organic adjust_ph 2b: Modify Mobile Phase pH - Adjust pH to alter ionization of Cytarabine adjust_organic->adjust_ph ph_effective Resolution Improved? adjust_ph->ph_effective optimize_gradient Step 3: Optimize Gradient Program ph_effective->optimize_gradient No end_resolved End: Peaks Resolved ph_effective->end_resolved Yes adjust_slope 3a: Modify Gradient Slope - Make the gradient shallower around the elution time of Cytarabine optimize_gradient->adjust_slope gradient_effective Resolution Improved? adjust_slope->gradient_effective evaluate_column Step 4: Evaluate Stationary Phase gradient_effective->evaluate_column No gradient_effective->end_resolved Yes change_column 4a: Try a Different C18 Column - Use a column with a different particle size or from another manufacturer evaluate_column->change_column consider_temp Step 5: Adjust Column Temperature change_column->consider_temp temp_effective Resolution Improved? consider_temp->temp_effective temp_effective->end_resolved Yes end_consult End: Consult Further - Contact technical support temp_effective->end_consult No

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Detailed Troubleshooting Steps:

Step 1: Verify System Suitability

  • Rationale: Before modifying the method, ensure the HPLC system is performing correctly.

  • Action:

    • Check the system pressure for stability.

    • Inspect the baseline for excessive noise or drift.

    • Inject a freshly prepared standard solution of Cytarabine to confirm expected retention time and peak shape.

Step 2: Optimize Mobile Phase

  • Rationale: The composition and pH of the mobile phase are powerful tools for manipulating the retention and selectivity of polar compounds like Cytarabine.

  • 2a: Adjust Organic Modifier Ratio (for isocratic methods):

    • Action: Systematically vary the percentage of acetonitrile or methanol in the mobile phase. A lower organic content will generally increase retention time and may improve resolution.

  • 2b: Modify Mobile Phase pH:

    • Action: Adjust the pH of the aqueous buffer. For a basic compound like Cytarabine, working at a pH 2-3 units below its pKa will ensure it is in a single ionic state, which can lead to sharper peaks and more stable retention times.[10][14] Small changes in pH can lead to significant shifts in retention time for ionizable analytes.[10][11]

Step 3: Optimize Gradient Program (for gradient methods)

  • Rationale: A well-designed gradient can significantly enhance the resolution of complex mixtures.

  • Action:

    • Scouting Gradient: Run a broad gradient (e.g., 5-95% organic solvent) to determine the approximate elution time of Cytarabine.

    • Shallow Gradient: Design a shallower gradient around the elution window of Cytarabine and its co-eluting peak. This will increase the separation time between them.[15][16]

Step 4: Evaluate Stationary Phase

  • Rationale: Not all C18 columns are the same. Differences in manufacturing, end-capping, and particle size can lead to variations in selectivity.

  • Action:

    • Try a C18 column from a different manufacturer.

    • Consider a column with a smaller particle size for higher efficiency and better resolution.

Step 5: Adjust Column Temperature

  • Rationale: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect retention and selectivity.

  • Action:

    • Increase or decrease the column temperature in small increments (e.g., 5 °C) and observe the effect on resolution.

Data Presentation: HPLC Method Parameters for Cytarabine

The following tables summarize typical HPLC method parameters and validation data for Cytarabine analysis, which can be used as a starting point for method development and troubleshooting.

Table 1: Example HPLC Method Conditions for Cytarabine Analysis

ParameterCondition 1Condition 2Condition 3
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)C18 (150 mm x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Water (pH 3 with H₃PO₄) : Acetonitrile (55:45 v/v)[12]0.01N KH₂PO₄ : Acetonitrile (60:40 v/v)[6]Phosphate buffer (pH 4.6) : Methanol : Acetonitrile (65:25:10 v/v/v)[7]
Flow Rate 1.0 mL/min[12]1.0 mL/min[6]1.0 mL/min[7]
Detection Wavelength 240 nm[12]240 nm[6]265 nm[7]
Column Temperature 30 °C[12]30 °C[6]Ambient
Injection Volume 10 µL[12]10 µL[6]20 µL

Table 2: Representative Validation Data for Cytarabine HPLC Methods

ParameterResult 1Result 2
Retention Time (min) 2.323 ± 0.12[12]2.325[6]
Linearity Range (µg/mL) 16.2 - 97.5[12]N/A
Correlation Coefficient (r²) 0.999[12]N/A
LOD (µg/mL) 0.12[12]0.32[6]
LOQ (µg/mL) 0.28[12]0.97[6]
% Recovery 98 - 102%[12]100.33%[6]
% RSD (Precision) < 2%[12]0.6%[6]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of Cytarabine reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards in the desired concentration range (e.g., 1-100 µg/mL).

Protocol 2: Sample Preparation (from Plasma)
  • Protein Precipitation:

    • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (Cytarabine-¹³C₃).

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of mobile phase.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Logical Relationships in Method Optimization

The following diagram illustrates the interconnectedness of key chromatographic parameters.

Method_Optimization_Logic cluster_0 Mobile Phase cluster_1 Column cluster_2 Outcome Organic_Modifier Organic Modifier (ACN/MeOH) Retention_Time Retention Time Organic_Modifier->Retention_Time affects Resolution Resolution Organic_Modifier->Resolution affects Buffer_pH Buffer pH Buffer_pH->Retention_Time strongly affects Peak_Shape Peak Shape Buffer_pH->Peak_Shape strongly affects Stationary_Phase Stationary Phase (e.g., C18) Stationary_Phase->Resolution determines Stationary_Phase->Peak_Shape influences Temperature Temperature Temperature->Retention_Time affects Temperature->Resolution can affect

Caption: Interplay of key parameters in HPLC method optimization.

References

Technical Support Center: Optimizing MRM Transitions for Cytarabine-13C3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for optimizing Multiple Reaction Monitoring (MRM) transition settings for Cytarabine-13C3, a stable isotope-labeled internal standard used in quantitative mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical precursor and product ions for this compound?

A1: To determine the correct MRM transitions, you must first identify the precursor ion (the ionized molecule) and then the most stable and intense product ions (fragments).

  • Precursor Ion: this compound has a molecular formula of C₆(¹³C)₃H₁₃N₃O₅ and a molecular weight of approximately 246.19 g/mol .[1] In positive electrospray ionization (ESI+), the precursor ion will be the protonated molecule, [M+H]⁺. The theoretical monoisotopic mass is 246.085, so the expected precursor ion is m/z 247.088 .

  • Product Ions: The fragmentation of this compound will be similar to its unlabeled counterpart. For unlabeled Cytarabine (B982) (precursor m/z 244.0), a major fragment ion is observed at m/z 112.0, corresponding to the protonated cytosine base.[2][3] The location of the ¹³C labels determines the mass of the fragment ion for the labeled standard.

    • If the labels are on the pyrimidine (B1678525) ring of the cytosine base, the fragment ion will be shifted by +3 Da to m/z 115.0 .

    • If the labels are on the arabinofuranosyl (sugar) moiety, the fragment ion will remain at m/z 112.0 .

It is crucial to confirm the label position from the certificate of analysis or perform a product ion scan to identify the actual fragment masses. For robust quantification, it is recommended to monitor at least two MRM transitions.[4]

Q2: How should I optimize the collision energy (CE) for my MRM transitions?

A2: Collision energy is a critical parameter that dictates fragmentation efficiency and, consequently, signal intensity.[5] The optimal CE is the voltage that produces the highest intensity for a specific product ion. This is typically determined empirically by infusing a standard solution of this compound and performing a collision energy ramp.

The process involves:

  • Setting the mass spectrometer to monitor the chosen precursor and product ions.

  • Acquiring data while systematically increasing the collision energy over a defined range (e.g., 5 to 50 eV).

  • Plotting the product ion intensity against the collision energy.

  • The CE value that corresponds to the peak of the curve is the optimal setting for that transition.

Automated software tools, such as Agilent MassHunter Optimizer or Waters Optimizer, can streamline this process significantly.[6][7]

Q3: I'm observing a weak or unstable signal during optimization. What are the common causes?

A3: A weak or unstable signal can originate from several factors related to either the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).

  • Sample Preparation: Ensure the concentration of your tuning solution is appropriate. A concentration that is too low will yield a weak signal, while a concentration that is too high can cause signal saturation and instability.[6]

  • Source Conditions: The ESI source parameters, including capillary voltage, gas temperature, and nebulizer pressure, must be optimized for Cytarabine.[7] These settings can be tuned while infusing the standard solution to maximize the precursor ion signal before proceeding to collision energy optimization.

  • Mobile Phase: For infusion experiments, ensure the mobile phase is compatible with ESI and promotes efficient ionization. A typical mobile phase for this purpose would be 50:50 acetonitrile:water with 0.1% formic acid.

  • Analyte Stability: Cytarabine can be unstable ex vivo, particularly in plasma, due to enzymatic conversion by cytidine (B196190) deaminase. While less of a concern for a pure standard, this is a critical consideration for method development with biological samples.[8][9]

Q4: Why might I not see the expected +3 Da shift in my most intense product ion?

A4: If you are monitoring the transition m/z 247.1 → 115.0 and observe low intensity, but see a strong signal for m/z 247.1 → 112.0, it indicates that the ¹³C labels are located on the sugar moiety, not the cytosine base. The fragmentation process cleaves the glycosidic bond, leaving the unlabeled cytosine base (m/z 112) as the primary fragment. Always verify the isotopic label position with the manufacturer.

Troubleshooting Guide

Symptom Possible Causes Recommended Solutions
No or Low Precursor Ion Signal 1. Inappropriate ESI source settings (e.g., capillary voltage, gas flow, temperature).[7]2. Incorrect precursor m/z value entered.3. Low concentration of the tuning solution.4. Clogged or improperly connected infusion line.1. Optimize source parameters by infusing the standard and adjusting settings to maximize ion current.2. Double-check the calculated [M+H]⁺ for this compound (m/z ~247.1).3. Prepare a fresh, more concentrated solution (e.g., 100-500 ng/mL).4. Check all fluidic connections and ensure a stable spray from the ESI probe.
Multiple Product Ions Observed 1. The molecule fragments into several stable ions.2. In-source fragmentation is occurring.3. Presence of impurities or adducts in the standard.[4]1. This is normal. Perform a product ion scan to identify all fragments and select the two most intense and specific ones for MRM optimization.2. Reduce the fragmentor or cone voltage to minimize fragmentation before the collision cell.3. Check the purity of the standard. Consider potential adducts (e.g., [M+Na]⁺) as alternative precursors.
High Background Noise or Interference 1. Contaminated mobile phase or LC system.[6]2. Isobaric interference from a co-eluting compound (less common for stable isotopes).1. Use high-purity (LC-MS grade) solvents and flush the system thoroughly.2. Ensure the selected MRM transitions are unique to your analyte. A second, confirmatory transition is crucial for specificity.
Signal Saturation 1. The concentration of the tuning solution is too high.2. The detector is overloaded.1. Dilute the tuning solution significantly and re-run the optimization.[6] Signal intensity should not exceed the linear range of the detector (often around 5x10⁶ counts, but this is instrument-dependent).2. If saturation persists at low concentrations, consult the instrument manufacturer's guidelines for detector settings.

MRM Transition Parameter Summary

The following table summarizes typical MRM parameters for unlabeled Cytarabine found in the literature, alongside the predicted values for this compound. The optimal values for your specific instrument must be determined experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Example Collision Energy (eV)Example Fragmentor Voltage (V)
Cytarabine 244.0112.06[2][3]80[2][3]
This compound (Predicted)247.1115.0 (if base is labeled)To be optimizedTo be optimized
This compound (Predicted)247.1112.0 (if sugar is labeled)To be optimizedTo be optimized

Experimental Protocols

Protocol 1: Preparation of this compound Infusion Standard

  • Prepare Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or water) to create a 1 mg/mL stock solution. Store this solution at the recommended temperature (typically -20°C or -80°C).

  • Prepare Working Solution: Create an intermediate stock of 1 µg/mL by diluting the primary stock solution with 50:50 acetonitrile:water.

  • Prepare Infusion Solution: Further dilute the intermediate stock to a final concentration of 100-500 ng/mL using a mobile phase composition that mimics the starting conditions of your LC method (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This concentration may need adjustment to avoid signal saturation.[6]

Protocol 2: Direct Infusion Workflow for MRM Optimization

  • System Setup: Configure the LC-MS/MS system for direct infusion. Divert the LC flow to waste and introduce the infusion solution directly to the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Source Parameter Optimization:

    • Set the mass spectrometer to scan in full MS mode (Q1 scan) over a mass range that includes the precursor ion (e.g., m/z 200-300).

    • While infusing the solution, adjust source parameters (capillary voltage, gas temperature, nebulizer pressure) to achieve the maximum stable signal for the this compound precursor ion (m/z 247.1).

  • Product Ion Identification:

    • Switch the MS method to a Product Ion Scan mode.

    • Set Q1 to isolate the precursor ion (m/z 247.1) and scan Q3 to detect all resulting fragment ions.

    • Apply a nominal collision energy (e.g., 20 eV) to induce fragmentation.

    • Identify the most abundant and specific product ions from the resulting spectrum.

  • Collision Energy Optimization:

    • Create a new MRM method. Add the precursor ion (m/z 247.1) and the selected product ions.

    • For each MRM transition, set up an experiment to ramp the collision energy (e.g., in 2 V steps from 5 V to 45 V).

    • Acquire the data and plot the intensity of each product ion as a function of collision energy to determine the optimal value for each transition.

  • Fragmentor/Cone Voltage Optimization:

    • Using the optimal collision energy for each transition, repeat the process by ramping the fragmentor (or cone) voltage to maximize the precursor ion's transmission to the collision cell.

Visual Workflow and Logic Diagrams

MRM_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_final Phase 3: Finalization prep_std Prepare Infusion Standard (100-500 ng/mL) setup_ms Setup MS for Direct Infusion prep_std->setup_ms opt_source 1. Optimize Source Parameters (Maximize Precursor Ion m/z 247.1) setup_ms->opt_source find_products 2. Identify Product Ions (Product Ion Scan) opt_source->find_products opt_ce 3. Optimize Collision Energy (CE) (for each transition) find_products->opt_ce opt_frag 4. Optimize Fragmentor/Cone Voltage (for each transition) opt_ce->opt_frag finalize Finalize MRM Method with Optimized Parameters opt_frag->finalize Troubleshooting_Tree start Low or No Signal in MRM Mode? q_precursor Is Precursor Ion (m/z 247.1) visible in Full Scan? start->q_precursor Yes fake TROUBLESHOOTING START sol_conc ACTION: Increase Standard Concentration. Verify m/z Calculation. q_precursor->sol_conc No q_product Are Product Ions visible in Product Ion Scan? q_precursor->q_product Yes sol_source ACTION: Optimize Source Parameters (Voltage, Gas, Temp). Check Infusion Line. sol_conc->sol_source sol_ce ACTION: Check CE Range. Ensure CE is not zero. q_product->sol_ce No sol_frag ACTION: Check Fragmentor/Cone Voltage. High values can cause pre-collision cell fragmentation. q_product->sol_frag Yes, but weak in MRM mode

References

Validation & Comparative

A Comparative Guide to Validating an LC-MS Assay for Cytarabine: The Gold Standard Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cytarabine (B982), a cornerstone of chemotherapy regimens, is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) assay validation, focusing on the superior performance of a stable isotope-labeled internal standard, Cytarabine-13C3, against common alternatives.

The inherent challenges in cytarabine bioanalysis, including its instability in vitro and the presence of the isobaric endogenous compound cytidine (B196190), necessitate a robust and reliable analytical method.[1][2] The choice of internal standard is a critical determinant of assay performance, directly impacting accuracy and precision. This guide presents experimental data and detailed protocols to demonstrate the advantages of using a stable isotope-labeled internal standard.

Performance Comparison: this compound vs. Alternative Internal Standards

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in LC-MS bioanalysis. This is because a SIL internal standard co-elutes with the analyte and exhibits nearly identical behavior during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability.

The following tables summarize the performance characteristics of an LC-MS/MS method for cytarabine using this compound as the internal standard, compared to methods employing alternative internal standards like Cladribine.

Validation Parameter Method with this compound IS Method with Cladribine IS
Linearity Range (ng/mL) 0.500 - 500[1][2]20 - 2500[3]
Correlation Coefficient (r²) >0.99[4]Not explicitly stated
Lower Limit of Quantification (LLOQ) (ng/mL) 0.500[1][2]20[3]
Intra-day Precision (%CV) <15%[1][2]<15%[3]
Inter-day Precision (%CV) <15%[1][2]<15%[3]
Accuracy (% Bias) Well below 15%[1][2]Within ±15%[3]

Table 1: Comparison of Assay Performance Characteristics.

Mass Spectrometry Parameter Method with this compound IS Method with Cladribine IS
Analyte (Cytarabine) MRM Transition m/z 242 → 109[4]Not explicitly stated
Internal Standard MRM Transition m/z 245 → 113 (for this compound)[4]Not explicitly stated for Cladribine as IS for Cytarabine

Table 2: Mass Spectrometry Detection Parameters.

Experimental Protocols

Detailed methodologies for the LC-MS/MS assays are provided below.

Method 1: LC-MS/MS with this compound Internal Standard

This method, adapted from Hilhorst et al. (2011), demonstrates a highly sensitive and specific assay for the determination of cytarabine in human plasma.[1][2]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To prevent the conversion of cytarabine by cytidine deaminase, whole blood samples were stabilized with tetrahydrouridine (B1681287) immediately after collection.[1][2]

  • Cation-exchange SPE was employed to extract cytarabine from 50 µL of human plasma.[1][2]

2. Liquid Chromatography:

  • System: UHPLC system[1][2]

  • Column: High strength silica (B1680970) T3 column (100 × 2.1 mm, 1.8 µm)[1][2]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Methanol

  • Gradient: A step-gradient elution was applied.

  • Flow Rate: 0.3 mL/min

  • Run Time: 5 minutes[1][2]

3. Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer[1][2]

  • Ionization Mode: Positive Electrospray Ionization (ESI)[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Cytarabine: m/z 242 → 109[4]

    • This compound (IS): m/z 245 → 113[4]

Method 2: LC-MS/MS with Cladribine Internal Standard (for simultaneous analysis)

This method was developed for the simultaneous determination of clofarabine (B1669196) and cytarabine in human plasma.[3]

1. Sample Preparation (Protein Precipitation):

  • Analytes were extracted from plasma samples by protein precipitation with acetonitrile (B52724).[3]

  • Cladribine was used as the internal standard.[3]

2. Liquid Chromatography:

  • Column: Synergi HydroRP column (150 mm × 2.0 mm, 4 µm)[3]

  • Mobile Phase: A gradient of acetonitrile and 2 mM ammonium (B1175870) acetate (B1210297) with 0.5% formic acid.[3]

  • Flow Rate: 0.5 mL/min[3]

  • Run Time: 6.0 minutes[3]

3. Mass Spectrometry:

  • System: Triple-quadrupole mass spectrometer[3]

  • Ionization Mode: Electrospray Ionization (ESI)[3]

  • Detection Mode: Not explicitly detailed for cytarabine in the abstract.

Workflow and Pathway Diagrams

To visually represent the logical flow of the analytical process and the rationale behind the use of a stable isotope-labeled internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Extraction Protein Precipitation or SPE Add_IS->Extraction Supernatant Extracted Sample Extraction->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) Peak_Area Peak Area Measurement (Analyte & IS) MS->Peak_Area Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Area->Ratio Concentration Quantify Concentration (vs. Calibration Curve) Ratio->Concentration

Caption: Experimental workflow for LC-MS/MS bioanalysis of Cytarabine.

G cluster_output Result Cytarabine Cytarabine Extraction Extraction Variability Cytarabine->Extraction Matrix Matrix Effects (Ion Suppression/Enhancement) Cytarabine->Matrix Instrument Instrumental Variation Cytarabine->Instrument Cytarabine_13C3 This compound Cytarabine_13C3->Extraction Cytarabine_13C3->Matrix Cytarabine_13C3->Instrument Accurate Accurate & Precise Quantification Extraction->Accurate Matrix->Accurate Instrument->Accurate

Caption: Rationale for using a stable isotope-labeled internal standard.

References

Choosing the Optimal Internal Standard for Cytarabine Bioanalysis: A Comparative Guide on Cytarabine-¹³C₃ vs. Deuterated Cytarabine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the chemotherapeutic agent cytarabine (B982), the selection of an appropriate internal standard is a critical determinant of assay accuracy, precision, and reliability. This guide provides a comprehensive comparison of two stable isotope-labeled internal standards: Cytarabine-¹³C₃ and deuterated cytarabine. The following analysis is based on established principles of bioanalytical method validation and available experimental data.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they are chemically identical to the analyte and differ only in mass. This ensures they co-elute chromatographically and experience similar ionization effects, thereby effectively compensating for variations during sample preparation and analysis. However, the choice between carbon-13 (¹³C) and deuterium (B1214612) (²H or D) labeling can significantly impact assay performance.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for bioanalytical methods utilizing either Cytarabine-¹³C₃ or a deuterated form of cytarabine as the internal standard. The data for Cytarabine-¹³C₃ is derived from a validated LC-MS/MS method, while the performance characteristics for deuterated cytarabine are based on general findings from comparative studies of ¹³C- and deuterium-labeled standards.

Performance ParameterCytarabine-¹³C₃Deuterated Cytarabine (General Performance)Key Insights
Linearity (r²) ≥ 0.99[1]Typically ≥ 0.99Both standards can be used to establish a linear response over a defined concentration range.
Accuracy (Bias) Within ± 7.52% of nominal concentration[1]Can be less accurate, with potential for significant error (e.g., up to 40% in some cases) due to chromatographic shifts.[2][3]¹³C-labeled standards generally provide superior accuracy due to identical chromatographic behavior with the analyte.[2]
Precision (%CV) Intra-day: ≤ 12.47% Inter-day: ≤ 10.69%[1]Generally higher %CV compared to ¹³C-labeled standards.The co-elution of ¹³C-labeled standards leads to more consistent and reproducible measurements.
Matrix Effects Minimal, as it co-elutes with cytarabine, effectively compensating for ion suppression or enhancement.Prone to differential matrix effects if chromatographic separation from the analyte occurs.The closer physicochemical properties of ¹³C-labeled standards make them superior for complex biological matrices.[2]
Chromatographic Co-elution Typically co-elutes perfectly with the analyte.Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[2]The lack of a chromatographic shift with ¹³C-labeled standards is a major advantage for accurate quantification.

Experimental Protocols

Detailed Methodology for Cytarabine Quantification using Cytarabine-¹³C₃ Internal Standard

This protocol is based on a validated LC-MS/MS method for the determination of cytarabine in human and dog plasma and urine.[1]

1. Sample Preparation:

  • A simple protein precipitation method is employed.

  • Cytarabine-¹³C₃ is used as the internal standard.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • System: API 4000 LC-MS/MS system.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cytarabine: 242 → 109

    • Cytarabine-¹³C₃: 245 → 113

3. Data Analysis:

  • Quantification is based on the ratio of the analyte product ion peak area to that of the internal standard.

Representative Methodology for Cytarabine Quantification using a Deuterated Cytarabine Internal Standard

The following represents a typical experimental setup for the analysis of cytarabine using a deuterated internal standard, based on general LC-MS/MS practices.

1. Sample Preparation:

  • Protein precipitation or solid-phase extraction (SPE) can be utilized to extract cytarabine and the deuterated internal standard from the biological matrix.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Separation: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) containing a small percentage of formic acid.

  • Ionization: Positive or negative ion mode, depending on the specific method development.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cytarabine: Precursor ion m/z would be the same as above, with a characteristic product ion.

    • Deuterated Cytarabine: The precursor ion m/z would be shifted by the number of deuterium atoms, with a corresponding shift in the product ion if the deuterium is on the fragmented portion.

Visualizing the Workflow and Rationale

To better understand the processes and the critical decision-making involved in choosing an internal standard, the following diagrams illustrate the bioanalytical workflow and the potential issues associated with deuterated standards.

Bioanalytical Workflow for Cytarabine Quantification Bioanalytical Workflow for Cytarabine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Collection Biological Sample (Plasma, Urine) Addition of IS Addition of Internal Standard (Cytarabine-¹³C₃ or Deuterated) Sample Collection->Addition of IS Protein Precipitation Protein Precipitation (e.g., with Acetonitrile) Addition of IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Transfer of Supernatant Centrifugation->Supernatant Transfer Injection LC Injection Supernatant Transfer->Injection LC Separation Ionization ESI Source Injection->Ionization MS/MS Detection Data Acquisition MRM Scan Ionization->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Analyte/IS Ratio Calculation Ratio Calculation Peak Integration->Ratio Calculation Analyte/IS Quantification Concentration Determination Ratio Calculation->Quantification

Caption: A typical workflow for the quantitative bioanalysis of cytarabine using a stable isotope-labeled internal standard.

Comparison of Chromatographic Behavior Potential Chromatographic Shift with Deuterated Standards cluster_13C Cytarabine-¹³C₃ Internal Standard cluster_Deuterated Deuterated Cytarabine Internal Standard A Perfect Co-elution B Analyte and IS experience identical matrix effects A->B leads to C Accurate Quantification B->C results in D Potential Chromatographic Shift E Analyte and IS experience different matrix effects D->E can lead to F Inaccurate Quantification E->F may result in

Caption: Comparison of the chromatographic behavior between ¹³C-labeled and deuterated internal standards and its impact on quantification.

Conclusion

Based on the available data and established principles of bioanalytical chemistry, Cytarabine-¹³C₃ is the superior choice as an internal standard for the quantification of cytarabine . Its key advantage lies in the perfect co-elution with the analyte, which ensures the most accurate correction for matrix effects and leads to higher precision and accuracy in the analytical results. While deuterated internal standards can be a viable and often more cost-effective option, researchers must be aware of the potential for chromatographic shifts that can introduce variability and inaccuracy into their data. For robust and reliable bioanalytical method development, particularly in regulated environments, the investment in a ¹³C-labeled internal standard like Cytarabine-¹³C₃ is highly recommended.

References

A Comparative Guide to Cytarabine Quantification Methods Featuring Cytarabine-¹³C₃ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methods for the quantification of cytarabine (B982), a critical chemotherapeutic agent. The focus is on robust bioanalytical techniques suitable for pharmacokinetic studies and therapeutic drug monitoring, with a special emphasis on the use of Cytarabine-¹³C₃ as an internal standard to ensure accuracy and precision. The information presented is intended for researchers, scientists, and professionals in the field of drug development and clinical analysis.

Comparison of Quantitative Performance

The quantification of cytarabine in biological matrices presents challenges due to its polarity and the presence of endogenous interferents like cytidine.[1][2] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for its high sensitivity and selectivity.[3][4] The use of a stable isotope-labeled internal standard, such as Cytarabine-¹³C₃, is crucial for correcting matrix effects and variabilities in sample processing and instrument response.[5][6]

Below is a summary of the performance characteristics of various validated methods for cytarabine quantification.

Method Internal Standard Matrix Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Accuracy (% Bias) Precision (% RSD) Reference
LC-MS/MS Cytarabine-¹³C₃Human & Dog Plasma, Urine50 - 500050Within ±7.52%< 11.27% at LLOQ, < 7.40% at other levels[5]
UHPLC-MS/MS Not SpecifiedHuman Plasma0.5 - 5000.5Within ±15%< 15%[1][2]
LC-MS/MS CladribineHuman Plasma20 - 250020Within ±15%< 15%[7]
LC-MS/MS Not SpecifiedRat Plasma8.8 - 1328.885-115%< 5%[8]
RP-HPLC-UV Not SpecifiedBulk & Pharmaceutical Dosage Forms16.2 - 97.5 (µg/mL)Not SpecifiedNot Specified0.2%[9]
RP-HPLC-UV AlectinibRat Plasma2.27 - 34.05 (µg/mL)Not Specified98-102%< 2.0%[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for LC-MS/MS and RP-HPLC-UV methods based on published literature.

LC-MS/MS Method for Cytarabine Quantification in Human Plasma

This protocol is a composite based on common practices in the cited literature for achieving high sensitivity and specificity.[1][3][4][5]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 50 µL of human plasma, add the internal standard (Cytarabine-¹³C₃).

  • Add a stabilizing agent like tetrahydrouridine (B1681287) to prevent enzymatic degradation of cytarabine.[2][4]

  • Perform cation-exchange solid-phase extraction to remove proteins and interfering substances.[3]

  • Elute the analyte and internal standard from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

2. Liquid Chromatography

  • Column: High Strength Silica T3 column (e.g., 100 x 2.1 mm, 1.8 µm) for good retention of polar compounds.[1][2]

  • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A typical flow rate for UHPLC systems is around 0.4-0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Run Time: Optimized for separation from endogenous compounds like cytidine, typically around 5-6 minutes.[2][7]

3. Mass Spectrometry

  • Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.[5]

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • MRM Transitions:

    • Cytarabine: m/z 244.0 > 112.0[11]

    • Cytarabine-¹³C₃: m/z 247.0 > 115.0 (projected based on structure) or 245 > 113[5]

RP-HPLC-UV Method for Cytarabine Quantification

This protocol is representative of methods used for pharmaceutical dosage forms or when high sensitivity is not required.[9][12]

1. Sample Preparation

  • Dissolve the bulk drug or crush the pharmaceutical dosage form in a suitable solvent (e.g., mobile phase).

  • For plasma samples, protein precipitation with acetonitrile (B52724) or methanol (B129727) is a common extraction method.[7]

  • Filter the sample through a 0.45 µm filter before injection.

2. Liquid Chromatography

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: An isocratic mixture of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol).[9][12]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 272 nm or 254 nm.[9][12]

Visualized Workflows and Structures

Diagrams are provided to illustrate the experimental workflow and the chemical relationship between cytarabine and its stable isotope-labeled internal standard.

Bioanalytical_Method_Workflow cluster_PreAnalytical Pre-Analytical Phase cluster_Analytical Analytical Phase cluster_PostAnalytical Post-Analytical Phase Sample_Collection Sample Collection (e.g., Plasma) Stabilization Stabilization (e.g., with Tetrahydrouridine) Sample_Collection->Stabilization Spiking Spiking with Cytarabine-¹³C₃ (IS) Stabilization->Spiking Extraction Sample Extraction (e.g., SPE, Protein Ppt.) Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: General workflow for the bioanalytical quantification of cytarabine.

Caption: Chemical relationship between cytarabine and its ¹³C₃ labeled internal standard.

This guide demonstrates that while several methods exist for cytarabine quantification, LC-MS/MS methods, particularly those employing a stable isotope-labeled internal standard like Cytarabine-¹³C₃, offer superior sensitivity, specificity, and reliability for bioanalytical applications. The choice of method should be guided by the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation.

References

Revolutionizing Synergy: A Guide to Evaluating Drug Combination Efficacy with Cytarabine-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncological innovation, this guide provides a comprehensive comparison of cutting-edge and traditional methods for evaluating synergistic drug combination efficacy. We delve into the novel approach of utilizing stable isotope-labeled Cytarabine-13C3 and compare its performance against established cell viability assays, supported by experimental data and detailed protocols.

The quest for effective cancer therapies increasingly relies on synergistic drug combinations to enhance efficacy and overcome resistance. Cytarabine (B982), a cornerstone of acute myeloid leukemia (AML) treatment, is a prime candidate for such combination strategies. Traditionally, the synergistic potential of drug combinations has been assessed through cell viability assays. However, these methods provide a macroscopic view of cell death, offering limited insight into the underlying mechanistic alterations in drug metabolism and target engagement.

The use of stable isotope-labeled drugs, such as this compound, coupled with mass spectrometry-based metabolic flux analysis, presents a powerful alternative. This approach allows for the precise tracking of a drug's uptake, activation, and incorporation into cellular pathways, offering a more direct and mechanistic measure of synergistic interactions.

Unveiling the Mechanism: The Cytarabine Activation Pathway

Cytarabine is a prodrug that must be intracellularly converted to its active triphosphate form, cytarabine triphosphate (ara-CTP), to exert its cytotoxic effects.[1] This active metabolite then competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to the inhibition of DNA polymerase and the halting of DNA synthesis.[1] A synergistic drug combination may enhance the efficacy of cytarabine by increasing the intracellular concentration of ara-CTP.

Cytarabine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytarabine-13C3_ext This compound Cytarabine-13C3_int This compound Cytarabine-13C3_ext->Cytarabine-13C3_int hENT1 Transporter ara-CMP-13C3 ara-CMP-13C3 Cytarabine-13C3_int->ara-CMP-13C3 dCK ara-CDP-13C3 ara-CDP-13C3 ara-CMP-13C3->ara-CDP-13C3 CMK ara-CTP-13C3 ara-CTP-13C3 ara-CDP-13C3->ara-CTP-13C3 NDK DNA_Polymerase DNA Polymerase ara-CTP-13C3->DNA_Polymerase Incorporation DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition

This compound intracellular activation pathway.

Head-to-Head Comparison: this compound vs. Traditional Assays

The primary advantage of using this compound lies in its ability to provide a direct readout of the drug's metabolic activation. An increase in the intracellular levels of 13C-labeled ara-CTP in the presence of a second drug is a strong indicator of a synergistic interaction at the metabolic level. This contrasts with traditional cell viability assays, which measure the downstream consequence of cell death and can be influenced by various off-target effects.

ParameterThis compound with Mass SpectrometryTraditional Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Principle Direct quantification of drug uptake and metabolic activation (ara-CTP-13C3 levels).Indirect measurement of cell proliferation, viability, or cytotoxicity.
Endpoint Intracellular concentration of this compound and its metabolites (e.g., ara-CTP-13C3).Absorbance, fluorescence, or luminescence signal proportional to the number of viable cells.
Synergy Readout Increased intracellular ara-CTP-13C3 concentration in combination treatment compared to single agents.Greater-than-additive reduction in cell viability in combination treatment, calculated using models like Bliss, Loewe, or ZIP.
Data Type Quantitative, mechanistic (metabolic flux).Quantitative, phenotypic (cell population health).
Advantages Provides mechanistic insights, high specificity, potential to identify mechanisms of synergy.High-throughput, well-established protocols, lower cost.
Limitations Technically more complex, requires specialized equipment (LC-MS/MS), higher cost per sample.Lacks mechanistic detail, can be prone to artifacts from compound interference.

Experimental Deep Dive: Protocols for Synergy Evaluation

Experimental Protocol: Synergy Evaluation using this compound

This protocol outlines the key steps for assessing drug synergy by quantifying the intracellular concentration of 13C-labeled cytarabine and its metabolites.

1. Cell Culture and Treatment:

  • Culture leukemia cell lines (e.g., MV4-11, MOLM-13) in appropriate media.

  • Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

  • Treat cells with:

    • Vehicle control

    • This compound alone (e.g., 1 µM)

    • Synergizing drug alone (at a relevant concentration)

    • Combination of this compound and the synergizing drug.

  • Incubate for a predetermined time (e.g., 4, 8, 24 hours).

2. Metabolite Extraction:

  • Harvest cells by centrifugation at 4°C.

  • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Add 500 µL of ice-cold 80% methanol (B129727) to the cell pellet.

  • Vortex vigorously and incubate on dry ice for 20 minutes to precipitate proteins.

  • Centrifuge at maximum speed for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites.

3. LC-MS/MS Analysis:

  • Analyze the extracted metabolites using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Use a C18 column for chromatographic separation.

  • Set the mass spectrometer to monitor the specific mass transitions for this compound and its phosphorylated metabolites (ara-CMP-13C3, ara-CDP-13C3, and ara-CTP-13C3).

  • Quantify the peak areas corresponding to each labeled metabolite.

4. Data Analysis:

  • Normalize the peak areas to an internal standard and the cell number.

  • Compare the intracellular concentrations of ara-CTP-13C3 between the single-agent and combination treatment groups. A statistically significant increase in the combination group indicates synergy.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed Leukemia Cells B Treat with Drugs: - Control - this compound - Drug B - Combination A->B C Incubate B->C D Harvest & Wash Cells C->D E Lyse with Cold Methanol D->E F Collect Supernatant E->F G LC-MS/MS Analysis F->G H Quantify Labeled Metabolites G->H I Compare ara-CTP-13C3 Levels H->I

Workflow for synergy evaluation using this compound.
Alternative Protocol: Cell Viability-Based Synergy Assay

This protocol describes the standard method for assessing drug synergy using a cell viability readout.

1. Cell Culture and Plating:

  • Culture leukemia cell lines as described above.

  • Seed cells in a 96-well plate at an appropriate density.

2. Drug Titration and Combination Matrix:

  • Prepare serial dilutions of Cytarabine and the second drug.

  • Treat the cells with each drug alone and in a matrix of combinations of different concentrations.

  • Include a vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

3. Cell Viability Measurement:

  • Add a cell viability reagent (e.g., MTT, CellTiter-Glo) to each well.

  • Incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

4. Synergy Score Calculation:

  • Normalize the viability data to the vehicle control.

  • Use a synergy model (e.g., Bliss independence, Loewe additivity, or Zero Interaction Potency - ZIP) to calculate synergy scores from the dose-response matrix.[2][3] Scores above a certain threshold indicate synergy.[2]

Interpreting the Data: A Tale of Two Methods

The table below presents a hypothetical dataset to illustrate the type of results obtained from each method.

TreatmentIntracellular ara-CTP-13C3 (relative units)% Cell ViabilityBliss Synergy Score
Vehicle Control0100N/A
This compound (1 µM)10060N/A
Drug B (0.5 µM)N/A80N/A
This compound (1 µM) + Drug B (0.5 µM)2503018.8

In this example, the this compound method demonstrates a 2.5-fold increase in the active metabolite, providing direct evidence of metabolic synergy. The cell viability assay shows a greater-than-additive decrease in cell viability, and the calculated Bliss synergy score of 18.8 (typically, a score >10 is considered synergistic) corroborates the finding of a synergistic interaction.[2]

Conclusion: A New Paradigm in Synergy Evaluation

The use of this compound offers a more nuanced and mechanistic understanding of drug synergy compared to traditional cell viability assays. By directly measuring the impact of a drug combination on the metabolic activation of cytarabine, researchers can gain deeper insights into the underlying biology of the interaction. While cell viability assays remain a valuable tool for high-throughput screening, the targeted, mechanistic data provided by stable isotope tracing is invaluable for lead optimization and understanding the drivers of synergistic efficacy. The integration of both approaches can provide a comprehensive picture of drug combination effects, accelerating the development of more effective cancer therapies.

References

The Gold Standard in Bioanalysis: Assessing Inter-laboratory Variability with a Cytarabine-¹³C₃ Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and reliability of bioanalytical data across different laboratories is a cornerstone of successful research and regulatory submission. When quantifying cytarabine (B982), a critical chemotherapy agent, the choice of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is paramount. This guide provides an objective comparison, supported by established analytical principles and representative data, of the performance of a stable isotope-labeled internal standard (SIL-IS), specifically Cytarabine-¹³C₃, against a structural analog internal standard for assessing and minimizing inter-laboratory variability.

The use of an appropriate internal standard is crucial for correcting analytical variability that can arise during sample preparation, injection, and ionization within the mass spectrometer. A SIL-IS, being chemically identical to the analyte, co-elutes and experiences similar ionization effects, thereby providing superior correction for matrix effects and ensuring higher accuracy and precision. This is particularly critical in multi-site clinical trials or when bioanalytical methods are transferred between laboratories.

Performance Comparison: Cytarabine-¹³C₃ vs. a Structural Analog Internal Standard

To illustrate the impact of the internal standard choice on inter-laboratory assay performance, the following table summarizes representative data from a hypothetical cross-laboratory validation study. The data is based on typical performance characteristics observed in bioanalytical method validations when comparing SIL-IS to structural analog IS.

ParameterMethod A: Cytarabine-¹³C₃ (SIL-IS)Method B: Structural Analog ISAcceptance Criteria (ICH M10)
Inter-laboratory Precision (%CV)
Low QC (15 ng/mL)≤ 5%≤ 15%≤ 15%
Medium QC (150 ng/mL)≤ 4%≤ 12%≤ 15%
High QC (400 ng/mL)≤ 3%≤ 10%≤ 15%
Inter-laboratory Accuracy (%Bias)
Low QC (15 ng/mL)± 3%± 10%± 15%
Medium QC (150 ng/mL)± 2%± 8%± 15%
High QC (400 ng/mL)± 2%± 7%± 15%
Matrix Effect (%CV) ≤ 5%≤ 20%≤ 15%
Recovery (%CV) ≤ 6%≤ 18%Not specified, but should be consistent

Key Observations:

  • Superior Precision and Accuracy: The use of Cytarabine-¹³C₃ results in significantly lower inter-laboratory variability (lower %CV) and a smaller bias from the nominal concentrations. This heightened precision and accuracy are critical for reliably comparing data from different analytical sites.

  • Effective Matrix Effect Compensation: The SIL-IS demonstrates a much tighter control over the matrix effect, a common source of analytical error in bioanalysis. This is because Cytarabine-¹³C₃ behaves nearly identically to the native cytarabine during the ionization process, effectively normalizing any suppression or enhancement of the signal caused by other components in the biological matrix.

  • Consistent Recovery: While both methods may have acceptable recovery, the variability in recovery across different sample lots and laboratories is markedly lower when a SIL-IS is employed.

Experimental Protocols

Key Experiment: Inter-laboratory Cross-Validation of a Cytarabine LC-MS/MS Assay

Objective: To assess the inter-laboratory variability of an LC-MS/MS method for the quantification of cytarabine in human plasma using two different internal standards: Cytarabine-¹³C₃ and a structural analog.

Methodology:

  • Sample Preparation:

    • Aliquots of human plasma are spiked with cytarabine at three quality control (QC) concentrations (Low, Medium, and High).

    • Two sets of samples are prepared. In one set, Cytarabine-¹³C₃ is added as the internal standard. In the second set, a structural analog is added.

    • Protein precipitation is performed by adding acetonitrile, followed by vortexing and centrifugation.

    • The supernatant is evaporated to dryness and reconstituted in the mobile phase for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Reversed-phase HPLC with a C18 column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

      • MRM transitions for cytarabine and both internal standards are optimized for maximum sensitivity and specificity.

  • Data Analysis:

    • The peak area ratio of cytarabine to the internal standard is calculated for all samples.

    • Calibration curves are constructed using a weighted linear regression model.

    • The concentrations of the QC samples are determined from the calibration curve.

    • Inter-laboratory precision (%CV) and accuracy (%Bias) are calculated for each QC level by comparing the results from at least two different laboratories.

Visualizing the Rationale and Process

To further clarify the concepts and workflows discussed, the following diagrams are provided.

G cluster_0 Cytarabine Mechanism of Action Cytarabine Cytarabine (Ara-C) Ara_CMP Ara-CMP Cytarabine->Ara_CMP dCK Ara_CDP Ara-CDP Ara_CMP->Ara_CDP CMPK Ara_CTP Ara-CTP (Active) Ara_CDP->Ara_CTP NDPK DNA_Polymerase DNA Polymerase Ara_CTP->DNA_Polymerase Inhibition DNA_Incorporation Incorporation into DNA Ara_CTP->DNA_Incorporation Chain_Termination DNA Chain Termination DNA_Incorporation->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Caption: Cytarabine's mechanism of action leading to apoptosis.

G cluster_1 Bioanalytical Workflow for Cytarabine Quantification Sample_Collection Plasma Sample Collection IS_Spiking Spike with Cytarabine-¹³C₃ IS Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: A typical bioanalytical workflow using Cytarabine-¹³C₃.

G cluster_2 Logical Relationship: Choice of Internal Standard and Data Reliability Start Need for Accurate Cytarabine Quantification Decision Choice of Internal Standard Start->Decision SIL_IS Cytarabine-¹³C₃ (SIL-IS) Decision->SIL_IS Recommended Analog_IS Structural Analog IS Decision->Analog_IS Alternative SIL_Adv Compensates for Matrix Effects & Variability SIL_IS->SIL_Adv Analog_Disadv Differential Behavior to Analyte (Matrix Effects, Recovery) Analog_IS->Analog_Disadv Low_Variability Reduced Inter-laboratory Variability SIL_Adv->Low_Variability High_Variability Increased Inter-laboratory Variability Analog_Disadv->High_Variability Reliable_Data Reliable and Reproducible Bioanalytical Data High_Variability->Reliable_Data Compromised Reliability Low_Variability->Reliable_Data

Caption: Decision pathway for ensuring reliable bioanalytical data.

Unmasking Resistance: A Guide to Confirming Cytarabine Resistance Mechanisms Using Stable Isotope-Labeled Cytarabine-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cytarabine (B982) (Ara-C) has been a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML), for decades. However, the development of drug resistance remains a significant clinical hurdle, leading to treatment failure and relapse. Identifying the precise mechanism of resistance in a patient's leukemic cells is critical for guiding subsequent therapeutic strategies. This guide compares the use of stable isotope-labeled Cytarabine-13C3, a powerful tool for metabolic flux analysis, with conventional methods for investigating cytarabine resistance.

The Challenge: Pinpointing the Cause of Cytarabine Resistance

Cytarabine is a prodrug that must be transported into the cell and then activated through a series of phosphorylation steps to its active form, cytarabine triphosphate (Ara-CTP).[1][2][3] Ara-CTP then exerts its cytotoxic effect by incorporating into DNA and inhibiting DNA synthesis.[2][3] Resistance can emerge from multiple points along this pathway.

Key Mechanisms of Cytarabine Resistance:

  • Impaired Cellular Uptake: Reduced expression or activity of the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for the majority of cytarabine uptake into cells.[1][4]

  • Deficient Activation: Decreased activity of deoxycytidine kinase (dCK), the rate-limiting enzyme that catalyzes the first phosphorylation step of cytarabine to cytarabine monophosphate (Ara-CMP).[1][2]

  • Increased Inactivation: Elevated activity of enzymes like cytidine (B196190) deaminase (CDA), which converts cytarabine to its inactive form (uracil arabinoside), or 5'-nucleotidases (NT5C2) that dephosphorylate Ara-CMP.[1][2]

  • Altered dCTP Pools: Increased intracellular pools of the natural substrate, dCTP, which competes with Ara-CTP for incorporation into DNA and can allosterically inhibit dCK.[2]

The following diagram illustrates the metabolic pathway of cytarabine and highlights the key nodes where resistance can develop.

Cytarabine_Metabolism cluster_inside Intracellular AraC_out Cytarabine (Ara-C) AraC_in Ara-C AraC_out->AraC_in hENT1 AraCMP Ara-CMP AraC_in->AraCMP dCK AraU Ara-U (Inactive) AraC_in->AraU CDA AraCMP->AraC_in 5'-NT AraCDP Ara-CDP AraCMP->AraCDP dCMPK AraCTP Ara-CTP (Active) AraCDP->AraCTP NDPK DNA DNA Incorporation AraCTP->DNA R1 Low hENT1 R2 Low dCK R3 High CDA / 5'-NT

Caption: Cytarabine metabolic pathway and resistance points.

Comparison of Methodologies for Resistance Analysis

Confirming which of these mechanisms is active requires robust experimental evidence. Traditional methods often provide indirect or correlational evidence, whereas this compound allows for direct measurement of metabolic flux, offering a definitive confirmation.

FeatureConventional Methods (e.g., qPCR, Western Blot, Enzyme Assays)This compound with LC-MS/MS
Principle Measures gene expression (mRNA), protein levels, or in vitro enzyme activity.Directly traces and quantifies the conversion of labeled Ara-C to its metabolites (e.g., Ara-CTP) within intact cells.
Type of Evidence Indirect / Correlative. Low dCK mRNA doesn't guarantee low functional activity in the cell.Direct / Functional. Directly measures the metabolic consequence of the resistance mechanism.
Key Output Relative mRNA levels, protein band intensity, specific enzyme activity (nmol/min/mg).Absolute intracellular concentration of Ara-C and its metabolites (e.g., pmol/10^6 cells).
Limitations Discrepancies between mRNA, protein, and functional activity are common.[5] Does not capture the integrated cellular metabolic state.Requires specialized and sensitive LC-MS/MS instrumentation.
Advantage Widely accessible, relatively low cost, good for initial screening of potential mechanisms.Unambiguously confirms a functional block in the activation pathway by quantifying the downstream product (Ara-CTP).[2]

Experimental Workflow: Using this compound to Confirm Resistance

The core advantage of using this compound is its ability to act as a tracer. When analyzed by mass spectrometry (MS), the 13C atoms give it a distinct mass, allowing it to be differentiated from any endogenous molecules and quantified with high precision, even at low levels.[6]

The workflow below outlines the process of using this compound to compare the metabolic flux in sensitive versus resistant cancer cell lines.

Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result Interpretation A Culture Sensitive & Resistant Cell Lines B Seed equal number of cells for experiment A->B C Incubate cells with This compound (e.g., 4 hours) B->C D Quench Metabolism & Harvest Cells (e.g., cold methanol (B129727) wash) C->D E Metabolite Extraction (e.g., with cold solvent) D->E F LC-MS/MS Analysis E->F G Quantify Labeled Ara-C, Ara-CMP, Ara-CTP F->G H Compare Metabolite Levels between Cell Lines G->H I Confirm Functional Resistance Mechanism H->I

Caption: Workflow for metabolic flux analysis using this compound.
Detailed Experimental Protocol

This protocol provides a general framework. Specific parameters like cell density, drug concentration, and incubation times should be optimized for the cell lines under investigation.

  • Cell Culture: Culture cytarabine-sensitive (e.g., HL-60) and resistant (e.g., Ara-C-resistant HL-60) cell lines under standard conditions to mid-log phase.

  • Cell Seeding: Seed 5-10 x 10^6 cells per condition in a multi-well plate or flask. Ensure equal cell numbers for accurate comparison.

  • Drug Incubation: Treat cells with a known concentration of this compound (e.g., 1 µM) for a defined period (e.g., 4 hours).

  • Metabolism Quenching & Cell Harvest: To halt metabolic activity instantly, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).[7] Immediately add ice-cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

  • Metabolite Extraction: Lyse the cells by vortexing and sonication. Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing the intracellular metabolites.

  • Sample Preparation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable column (e.g., HILIC or C18) to separate cytarabine and its phosphorylated metabolites.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[6][8] Set specific mass transitions for this compound and its expected labeled metabolites (Ara-CMP-13C3, Ara-CTP-13C3).

    • Quantification: Use a calibration curve generated with known standards of this compound to achieve absolute quantification of the intracellular metabolite concentrations.

Data Presentation: Confirming dCK Deficiency

Consider a hypothetical experiment comparing a sensitive parental cell line with a resistant line suspected of having deficient dCK activity.

Table 1: Intracellular Concentrations of Labeled Cytarabine Metabolites

Cell LineLabeled MetaboliteMean Concentration (pmol / 10^6 cells) ± SDFold Change (Resistant/Sensitive)
Sensitive Ara-C-13C315.2 ± 2.1-
Resistant Ara-C-13C314.8 ± 2.5~0.97
Sensitive Ara-CMP-13C345.7 ± 5.3-
Resistant Ara-CMP-13C34.1 ± 0.9~0.09
Sensitive Ara-CTP-13C3120.4 ± 15.8-
Resistant Ara-CTP-13C39.5 ± 2.2~0.08

Data are hypothetical but representative of expected results.

The data clearly show that while the intracellular concentration of the parent drug (Ara-C-13C3) is similar in both cell lines (indicating functional hENT1 transport), there is a dramatic >10-fold reduction in the levels of the phosphorylated metabolites (Ara-CMP-13C3 and Ara-CTP-13C3) in the resistant line.

This result provides direct, functional evidence that the conversion of Ara-C to Ara-CMP is blocked, confirming that the resistance mechanism is due to deficient dCK activity. The logical flow of this confirmation is diagrammed below.

Logic_Diagram Hypothesis Hypothesis: Resistance is due to low dCK activity Experiment Experiment: Treat cells with this compound Hypothesis->Experiment Measure_AraC Measure Intracellular Ara-C-13C3 Experiment->Measure_AraC Measure_AraCTP Measure Intracellular Ara-CTP-13C3 Experiment->Measure_AraCTP Obs_AraC Observation: [Ara-C-13C3] is SIMILAR in Sensitive vs. Resistant cells Measure_AraC->Obs_AraC Obs_AraCTP Observation: [Ara-CTP-13C3] is LOW in Resistant cells Measure_AraCTP->Obs_AraCTP Inf_Transport Inference: Drug transport (hENT1) is functional Obs_AraC->Inf_Transport Inf_Block Inference: Metabolic activation is BLOCKED Obs_AraCTP->Inf_Block Conclusion Conclusion: Resistance is confirmed to be due to deficient dCK activity Inf_Transport->Conclusion Inf_Block->Conclusion

Caption: Logical workflow for confirming dCK deficiency.

Conclusion

While methods like qPCR and Western blotting are valuable for generating hypotheses about drug resistance, they provide correlational data that may not reflect the functional reality within a cell. The use of stable isotope-labeled drugs like this compound, coupled with LC-MS/MS, offers an unambiguous and quantitative method to directly assess metabolic flux. This approach provides definitive evidence of functional blocks in drug activation pathways, making it a superior tool for confirming mechanisms of cytarabine resistance and for the development of targeted strategies to overcome it.

References

Validating Pharmacogenomic Biomarkers of Cytarabine Response: A Comparative Guide to Using Cytarabine-¹³C₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating pharmacogenomic biomarkers of response to the chemotherapeutic agent cytarabine (B982). It highlights the utility of stable isotope-labeled internal standards, specifically Cytarabine-¹³C₃, in achieving accurate and reproducible quantification of cytarabine and its metabolites. This is crucial for establishing robust associations between genetic markers and patient outcomes.

Introduction to Cytarabine Pharmacogenomics

Cytarabine, a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies, is a prodrug that requires intracellular conversion to its active form, cytarabine triphosphate (ara-CTP), to exert its cytotoxic effects by inhibiting DNA synthesis.[1][2][3] Inter-individual variability in clinical response and toxicity to cytarabine is significant and has been linked to genetic polymorphisms in genes encoding for enzymes and transporters involved in its metabolic pathway.[4][5][6] The validation of these pharmacogenomic biomarkers is essential for personalizing cytarabine therapy, and this requires precise and reliable analytical methods.[7][8][9]

The Role of Cytarabine-¹³C₃ in Biomarker Validation

Cytarabine-¹³C₃ is a stable isotope-labeled version of cytarabine. It serves as an ideal internal standard in mass spectrometry-based quantification assays.[10] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis.[11][12][13] By incorporating ¹³C atoms, Cytarabine-¹³C₃ is chemically identical to the unlabeled drug but has a different mass. This allows it to be distinguished by a mass spectrometer, enabling correction for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision in quantifying cytarabine and its metabolites.[14]

Comparison of Analytical Methods for Ara-CTP Quantification

The accurate measurement of intracellular ara-CTP levels is a key pharmacodynamic biomarker for cytarabine efficacy.[15][16] Various analytical methods are available for this purpose, each with its own advantages and limitations.

Analytical Method Principle Advantages Disadvantages Limit of Quantification (LOQ) Precision (%CV)
LC-MS/MS with Cytarabine-¹³C₃ (or other SIL-IS) Isotope Dilution Mass SpectrometryHigh specificity, accuracy, and precision. Corrects for matrix effects.Higher cost of labeled standards. Requires specialized equipment.0.1 µg/mL for araCTP[17]<15%[18]
LC-MS/MS with Deuterated Internal Standard Isotope Dilution Mass SpectrometryHigh specificity and precision. Generally lower cost than ¹³C-labeled standards.Potential for chromatographic separation from the analyte (isotopic effect).[19]Similar to SIL-IS<15%[20]
LC-MS/MS with Structural Analog Internal Standard Relative QuantificationLower cost of internal standard.Does not fully compensate for matrix effects or differential ionization.Variable, generally higher than SIL-ISCan be >15%
Immunoassay (e.g., Radioimmunoassay) Antibody-based detectionHigh throughput potential. Does not require mass spectrometry.Potential for cross-reactivity with other nucleotides. Lower specificity.1 pmol/10,000,000 cells[11]Can be around 30%[11]
Bioluminescent Bacterial Biosensor Genetically engineered bacteria that produce light in response to ara-CTP.Rapid, functional measurement.Indirect measurement. May be influenced by other cellular components.4.81 ng/mL[21]Variable

Experimental Protocols

Protocol 1: Quantification of Intracellular Ara-CTP using LC-MS/MS with Cytarabine-¹³C₃ Internal Standard

This protocol outlines the key steps for quantifying intracellular ara-CTP in peripheral blood mononuclear cells (PBMCs) from a patient treated with cytarabine.

1. Sample Collection and Preparation:

  • Collect peripheral blood from the patient at specified time points post-cytarabine infusion.
  • Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
  • Count the cells and wash them with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells using a suitable lysis buffer (e.g., containing methanol (B129727) and water) to quench metabolic activity.
  • Add a known amount of Cytarabine-¹³C₃ triphosphate (ara-CTP-¹³C₃) as the internal standard to the cell lysate.

2. Extraction of Nucleotides:

  • Perform protein precipitation by adding a solvent like acetonitrile (B52724) or perchloric acid, followed by centrifugation.
  • For further purification and concentration of triphosphates, use solid-phase extraction (SPE) with a weak anion exchange (WAX) cartridge.[17]
  • Elute the nucleotides from the SPE cartridge.
  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Use a porous graphitic carbon (PGC) or a similar column suitable for the separation of polar compounds like nucleotides.[17]
  • Employ a gradient elution with a mobile phase containing an ion-pairing agent (e.g., hexylamine) to improve retention and separation of the triphosphates.[17]
  • Mass Spectrometry (MS/MS):
  • Use a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
  • Set up multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled ara-CTP and the Cytarabine-¹³C₃ labeled internal standard.

4. Data Analysis:

  • Generate a standard curve by analyzing known concentrations of ara-CTP spiked with a fixed concentration of the Cytarabine-¹³C₃ internal standard.
  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and standard.
  • Determine the concentration of ara-CTP in the samples by interpolating their peak area ratios on the standard curve.

Protocol 2: Genotyping of Pharmacogenomic Biomarkers

This protocol provides a general workflow for identifying single nucleotide polymorphisms (SNPs) in genes related to cytarabine metabolism.

1. DNA Extraction:

  • Extract genomic DNA from patient blood or saliva samples using a commercial DNA extraction kit.

2. Genotyping:

  • Use a targeted genotyping method such as TaqMan SNP genotyping assays, pyrosequencing, or next-generation sequencing (NGS) to determine the genotype of the patient for specific SNPs in genes like DCK, CDA, NT5C2, and RRM1.

3. Data Analysis:

  • Correlate the genotype data with the quantified intracellular ara-CTP levels and clinical outcomes (e.g., treatment response, toxicity) to validate the pharmacogenomic biomarker.

Visualizing Key Pathways and Workflows

Cytarabine Metabolic Pathway

Cytarabine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytarabine Cytarabine ara-C ara-C Cytarabine->ara-C hENT1 ara-CMP ara-CMP ara-C->ara-CMP DCK ara-U ara-U ara-C->ara-U CDA ara-CMP->ara-C NT5C2 ara-CDP ara-CDP ara-CMP->ara-CDP CMPK ara-CTP ara-CTP ara-CDP->ara-CTP NDPK DNA DNA ara-CTP->DNA DNA Polymerase dCTP dCTP dCTP->DNA DNA Polymerase

Caption: Intracellular metabolism of cytarabine.

Cytarabine-Induced Apoptosis Pathway

Cytarabine_Apoptosis ara-C_in_DNA Cytarabine incorporation into DNA DNA_Damage DNA Strand Breaks & Replication Stress ara-C_in_DNA->DNA_Damage DDR DNA Damage Response (ATR/Chk1, p38 MAPK) DNA_Damage->DDR p53_activation p53 Activation DDR->p53_activation Bax_activation Bax Activation p53_activation->Bax_activation Mitochondrial_Depolarization Mitochondrial Depolarization Bax_activation->Mitochondrial_Depolarization Cytochrome_c_release Cytochrome c Release Mitochondrial_Depolarization->Cytochrome_c_release Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c_release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Downstream signaling pathway of cytarabine-induced apoptosis.

Workflow for Pharmacogenomic Biomarker Validation

PGx_Workflow cluster_discovery Biomarker Discovery & Hypothesis Generation cluster_validation Analytical & Clinical Validation GWAS Genome-Wide Association Studies Hypothesis Hypothesized Biomarker (e.g., SNP in DCK) GWAS->Hypothesis Candidate_Gene Candidate Gene Studies Candidate_Gene->Hypothesis Patient_Cohort Patient Cohort Selection (e.g., AML patients on cytarabine) Hypothesis->Patient_Cohort Sample_Collection Sample Collection (Blood, Saliva) Patient_Cohort->Sample_Collection Clinical_Data Clinical Data Collection (Response, Toxicity) Patient_Cohort->Clinical_Data Genotyping Genotyping (e.g., TaqMan, NGS) Sample_Collection->Genotyping PD_Measurement Pharmacodynamic Measurement (e.g., ara-CTP quantification using LC-MS/MS with Cytarabine-13C3) Sample_Collection->PD_Measurement Correlation Correlation Analysis (Genotype vs. PD/Clinical Outcome) Genotyping->Correlation PD_Measurement->Correlation Clinical_Data->Correlation Validation Biomarker Validation Correlation->Validation

Caption: Workflow for validating pharmacogenomic biomarkers.

Conclusion

The validation of pharmacogenomic biomarkers is a critical step towards the implementation of personalized medicine in cancer therapy. For a drug like cytarabine, where inter-individual response is highly variable, validated biomarkers can guide dosing and treatment strategies to improve efficacy and minimize toxicity. The use of Cytarabine-¹³C₃ as an internal standard in LC-MS/MS assays provides the analytical rigor necessary to establish robust correlations between genotype and drug metabolism. This guide serves as a resource for researchers and clinicians working to advance the field of cytarabine pharmacogenomics.

References

A Comparative Analysis of Cytarabine Levels: Unveiling the Distribution Between Plasma and Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the pharmacokinetic profile of a chemotherapeutic agent like cytarabine (B982) is paramount. A critical aspect of this profile is the quantitative relationship between its concentration in systemic circulation (plasma) and its accumulation in various tissues. This guide provides a comprehensive comparison of cytarabine levels in plasma versus key tissues, supported by experimental data and detailed methodologies.

Cytarabine, a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies, exerts its cytotoxic effects by interfering with DNA synthesis. Its efficacy is intrinsically linked to its intracellular conversion to the active triphosphate form, arabinofuranosylcytosine triphosphate (Ara-CTP). Consequently, the concentration of cytarabine within target tissues is a more direct indicator of its potential therapeutic activity than plasma levels alone. This guide synthesizes available data to illuminate the biodistribution of standard, non-liposomal cytarabine.

Quantitative Comparison of Cytarabine Distribution

The following table summarizes the biodistribution of free cytarabine in comparison to a chitosan (B1678972) nanoparticle formulation in an animal model. The data highlights the relative accumulation of the drug in various organs compared to its concentration in the blood. For standard cytarabine, a notable observation is the higher concentration in several tissues compared to the blood, suggesting rapid tissue uptake and distribution.

TissueFree Cytarabine (% of injected dose per gram of tissue)Cytarabine-Loaded Chitosan Nanoparticles (% of injected dose per gram of tissue)
Blood0.45 ± 0.080.98 ± 0.12
Liver1.12 ± 0.152.56 ± 0.21
Spleen0.98 ± 0.112.15 ± 0.19
Kidney0.85 ± 0.101.89 ± 0.17
Lung0.62 ± 0.091.54 ± 0.14

This data is adapted from a study by Debnath et al. (2010), which investigated the in vivo biodistribution of free cytarabine and a novel chitosan nanoparticle formulation. The results indicate that the nanoparticle formulation leads to a greater accumulation of cytarabine in the examined organs compared to the free drug[1].

Unraveling the Mechanism: Cytarabine's Signaling Pathway

The therapeutic action of cytarabine is initiated by its transport into the cell, primarily via human equilibrative nucleoside transporter 1 (hENT1). Once inside, it undergoes a series of phosphorylation steps to become the active Ara-CTP. This active metabolite then competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and, ultimately, cell death. The efficiency of this pathway is a key determinant of drug efficacy.

Cytarabine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytarabine_ext Cytarabine Cytarabine_int Cytarabine Cytarabine_ext->Cytarabine_int hENT1 Transporter Ara-CMP Ara-CMP Cytarabine_int->Ara-CMP Deoxycytidine Kinase (dCK) Ara-CDP Ara-CDP Ara-CMP->Ara-CDP Kinases Ara-CTP Ara-CTP (Active Metabolite) Ara-CDP->Ara-CTP Kinases DNA_Polymerase DNA Polymerase Ara-CTP->DNA_Polymerase Inhibits DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Caption: Intracellular activation pathway of cytarabine.

Experimental Protocols: Quantifying Cytarabine Levels

Accurate quantification of cytarabine in both plasma and tissue is crucial for pharmacokinetic studies. The gold-standard technique is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

1. Quantification of Cytarabine in Plasma

This protocol outlines a typical procedure for measuring cytarabine in plasma samples.

  • Sample Collection and Stabilization: Whole blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and a cytidine (B196190) deaminase inhibitor, such as tetrahydrouridine, to prevent the rapid enzymatic degradation of cytarabine ex vivo. Plasma is then separated by centrifugation.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma, add an internal standard.

    • Add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or a solution of 3% trichloroacetic acid) to precipitate plasma proteins[2].

    • Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the clear supernatant to a clean tube for analysis.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation: The extracted sample is injected into an HPLC system. A C18 column is commonly used for separation, with a mobile phase consisting of a gradient of an aqueous solution (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol)[2].

    • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Cytarabine is typically detected using positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity[3][4].

2. Quantification of Cytarabine in Tissue

This protocol provides a general workflow for the extraction and analysis of cytarabine from solid tissue samples.

  • Tissue Collection and Homogenization:

    • Excise tissues of interest, rinse with cold saline to remove excess blood, blot dry, and weigh.

    • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice to create a uniform tissue homogenate.

  • Sample Preparation (Extraction):

    • To a known amount of tissue homogenate, add an internal standard.

    • Perform a protein precipitation step similar to the plasma protocol, often with a larger volume of precipitating agent to accommodate the tissue matrix.

    • Alternatively, a solid-phase extraction (SPE) may be employed for cleaner extracts, particularly for complex tissue matrices.

    • After centrifugation, the clear supernatant is collected for analysis.

  • HPLC-MS/MS Analysis: The analytical conditions for tissue extracts are generally similar to those used for plasma, though optimization of the chromatographic method may be required to resolve potential matrix interferences.

Experimental_Workflow cluster_plasma Plasma Sample Workflow cluster_tissue Tissue Sample Workflow Blood_Collection Blood Collection (with stabilizer) Centrifugation_P Centrifugation Blood_Collection->Centrifugation_P Plasma_Separation Plasma Centrifugation_P->Plasma_Separation Protein_Precipitation_P Protein Precipitation Plasma_Separation->Protein_Precipitation_P Centrifugation_P2 Centrifugation Protein_Precipitation_P->Centrifugation_P2 Supernatant_P Supernatant for Analysis Centrifugation_P2->Supernatant_P HPLC_MSMS HPLC-MS/MS Analysis Supernatant_P->HPLC_MSMS Tissue_Excision Tissue Excision Homogenization Homogenization Tissue_Excision->Homogenization Tissue_Homogenate Tissue Homogenate Homogenization->Tissue_Homogenate Extraction Extraction/ Protein Precipitation Tissue_Homogenate->Extraction Centrifugation_T Centrifugation Extraction->Centrifugation_T Supernatant_T Supernatant for Analysis Centrifugation_T->Supernatant_T Supernatant_T->HPLC_MSMS

Caption: Workflow for cytarabine quantification.

References

Confirming Cytarabine Target Engagement: A Comparative Guide to Isotopic Labeling and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a drug molecule interacts with its intended target within a cell is a critical step in the development of new therapies. This guide provides a comparative overview of methodologies for confirming the target engagement of cytarabine (B982), a cornerstone chemotherapy agent. We will explore the use of Cytarabine-13C3 stable isotope labeling and compare it with established alternative techniques: the Cellular Thermal Shift Assay (CETSA) and the DNA Fiber Assay. This guide includes detailed experimental protocols, quantitative data comparisons, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Cytarabine, an analog of deoxycytidine, exerts its cytotoxic effects by incorporating into DNA and inhibiting DNA polymerase, thereby halting DNA replication and repair. Verifying this mechanism of action at the molecular level is essential for understanding its efficacy and potential resistance mechanisms.

Comparison of Target Engagement Methodologies

Method Principle Primary Endpoint Measured Advantages Limitations
This compound Labeling with LC-MS/MS Direct measurement of the drug's incorporation into the target molecule (DNA).Amount of 13C-labeled cytarabine integrated into cellular DNA.Unambiguous and direct evidence of target engagement; quantitative.Requires synthesis of labeled compound; technically demanding sample preparation and analysis.
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Change in the melting temperature (Tm) of a target protein.Label-free; can be performed in intact cells and tissues; can identify off-targets.Indirect measurement of target engagement; not all protein-ligand interactions result in a significant thermal shift.
DNA Fiber Assay Visualization and measurement of individual DNA replication forks.Changes in replication fork speed and integrity.Direct functional readout of cytarabine's effect on DNA synthesis; single-molecule resolution.Indirect measure of target engagement; requires specialized equipment and expertise for imaging and analysis.

This compound Labeling: Direct Measurement of DNA Incorporation

The use of stable isotope-labeled drugs, such as this compound, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the most direct and unambiguous evidence of target engagement. This method allows for the precise quantification of the amount of cytarabine that has been incorporated into the DNA of treated cells.

Experimental Protocol: Quantification of this compound in DNA by LC-MS/MS

1. Cell Culture and Treatment:

  • Culture leukemia cell lines (e.g., HL-60) in appropriate media.

  • Treat cells with a known concentration of this compound (e.g., 1 µM) for a specified time course (e.g., 4, 8, 24 hours).

  • Harvest cells by centrifugation and wash with ice-cold PBS.

2. Genomic DNA Extraction:

  • Extract genomic DNA from the cell pellets using a commercial DNA extraction kit, following the manufacturer's instructions.

  • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).

3. DNA Hydrolysis:

  • Digest 10-20 µg of genomic DNA to its constituent nucleosides.

  • First, treat with nuclease P1 (e.g., 10 units in 20 mM sodium acetate, pH 5.3) at 50°C for 2 hours.

  • Then, add phosphodiesterase I (e.g., 0.01 units in 100 mM ammonium (B1175870) bicarbonate) and incubate at 37°C for 2 hours.

  • Finally, add alkaline phosphatase (e.g., 10 units in 100 mM ammonium bicarbonate) and incubate at 37°C for 1 hour.

4. Sample Preparation for LC-MS/MS:

  • Precipitate proteins by adding two volumes of ice-cold acetonitrile.

  • Centrifuge to pellet the precipitate and transfer the supernatant to a new tube.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the sample in a suitable volume of the initial mobile phase.

5. LC-MS/MS Analysis:

  • Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Separate the nucleosides using a C18 reverse-phase column with a gradient elution.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Monitor the specific mass transitions for 13C3-deoxycytidine (from incorporated this compound) and a stable isotope-labeled internal standard.

6. Data Analysis:

  • Quantify the amount of 13C3-deoxycytidine by comparing its peak area to that of the internal standard.

  • Normalize the amount of incorporated cytarabine to the total amount of DNA analyzed.

Expected Quantitative Data
Treatment Time (hours)Incorporated this compound (pmol/µg DNA)
41.5 ± 0.2
83.2 ± 0.4
247.8 ± 0.9

Note: These are representative data and will vary depending on the cell line, drug concentration, and experimental conditions.

Cytarabine_13C3_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Leukemia Cells B Treat with This compound A->B C Genomic DNA Extraction B->C D Enzymatic Hydrolysis C->D E Protein Precipitation & Sample Cleanup D->E F LC-MS/MS Analysis E->F G Quantification of 13C3-dC F->G

Workflow for quantifying this compound incorporation into DNA.

Alternative Methods for Target Engagement

While direct measurement using stable isotopes is the gold standard, other methods provide valuable insights into cytarabine's target engagement and its functional consequences.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess drug-target interactions in a cellular environment. It is based on the principle that the binding of a ligand can alter the thermal stability of its target protein.

1. Cell Treatment:

  • Treat cultured cells with cytarabine or a vehicle control (DMSO) for a defined period.

2. Heating:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

3. Lysis and Centrifugation:

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

4. Protein Quantification:

  • Collect the supernatant and determine the amount of soluble target protein (e.g., DNA polymerase) using Western blotting or other protein detection methods.

5. Data Analysis:

  • Plot the amount of soluble protein as a function of temperature to generate melting curves.

  • A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.

A study investigating the target engagement of various drugs found that cytarabine, as expected, did not induce a thermal shift in tubulin, a protein unrelated to its primary mechanism of action. This serves as a crucial negative control, demonstrating the specificity of the assay. In contrast, taxanes, which target tubulin, showed a clear thermal shift.[1]

CETSA_Principle cluster_control No Drug cluster_drug With Drug A Protein B Heat A->B C Denatured Protein B->C D Protein + Drug E Heat D->E F Stable Protein-Drug Complex E->F

Principle of the Cellular Thermal Shift Assay (CETSA).

DNA Fiber Assay

The DNA fiber assay directly visualizes the impact of cytarabine on DNA replication at the single-molecule level. This technique allows for the quantification of replication fork speed, a direct functional consequence of DNA polymerase inhibition.

1. Cell Labeling:

  • Pulse-label cells with a first thymidine (B127349) analog (e.g., CldU) for a defined time (e.g., 20 minutes).

  • Wash the cells and then pulse-label with a second thymidine analog (e.g., IdU) in the presence or absence of cytarabine for another defined period (e.g., 20 minutes).

2. DNA Spreading:

  • Harvest the cells and lyse them on a microscope slide.

  • Tilt the slide to allow the DNA to spread, creating linear DNA fibers.

3. Immunostaining:

  • Fix the DNA fibers.

  • Use specific antibodies to detect the incorporated CldU (e.g., with a red fluorescent secondary antibody) and IdU (e.g., with a green fluorescent secondary antibody).

4. Imaging and Analysis:

  • Visualize the DNA fibers using fluorescence microscopy.

  • Measure the length of the red and green tracks. The length of the tracks corresponds to the distance the replication fork traveled during the labeling period.

  • Calculate the replication fork speed (kb/min).

TreatmentReplication Fork Speed (kb/min)
Control (no cytarabine)1.8 ± 0.3
Cytarabine (1 µM)0.9 ± 0.2

Note: These are representative data and will vary depending on the cell line and experimental conditions.

DNA_Fiber_Assay cluster_labeling Pulse Labeling cluster_visualization Visualization cluster_result Result A 1. Label with CldU (Red) B 2. Treat with Cytarabine   + Label with IdU (Green) C DNA Fiber Spreading D Immunostaining E Fluorescence Microscopy F Control: [Red Track]--[Green Track] G Cytarabine: [Red Track]-[Green Track]

Workflow of the DNA Fiber Assay to measure replication fork speed.

Conclusion

Confirming the target engagement of cytarabine is crucial for both basic research and clinical applications. The use of This compound labeling with LC-MS/MS offers the most direct and quantitative evidence of incorporation into DNA. However, CETSA provides a valuable orthogonal approach to assess target interaction in a native cellular context and can be used to rule out off-target effects. The DNA Fiber Assay offers a functional readout of cytarabine's downstream effects on DNA replication. The choice of method will depend on the specific research question, available resources, and the level of detail required. For unambiguous confirmation of direct target interaction, stable isotope labeling is unparalleled, while the alternative methods provide critical insights into the broader cellular consequences of cytarabine treatment.

References

Safety Operating Guide

Safe Disposal of Cytarabine-13C3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the proper and safe disposal of Cytarabine-13C3, a cytotoxic agent requiring specialized handling. This document outlines the necessary procedures to ensure personnel safety and regulatory compliance.

This compound, a carbon-13 labeled antimetabolite, is classified as a cytotoxic drug.[1] Like its unlabeled counterpart, it is toxic to cells and is primarily used in research settings to study drug metabolism and cellular pathways.[1] Due to its hazardous nature, including potential carcinogenicity, mutagenicity, and reproductive toxicity, strict disposal protocols are imperative.[1]

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in minimizing exposure risks. All personnel handling this compound waste must be trained on the associated hazards.[2][3]

PPE CategoryItemSpecifications and Use
Hand Protection Chemotherapy-rated glovesDouble gloving is recommended. Change gloves frequently, especially if contaminated.[4]
Body Protection Disposable gownSolid-front, back-closing design. Made of a low-permeability fabric.[2][4]
Respiratory Protection NIOSH-approved respiratorRequired when there is a risk of aerosolization, such as during spill cleanup.
Eye Protection Safety goggles or face shieldProtects against splashes and aerosols.[2]

Waste Segregation and Containment

Proper segregation of cytotoxic waste is critical to prevent cross-contamination and ensure it is directed to the correct disposal stream.[1][5] this compound waste is categorized based on its form and level of contamination.

Waste TypeDescriptionContainer Type
Trace-Contaminated Solids Items with minimal residual drug, such as empty vials, syringes, gloves, gowns, and bench paper.[6]Yellow chemotherapy waste container or bag, clearly labeled as "Trace Chemotherapy Waste".[6][7]
Contaminated Sharps Needles, scalpels, and other sharp objects contaminated with this compound.Yellow, puncture-resistant sharps container specifically designated for chemotherapy waste.[1][7]
Bulk-Contaminated Waste Materials containing more than a residual amount of the drug (e.g., partially full vials, grossly contaminated PPE).[6]Black RCRA hazardous waste container for chemotherapy.[6]
Liquid Waste Unused solutions of this compound.Leak-proof, clearly labeled hazardous waste container. Do not dispose of down the drain.

Step-by-Step Disposal Procedure

The following workflow outlines the procedural steps for the safe disposal of this compound waste.

This compound Disposal Workflow A Step 1: Don Appropriate PPE B Step 2: Segregate Waste at Point of Generation A->B C Trace-Contaminated Solids B->C D Contaminated Sharps B->D E Bulk-Contaminated Waste B->E F Liquid Waste B->F G Place in Yellow Chemotherapy Waste Container/Bag C->G H Place in Yellow Chemotherapy Sharps Container D->H I Place in Black RCRA Hazardous Waste Container E->I J Place in Labeled, Leak-Proof Hazardous Liquid Waste Container F->J K Step 3: Securely Seal Containers When Full G->K H->K I->K J->K L Step 4: Store in Designated Hazardous Waste Accumulation Area K->L M Step 5: Arrange for Licensed Hazardous Waste Disposal L->M N High-Temperature Incineration M->N

Caption: Workflow for the safe disposal of this compound waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

  • Evacuate and Secure the Area: Alert others and restrict access to the spill location.

  • Don PPE: Wear double gloves, a disposable gown, eye protection, and a respirator.

  • Contain the Spill: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.[4]

  • Clean the Area: Work from the outer edge of the spill inward. Place all contaminated materials in a designated cytotoxic waste container.[4]

  • Decontaminate: Clean the spill area with a detergent solution followed by water.[4]

  • Dispose of Waste: All cleanup materials must be disposed of as cytotoxic waste.[4]

Decontamination and Final Disposal

All non-disposable equipment that comes into contact with this compound must be decontaminated. This can be achieved by washing with a suitable detergent. The final step for all this compound waste is high-temperature incineration, which must be carried out by a licensed hazardous waste management company.[1][8] This is the most effective method for destroying cytotoxic compounds and preventing their release into the environment.[8]

It is the responsibility of the waste generator to ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[9] Always refer to your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound.[9]

References

Safeguarding Researchers: A Comprehensive Guide to Handling Cytarabine-13C3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Cytarabine-13C3. Adherence to these procedures is critical to minimize exposure risk and ensure a safe research environment. Cytarabine is a cytotoxic agent, and the isotopic labeling in this compound does not alter its hazardous properties.[1][2] Therefore, all handling, storage, and disposal must be conducted with the utmost caution.

Personal Protective Equipment (PPE): The First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory for all procedures involving this compound. The following table summarizes the required PPE, which should be donned before handling the compound and disposed of as cytotoxic waste immediately after use.[3][4]

PPE ComponentSpecificationRationale
Gloves Double pair of chemotherapy-rated, powder-free nitrile gloves.[4][5]Provides a robust barrier against skin contact and absorption. Double gloving allows for the safe removal of the outer, potentially contaminated glove.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs.[3]Protects the body from splashes and aerosol exposure. The solid front and cuffed sleeves prevent penetration of the hazardous substance.
Eye Protection Safety glasses with side shields or goggles.[1][6]Shields the eyes from accidental splashes or aerosolized particles of the cytotoxic agent.
Face Protection A full face shield should be worn in addition to goggles when there is a significant risk of splashing.[3]Offers a broader area of protection for the entire face.
Respiratory Protection An N95 or higher-rated respirator may be required for procedures that could generate aerosols or if handling the powder form outside of a containment device.[3]Prevents inhalation of airborne particles of the cytotoxic compound.

Operational Plan: A Step-by-Step Protocol for Safe Handling

All handling of this compound must be performed within a designated area, preferably a certified biological safety cabinet (BSC) or a cytotoxic laminar flow hood, to minimize environmental contamination and personnel exposure.[2][7]

Preparation and Handling Workflow:

  • Area Preparation:

    • Ensure the designated handling area is clean and uncluttered.

    • Cover the work surface with a disposable, absorbent, plastic-backed liner to contain any potential spills.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Compound Handling:

    • If working with a powdered form, handle it with extreme care to avoid generating dust.

    • When reconstituting or diluting, use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.[7]

    • Employ techniques to minimize aerosol formation, such as using a venting needle.[7]

  • Post-Handling:

    • Wipe down the exterior of all containers with an appropriate deactivating agent before removing them from the containment area.

    • Carefully doff PPE, starting with the outer gloves, and dispose of it in a designated cytotoxic waste container.

  • Hand Hygiene:

    • Thoroughly wash hands with soap and water immediately after removing all PPE.[6]

Disposal Plan: Managing Cytotoxic Waste

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.

  • Contaminated PPE and Materials: Gloves, gowns, absorbent pads, and any other contaminated disposable materials should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste bag or container.[5][7]

  • Unused Compound: Any remaining this compound should be disposed of as hazardous chemical waste in accordance with local regulations. Do not dispose of it down the drain or in regular trash.[6]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Immediately alert others in the area.

  • If safe to do so, contain the spill using a chemotherapy spill kit.

  • Wear appropriate PPE, including respiratory protection, during cleanup.

  • Decontaminate the area as per institutional protocols.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][8]

  • Inhalation: Move to fresh air immediately.

Seek immediate medical attention after any exposure incident and report it to your supervisor. [1][8]

Visual Workflow for Handling this compound

Cytarabine_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Designated Area (BSC/Hood with Liner) don_ppe 2. Don Full PPE prep_area->don_ppe Proceed handle_compound 3. Handle this compound (Minimize Aerosols) don_ppe->handle_compound Enter Containment decontaminate_items 4. Decontaminate External Surfaces of Items handle_compound->decontaminate_items Complete Task dispose_waste 7. Dispose of all Contaminated Materials as Cytotoxic Waste handle_compound->dispose_waste Waste Generation doff_ppe 5. Doff and Dispose of PPE in Cytotoxic Waste decontaminate_items->doff_ppe Exit Containment wash_hands 6. Wash Hands Thoroughly doff_ppe->wash_hands Final Step doff_ppe->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Cytarabine-13C3

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